Product packaging for 3-Bromo-4-chloro-1H-indazole(Cat. No.:CAS No. 885521-40-4)

3-Bromo-4-chloro-1H-indazole

Cat. No.: B1371798
CAS No.: 885521-40-4
M. Wt: 231.48 g/mol
InChI Key: KQVVWXSIPZGIAN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1371798 3-Bromo-4-chloro-1H-indazole CAS No. 885521-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVVWXSIPZGIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640012
Record name 3-Bromo-4-chloro-2H-indazole
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Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-40-4
Record name 3-Bromo-4-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Strategic Importance of 3-Bromo-4-chloro-1H-indazole

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding and aromatic interactions make it an ideal framework for designing molecules that can selectively bind to biological targets. Indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.

This guide focuses on a particularly valuable, di-halogenated derivative: This compound . This molecule serves as a highly versatile building block in synthetic and medicinal chemistry. The presence of two distinct halogen atoms at strategic positions—a bromine at C3 and a chlorine at C4—provides orthogonal handles for sequential, site-selective functionalization. The C3-bromo substituent is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This capability enables the systematic exploration of chemical space around the indazole core, a critical process in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of its chemical properties, synthesis, and core reactivity, with a focus on its practical application in research and development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and formulation.

PropertyValueSource/Comment
CAS Number 885521-40-4Santa Cruz Biotechnology
Molecular Formula C₇H₄BrClN₂Calculated
Molecular Weight 231.48 g/mol Calculated
Appearance Expected to be an off-white to yellow solidBased on analogous compounds
Melting Point Not experimentally reported; expected to be >170 °CAnalogy: 3-Bromo-4-fluoro-1H-indazole melts at 175-181 °C.[1]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents like DMSO, DMF, and THFAnalogy: 3-Bromo-4-fluoro-1H-indazole is slightly soluble in DMSO and Methanol.[1]
pKa Not experimentally reported; the N-H proton is weakly acidicTypical for N-H protons on indazole rings
Spectroscopic Signature (Predicted)

While a definitive experimental spectrum is not publicly available, the expected NMR signals can be predicted based on established data for substituted indazoles. These predictions are crucial for reaction monitoring and product characterization.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons at C5, C6, and C7 of the benzene ring. The N-H proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be exchanged with D₂O.

  • ¹³C NMR: The spectrum will display seven signals. The carbon bearing the bromine (C3) and the carbon bearing the chlorine (C4) will be significantly influenced by the halogen's electronic effects. The remaining five aromatic carbons will appear in the typical range of 110-140 ppm.

Synthesis and Purification: A Plausible and Efficient Route

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-chloro-1H-indazole cluster_1 Step 2: C3-Bromination start1 2-Methyl-3-chloroaniline reagent1 KOAc, Ac₂O then Isoamyl nitrite start1->reagent1 Diazotization/ Cyclization product1 4-chloro-1H-indazole reagent1->product1 start2 4-chloro-1H-indazole product1->start2 Intermediate reagent2 DBDMH or NBS EtOH, Ultrasound start2->reagent2 Electrophilic Bromination product2 This compound reagent2->product2 caption Proposed two-step synthesis of the target compound.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-chloro-1H-indazole from 2-Methyl-3-chloroaniline

This procedure is adapted from a known method for forming the indazole ring via diazotization followed by intramolecular cyclization.[2][3]

Methodology:

  • Acetylation: To a cooled (0 °C) solution of 2-methyl-3-chloroaniline (1.0 equiv) and potassium acetate (1.2 equiv) in chloroform, slowly add acetic anhydride (3.0 equiv). Allow the mixture to warm to room temperature and stir for 1 hour.

  • Diazotization & Cyclization: Heat the reaction mixture to 60 °C and add isopentyl nitrite (2.0 equiv). Stir the reaction overnight at this temperature. The in situ formation of the diazonium salt is followed by spontaneous cyclization to form N-acetyl-4-chloro-1H-indazole.

  • Hydrolysis: After cooling, add water and THF. Cool the mixture again to 0 °C and add a strong base such as lithium hydroxide (LiOH) to hydrolyze the acetyl protecting group.

  • Work-up & Isolation: After the hydrolysis is complete, perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-1H-indazole. Purification can be achieved by recrystallization.[3]

Causality: The choice of 2-methyl-3-chloroaniline as the starting material is strategic. The methyl and chloro groups direct the cyclization to form the desired 4-chloro isomer. Isopentyl nitrite is a mild and efficient diazotizing agent under non-aqueous conditions.

Step 2: Regioselective C3-Bromination

The C3 position of the indazole ring is electron-rich and thus the most susceptible to electrophilic attack. This allows for highly regioselective bromination. An ultrasound-assisted method using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is presented here as a modern, efficient, and mild alternative to traditional methods.[4][5]

Methodology:

  • Reaction Setup: In a suitable flask, dissolve 4-chloro-1H-indazole (1.0 equiv) in ethanol.

  • Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, ~0.6 equiv) to the solution. Note: DBDMH provides two bromine atoms, so slightly more than 0.5 equivalents are used.

  • Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for approximately 30 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up & Isolation: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any remaining bromine. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Causality: Ultrasound irradiation provides the energy for the reaction via acoustic cavitation, which accelerates mass transfer and enhances the reaction rate under mild conditions, often leading to cleaner reactions and higher yields in shorter times.[5] DBDMH is a safe and easy-to-handle solid brominating agent. The C3 position's high electron density ensures that bromination occurs there preferentially over any other position on the ring.

Key Chemical Reactions and Mechanistic Insights

The synthetic utility of this compound is primarily derived from its ability to undergo palladium-catalyzed cross-coupling reactions. The C3-Br bond is significantly more reactive than the C4-Cl bond in these transformations, allowing for selective functionalization at the C3 position.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position.[6][7][8]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->pd_complex Oxidative Addition transmetal Transmetalation Intermediate pd_complex->transmetal Transmetalation reductive_elim Reductive Elimination Intermediate transmetal->reductive_elim reductive_elim->pd0 Reductive Elimination r_x 3-Bromo-4-chloro- 1H-indazole (Ar-Br) r_x->pd_complex boronic Boronic Acid R-B(OH)₂ boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal product Product (Ar-R) product->reductive_elim caption Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • N-Protection (Optional but Recommended): To prevent side reactions at the indazole nitrogen, it is often beneficial to protect the N-H group. Common protecting groups include Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride).

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the N-protected this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Solvent and Heating: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water. Heat the reaction mixture (e.g., 80-110 °C) with stirring until the starting material is consumed (monitored by TLC/LC-MS). Microwave irradiation can significantly accelerate the reaction.[9]

  • Work-up and Deprotection: After cooling, perform an aqueous work-up. The crude product is then purified by column chromatography. If an N-protecting group was used, it is removed in a subsequent step (e.g., using TFA or HCl for a Boc group).

Expertise & Causality: The choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands (like XPhos) accelerate the oxidative addition and reductive elimination steps, improving catalytic turnover. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals, which are rich in arylamine motifs. This reaction couples an aryl halide with a primary or secondary amine.[10][11][12]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->pd_complex Oxidative Addition amide_complex Amide Complex (Ar-Pd(II)L₂-NR'R'') pd_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination r_x 3-Bromo-4-chloro- 1H-indazole (Ar-Br) r_x->pd_complex amine Amine (HNR'R'') amine->amide_complex base Base (e.g., NaOtBu) base->amide_complex product Product (Ar-NR'R'') product->amide_complex caption Catalytic cycle for Buchwald-Hartwig amination.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

  • N-Protection (Optional): As with the Suzuki coupling, N-protection of the indazole is often advantageous.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the N-protected this compound (1.0 equiv), the amine coupling partner (1.1-1.4 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.2 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized bulky biarylphosphine ligand (e.g., Xantphos, tBuBrettPhos, 2-8 mol%).[10]

  • Solvent and Heating: Add a degassed anhydrous aprotic solvent such as toluene or THF. Heat the mixture (typically 80-110 °C) until the reaction is complete.

  • Work-up and Deprotection: Cool the reaction, quench carefully (e.g., with aqueous ammonium chloride), and perform a standard extractive work-up. Purify the product by column chromatography, followed by deprotection if necessary.

Expertise & Causality: The choice of base is critical in Buchwald-Hartwig amination. Strong, sterically hindered bases like NaOt-Bu are required to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species, which is the direct precursor to the product-forming reductive elimination step.[12] The ligand's steric bulk is crucial for promoting the final reductive elimination step and preventing catalyst decomposition.

Applications in Drug Discovery

This compound is not an end product but a strategic starting material. Its value lies in its potential to rapidly generate libraries of diverse C3-functionalized indazoles. This approach is central to structure-activity relationship (SAR) studies, where chemists systematically modify a lead scaffold to enhance its biological activity and drug-like properties.

By employing the Suzuki and Buchwald-Hartwig reactions, researchers can attach a vast array of chemical fragments to the C3 position, probing the binding pocket of a target protein. For example, installing different substituted phenyl rings via Suzuki coupling can explore hydrophobic interactions, while adding various amines via Buchwald-Hartwig amination can introduce new hydrogen bond donors or acceptors. The C4-chloro group remains for potential later-stage functionalization, further increasing the molecular diversity that can be achieved from a single starting material.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

While a specific safety data sheet (SDS) for this compound is not widely available, the hazard profile is expected to be similar to other bromo-chloro-indazoles, which are typically classified as harmful if swallowed, and causing skin and eye irritation.

References

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-chloro-1H-indazole: A Cornerstone for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—scaffolds that exhibit a remarkable propensity for binding to diverse biological targets. The 1H-indazole core is a prominent member of this elite group.[1][2] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, serves as the foundation for numerous clinically successful therapeutics, particularly in oncology.[3][4] Its unique electronic properties and rigid, planar structure allow it to participate in key hydrogen bonding and aromatic interactions within protein active sites.[3]

This guide focuses on a specifically functionalized derivative, This compound . The strategic placement of halogen atoms at the C3 and C4 positions transforms the simple indazole core into a highly versatile and reactive intermediate. The bromine atom, in particular, serves as an invaluable synthetic handle for introducing molecular complexity through modern cross-coupling reactions. This document provides an in-depth exploration of its molecular structure, synthesis, reactivity, and critical applications, tailored for researchers and professionals engaged in the intricate process of drug development.

Part 1: Molecular Structure and Physicochemical Characterization

The defining feature of this compound is its substituted bicyclic system. Understanding its structural and electronic nuances is paramount to appreciating its utility.

Core Structural Features

The molecule consists of a 1H-indazole tautomer, which is thermodynamically more stable than its 2H-indazole counterpart.[2] The key substitutions are:

  • A bromine atom at the 3-position: This position is part of the pyrazole ring. The C-Br bond is a key site for synthetic modification, most notably via palladium-catalyzed cross-coupling reactions.

  • A chlorine atom at the 4-position: This substituent on the benzene ring influences the electronic environment of the entire scaffold, impacting its binding characteristics and metabolic stability in derivative compounds.

Physicochemical and Spectroscopic Data

Precise characterization is the bedrock of chemical synthesis and application. While experimental data for this specific compound can vary slightly by source, the following table summarizes its key identifiers and computed properties.

PropertyValueSource
CAS Number 885521-40-4[5]
Molecular Formula C₇H₄BrClN₂[6]
Molecular Weight 231.48 g/mol [6]
Appearance Typically an off-white to beige powder
XLogP3 2.9[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]

Spectroscopic Elucidation:

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. An additional broad singlet at a higher chemical shift (δ >10 ppm) would correspond to the N-H proton of the pyrazole ring.[7]

    • ¹³C NMR: The spectrum would display seven signals for the seven carbon atoms. The carbons bonded to the bromine (C3) and chlorine (C4) would have their chemical shifts significantly influenced by the halogen's electronegativity and anisotropic effects.[8]

  • Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), providing unambiguous confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature a characteristic N-H stretching band around 3100-3300 cm⁻¹, along with C=C and C=N stretching vibrations in the 1500-1620 cm⁻¹ region, typical for aromatic heterocyclic systems.[9]

Part 2: Synthesis and Chemical Reactivity

The synthesis of functionalized indazoles is a well-established field, with multiple strategies available. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Synthetic Strategies for the Indazole Core

The construction of the indazole ring system can be achieved through various named reactions and cyclization strategies.[11] A common and effective approach for producing halogenated indazoles involves the cyclization of appropriately substituted benzonitriles with hydrazine.[12] This method offers good control over regioselectivity, which is critical when building complex molecules.

The workflow below illustrates a generalized, high-yield pathway for synthesizing a related and medicinally vital compound, 7-bromo-4-chloro-1H-indazol-3-amine, starting from 2,6-dichlorobenzonitrile. This process highlights the key transformations of regioselective bromination followed by a nucleophilic aromatic substitution (SNAr) and cyclization cascade.[12][13][14]

General Experimental Protocol: Synthesis of a Halogenated Aminoindazole

This protocol is adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and serves as an expert illustration of the chemical principles involved.[12][14]

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Reaction Setup: To a solution of 2,6-dichlorobenzonitrile in a suitable solvent (e.g., oleum or concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Execution: Allow the mixture to stir at room temperature for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring the mixture onto ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield the brominated intermediate (e.g., 3-bromo-2,6-dichlorobenzonitrile). The causality here is that the strongly acidic medium activates the ring for electrophilic bromination, and the directing effects of the existing substituents guide the bromine to the desired position.

Step 2: SNAr Cyclization with Hydrazine

  • Reaction Setup: In a pressure-rated reactor, charge the brominated intermediate, a mild base (e.g., sodium acetate), hydrazine hydrate, and a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).[12]

  • Reaction Execution: Seal the reactor and heat the mixture to approximately 95-100 °C for 18-24 hours. The elevated temperature is necessary to overcome the activation energy for the SNAr and subsequent intramolecular cyclization. The choice of solvent can be critical for regioselectivity in the cyclization step.[15]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude solid is then purified, often by recrystallization or trituration, to yield the final product. A key advantage of this specific reported synthesis is its successful demonstration on a large scale without the need for column chromatography.[12][13]

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: SₙAr Cyclization A 2,6-Dichlorobenzonitrile B 3-Bromo-2,6-dichlorobenzonitrile A->B  NBS, H₂SO₄   C 7-Bromo-4-chloro-1H-indazol-3-amine B->C  Hydrazine Hydrate, NaOAc, 2-MeTHF, 95°C  

Fig 1. Synthesis workflow for a related halogenated aminoindazole.

Part 3: Central Role in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for creating high-value pharmaceutical agents.

The Indazole Scaffold in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with adenosine triphosphate (ATP) at its binding site. The 1H-indazole scaffold is exceptionally well-suited to mimic the hinge-binding interactions of the adenine portion of ATP.[3] FDA-approved drugs such as Axitinib and Pazopanib, which feature an indazole core, validate this approach.[1][4] These drugs have demonstrated efficacy in treating various cancers, including renal cell carcinoma and soft tissue sarcoma.[1][3]

The diagram below conceptualizes how an indazole-based inhibitor occupies the ATP-binding pocket of a protein kinase, forming critical hydrogen bonds with the "hinge" region of the enzyme.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole-Based Inhibitor hinge Hinge Region (e.g., Glu, Ala residues) back_pocket Hydrophobic Back Pocket gatekeeper Gatekeeper Residue indazole_core Indazole Core indazole_core->hinge H-Bonds side_chain Side Chain for Selectivity & Potency indazole_core->side_chain side_chain->back_pocket Hydrophobic Interactions

Fig 2. Indazole core binding to a kinase active site.
A Key Intermediate for Novel Therapeutics

This compound is not an end-product but a crucial starting point. The C3-bromo substituent is primed for palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that attach other molecular fragments, enabling the systematic exploration of chemical space. This modularity is a cornerstone of modern drug discovery, allowing for the rapid synthesis of compound libraries to optimize potency, selectivity, and pharmacokinetic properties.

A prominent example of the utility of a related bromo-chloro-indazole is in the synthesis of Lenacapavir , a first-in-class, long-acting HIV-1 capsid inhibitor.[12] The synthesis of this complex molecule relies on an aminoindazole intermediate derived from a process analogous to the one described above.[12][13][14] This underscores the immense value of halogenated indazoles as high-value intermediates for cutting-edge antiviral therapies.

Part 4: Analytical Control and Quality Assurance

Ensuring the purity and identity of a key starting material like this compound is non-negotiable in a regulated drug development environment. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol: Purity Determination by Reverse-Phase HPLC
  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a gradient system.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 1:1) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to all other peaks. This self-validating system ensures that impurities, such as regioisomers or starting materials, are effectively separated and quantified.[16]

ParameterTypical Value/Condition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
UV Detection 254 nm

Part 5: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a lab coat. Work should be conducted inside a certified chemical fume hood to avoid inhalation of dust.[17][18]

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[19][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][18]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Halogenated waste streams often require specific disposal procedures.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical sciences. Its molecular structure, characterized by a privileged indazole core and synthetically versatile halogen substituents, positions it as a cornerstone intermediate for the construction of complex and potent therapeutic agents. Its demonstrated relevance in the synthesis of kinase inhibitors and novel antivirals highlights its strategic importance. As drug discovery continues to tackle increasingly challenging biological targets, the demand for well-characterized, strategically functionalized building blocks like this compound will undoubtedly grow, cementing its role in the development of next-generation medicines.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of halogens on the indazole ring system allows for fine-tuning of a molecule's physicochemical properties and provides synthetic handles for further molecular elaboration, often through metal-catalyzed cross-coupling reactions. 3-Bromo-4-chloro-1H-indazole, in particular, is a valuable building block in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this important compound, detailing the underlying chemical principles and offering a step-by-step experimental protocol.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-step approach. The indazole core can be constructed first, followed by a regioselective bromination. This strategy hinges on the ability to control the position of the incoming bromine atom. The pyrazole ring of the indazole system is generally more activated towards electrophilic substitution than the benzene ring, which is deactivated by the chloro group. The C3 position of the indazole is often susceptible to electrophilic attack, making this a promising strategy.

Therefore, the most plausible synthetic pathway involves:

  • Synthesis of the precursor, 4-chloro-1H-indazole.

  • Regioselective bromination of 4-chloro-1H-indazole at the C3 position.

This approach allows for the secure construction of the indazole core, followed by the introduction of the bromine atom at the desired position, minimizing the formation of unwanted isomers.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Regioselective Bromination A 2-Methyl-3-chloroaniline B 4-Chloro-1H-indazole A->B  i) Ac₂O, KOAc, Chloroform  ii) Isopentyl nitrite  iii) LiOH C This compound B->C  NBS, Acetonitrile  

Figure 1: Proposed two-step synthesis pathway for this compound.

Part 1: Synthesis of 4-Chloro-1H-indazole

The synthesis of the 4-chloro-1H-indazole precursor can be efficiently achieved from commercially available 2-methyl-3-chloroaniline. This transformation involves a diazotization and cyclization sequence.

Mechanistic Insights

The reaction proceeds through the initial acetylation of the aniline to form the corresponding acetanilide. This is followed by a diazotization reaction using isopentyl nitrite in the presence of a weak base like potassium acetate. The resulting diazonium species then undergoes an intramolecular cyclization to form the indazole ring. Finally, the acetyl protecting group is removed under basic conditions to yield the desired 4-chloro-1H-indazole.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-3-chloroaniline141.599.95 g (8.4 mL)70.6 mmol
Potassium acetate98.148.3 g84.7 mmol
Acetic anhydride102.0920.0 mL212 mmol
Isopentyl nitrite117.1518.9 mL141 mmol
Lithium hydroxide23.9520.7 g494 mmol
Chloroform-120 mL-
Tetrahydrofuran (THF)-150 mL-
Ethyl acetate (EtOAc)-As needed-
Water-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (9.95 g), potassium acetate (8.3 g), and chloroform (120 mL).

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (20.0 mL) dropwise over 2 minutes to the cooled mixture.

  • Allow the reaction mixture to gradually warm to room temperature (approximately 25 °C) and continue stirring for 1 hour.

  • Heat the reaction mixture to 60 °C and add isopentyl nitrite (18.9 mL).

  • Maintain the reaction at 60 °C and stir overnight.

  • After the reaction is complete (monitored by TLC), add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

  • Carefully add lithium hydroxide (20.7 g) and continue stirring at 0 °C for 3 hours.

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, followed by 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[1]

Part 2: Regioselective C3-Bromination of 4-Chloro-1H-indazole

The introduction of a bromine atom at the C3 position of 4-chloro-1H-indazole is a key step. This is an electrophilic aromatic substitution reaction where the indazole ring acts as the nucleophile. N-Bromosuccinimide (NBS) is a widely used and effective reagent for such transformations, offering good regioselectivity for the C3 position of indazoles.[2]

Mechanistic Considerations

The bromination of indazoles with NBS typically proceeds via an electrophilic substitution mechanism. The pyrazole part of the indazole ring is electron-rich and thus more susceptible to electrophilic attack than the chloro-substituted benzene ring. The C3 position is particularly activated, leading to the desired regioselectivity. The reaction is often carried out in a polar aprotic solvent like acetonitrile.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-1H-indazole152.58(To be calculated based on previous step's yield)1.0 eq
N-Bromosuccinimide (NBS)177.981.1 eq1.1 eq
Acetonitrile-As needed-

Procedure:

  • Dissolve 4-chloro-1H-indazole (1.0 eq) in acetonitrile in a round-bottomed flask.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The crude product is then purified, often by column chromatography on silica gel, to afford pure this compound.

Note: The reaction conditions, such as temperature and reaction time, may require optimization for this specific substrate. Gentle heating may be necessary to drive the reaction to completion.

Alternative Bromination Strategies

While NBS is a common and effective reagent, other brominating agents can also be employed for the C3-bromination of indazoles. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has been reported as an efficient bromine source for this transformation, sometimes accelerated by ultrasound irradiation.[3][4][5] This method can offer advantages in terms of reaction time and yield.[3][4][5]

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure and the position of the bromine and chlorine substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety Considerations

  • 2-Methyl-3-chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Acetic anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Isopentyl nitrite: Flammable and volatile. Avoid inhalation and contact with skin.

  • Lithium hydroxide: Caustic. Avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care and avoid exposure to moisture.

  • Acetonitrile: Flammable and toxic. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of 4-chloro-1H-indazole from 2-methyl-3-chloroaniline, followed by a regioselective bromination at the C3 position using N-bromosuccinimide. This guide provides a solid foundation for researchers to produce this valuable synthetic intermediate. The provided protocols are based on established chemical principles and can be optimized to suit specific laboratory conditions and scale requirements. Careful execution and adherence to safety protocols are paramount for the successful and safe synthesis of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-4-chloro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for advancing research and ensuring the quality of synthesized materials. This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and predictive modeling to offer a robust analytical framework. Each section delves into the theoretical basis for the predicted data, detailed interpretation, and standardized protocols for experimental data acquisition, providing a self-validating system for researchers.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its chemical and biological properties. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture. For this compound, a combination of NMR, MS, and IR spectroscopy can unequivocally confirm its identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is summarized below.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1HN-H
~7.5 - 7.8Doublet1HAr-H
~7.2 - 7.5Triplet1HAr-H
~7.0 - 7.2Doublet1HAr-H

Interpretation and Causality:

  • N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent nitrogen atom. Its chemical shift is predicted to be in the downfield region, and the peak is often broad due to quadrupole coupling with the nitrogen atom and potential intermolecular hydrogen bonding.

  • Aromatic Protons: The three protons on the benzene ring will exhibit distinct chemical shifts due to the influence of the bromo and chloro substituents. The electron-withdrawing nature of these halogens will generally deshield the aromatic protons, causing them to appear in the 7.0-8.0 ppm range. The splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, providing valuable information about their relative positions on the ring. The specific coupling constants (J-values) would further confirm the substitution pattern.

Predicted ¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~140 - 145C (quaternary, fused to N)
~130 - 135C-Cl
~125 - 130C-H (aromatic)
~120 - 125C-H (aromatic)
~115 - 120C-H (aromatic)
~110 - 115C (quaternary, fused to N)
~100 - 105C-Br

Interpretation and Causality:

  • Aromatic Carbons: The carbon atoms of the benzene and pyrazole rings will resonate in the aromatic region (typically 110-150 ppm).

  • Substituent Effects: The chemical shifts of the carbons directly attached to the bromine and chlorine atoms will be significantly influenced by the electronegativity and anisotropic effects of these halogens. The carbon bearing the chlorine atom is expected to be more deshielded (further downfield) than the carbon bearing the bromine atom.

  • Quaternary Carbons: The quaternary carbons (those not attached to any hydrogens), such as the carbons at the ring fusion and those bearing the halogen substituents, will typically show weaker signals in a standard ¹³C NMR spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Experimental Protocol for NMR Data Acquisition

start Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument_setup Instrument Setup transfer->instrument_setup insert_sample Insert NMR tube into the spectrometer instrument_setup->insert_sample lock_shim Lock on the deuterium signal of the solvent and shim the magnetic field insert_sample->lock_shim acquisition Data Acquisition lock_shim->acquisition setup_1h Set up 1H acquisition parameters (pulse sequence, acquisition time, relaxation delay) acquisition->setup_1h acquire_1h Acquire 1H spectrum setup_1h->acquire_1h setup_13c Set up 13C acquisition parameters (proton-decoupled pulse sequence) acquire_1h->setup_13c acquire_13c Acquire 13C spectrum setup_13c->acquire_13c processing Data Processing acquire_13c->processing ft Apply Fourier transform to the FID processing->ft phase_baseline Phase and baseline correct the spectrum ft->phase_baseline calibrate Calibrate the chemical shift scale using the residual solvent peak phase_baseline->calibrate analysis Analyze and interpret the spectra calibrate->analysis

Caption: General workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Select a standard one-pulse ¹H NMR experiment.

    • Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay (D1). A D1 of at least 5 times the longest T1 relaxation time is necessary for quantitative analysis.

    • Acquire the Free Induction Decay (FID) signal.

  • ¹³C NMR Acquisition:

    • Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C experiments to convert the time-domain signal into a frequency-domain spectrum.

    • Phase correct the spectra to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data
m/zRelative AbundanceInterpretation
[M]+HighMolecular ion
[M+2]+HighIsotopic peak due to ³⁷Cl and ⁸¹Br
[M+4]+MediumIsotopic peak due to both ³⁷Cl and ⁸¹Br
[M-Br]+MediumFragment ion (loss of bromine)
[M-Cl]+MediumFragment ion (loss of chlorine)
[M-HCN]+LowFragment ion (loss of hydrogen cyanide)

Interpretation and Causality:

  • Molecular Ion Peak: The molecular weight of this compound is approximately 230.95 g/mol . The presence of a cluster of peaks around this m/z value corresponding to the molecular ion ([M]+) would confirm the molecular weight.

  • Isotopic Pattern: A key feature in the mass spectrum of this compound will be the isotopic pattern caused by the presence of bromine and chlorine.

    • Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in a peak at [M+2]+ with an intensity of about one-third of the [M]+ peak.

    • Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1. This will also contribute to the [M+2]+ peak.

    • The combination of one chlorine and one bromine atom will produce a characteristic isotopic cluster for the molecular ion with peaks at [M]+, [M+2]+, and [M+4]+. The relative intensities of these peaks are a unique signature of the presence of one chlorine and one bromine atom.

  • Fragmentation: Electron ionization (EI) is a "hard" ionization technique that can cause the molecular ion to fragment. The fragmentation pattern can provide structural information. Common fragmentation pathways for this molecule would include the loss of the halogen atoms (bromine or chlorine) and potentially the loss of small neutral molecules like HCN from the indazole ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

An In-Depth Technical Guide to the Physical Characteristics of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-chloro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted indazole, it belongs to a class of compounds known for a wide array of biological activities.[1][2] The precise physical and chemical properties of this molecule are critical for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the key physical characteristics of this compound, outlines the experimental methodologies for their determination, and offers insights into its structural and spectroscopic features. While this specific isomer is not extensively documented in public literature, this guide synthesizes data from closely related compounds and foundational scientific principles to provide a robust predictive and methodological framework for researchers.

Molecular and Structural Properties

The foundational characteristics of any chemical compound are its molecular formula and weight, which are essential for all stoichiometric calculations and analytical interpretations.

PropertyValueSource
CAS Number 885521-40-4[3][4][5]
Molecular Formula C₇H₄BrClN₂[3][4]
Molecular Weight 231.48 g/mol [3][4]
IUPAC Name This compound[3]

The structure of this compound, featuring a fused benzene and pyrazole ring system, is the primary determinant of its physical and chemical behavior. The presence of two different halogen atoms (bromine and chlorine) at specific positions on the indazole core introduces unique electronic and steric effects that influence its reactivity, solubility, and spectroscopic signature.

Predicted Physical State and Thermal Properties

Appearance: Based on analogous compounds, this compound is expected to be a solid at room temperature, likely an off-white to yellow crystalline powder.[6]

Melting Point: The melting point of a crystalline solid is a sensitive indicator of its purity.[2] For comparison, 4-Bromo-6-chloro-1H-indazole has a reported melting point of 219-221°C.[6] It is anticipated that this compound will have a similarly high melting point, likely in the range of 200-230°C, reflecting a stable crystal lattice.

Boiling Point: Due to its high melting point and molecular weight, the boiling point is expected to be significantly elevated. The predicted boiling point for the related isomer, 4-Bromo-6-chloro-1H-indazole, is 364.1 ± 22.0 °C.[6] It is reasonable to assume a similar range for this compound.

Experimental Protocol for Melting Point Determination

The determination of a precise melting point range is a fundamental technique for the characterization and purity assessment of a solid compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement A Grind Sample to a Fine Powder B Pack into Capillary Tube (2-3 mm height) A->B C Place Capillary in Apparatus D Heat Rapidly (10-20°C/min) for Approximate MP C->D E Cool and Prepare New Sample D->E F Heat to 20°C below Approx. MP E->F G Heat Slowly (1-2°C/min) F->G H Record T_initial (first liquid) and T_final (all liquid) G->H

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution. The powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer.

  • Approximate Melting Point: An initial rapid heating (10-20°C per minute) is performed to determine an approximate melting point range.[7]

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a liquid is the final melting point. A narrow melting range (1-2°C) is indicative of high purity.[2]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in reactions, purifications, and biological assays. A systematic solubility analysis provides insights into the polarity and the presence of acidic or basic functional groups.

Predicted Solubility:

  • Aqueous Solubility: Due to its aromatic, halogenated structure and lack of highly polar functional groups, this compound is expected to be poorly soluble in water.

  • Organic Solvent Solubility: It is anticipated to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.

Experimental Protocol for Solubility Determination

A qualitative solubility testing workflow can systematically characterize the compound's solubility profile.

SolubilityTesting Start Start with a Small Amount of Compound Water Add Water Start->Water Soluble_H2O Soluble (Test with Litmus) Water->Soluble_H2O Yes Insoluble_H2O Insoluble Water->Insoluble_H2O No NaOH Add 5% NaOH Insoluble_H2O->NaOH Soluble_NaOH Soluble (Weak Acid) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No HCl Add 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble (Base) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble (Neutral) HCl->Insoluble_HCl No

Caption: Workflow for Qualitative Solubility Testing.

Methodology:

  • Initial Test: Place approximately 10-20 mg of this compound into a test tube.

  • Water Solubility: Add 1 mL of deionized water and agitate the mixture. Observe for dissolution.

  • Acid/Base Solubility: If insoluble in water, test for solubility in 5% aqueous HCl and 5% aqueous NaOH. Solubility in dilute acid suggests the presence of a basic functional group (unlikely for this compound), while solubility in dilute base would indicate an acidic proton (the N-H of the indazole is weakly acidic).[9][10]

  • Organic Solvents: Test for solubility in a range of common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, DMSO) to establish a practical solubility profile for experimental work.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecular structure. While experimental spectra for this compound are not provided in the search results, its expected spectral characteristics can be predicted based on its structure and data from similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

  • Aromatic Region: The three protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine atoms.

  • N-H Proton: The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift, potentially above δ 10 ppm, and its position can be concentration-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Aromatic Carbons: The seven carbon atoms of the indazole ring will produce signals in the aromatic region (typically δ 110-150 ppm).

  • Halogenated Carbons: The carbons directly bonded to the bromine (C3) and chlorine (C4) atoms will have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the halogens.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and bonding patterns.

  • N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3100-3300 cm⁻¹.

  • Aromatic C-H Stretch: Aromatic C-H stretching bands will appear above 3000 cm⁻¹.[11][12]

  • C=C and C=N Stretches: Aromatic ring and pyrazole ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[11][12]

  • C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition from the isotopic pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a complex molecular ion peak due to the presence of isotopes of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4][13][14]

  • Isotopic Pattern: This will result in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, with relative intensities determined by the natural abundances of the isotopes. This pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available from the provided search results, the hazard profile can be inferred from related halogenated indazoles.

General Hazards:

  • Acute Toxicity: Likely harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable building block in chemical synthesis with physical properties characteristic of a halogenated aromatic heterocyclic compound. This guide has provided a detailed overview of its key physical characteristics, drawing upon data from related compounds and established scientific principles. The outlined experimental protocols for determining melting point and solubility offer a robust framework for researchers to characterize this and similar molecules with high scientific integrity. The predicted spectroscopic data serves as a valuable reference for structural elucidation and purity assessment. As with any chemical, proper safety precautions are paramount when handling this compound.

References

Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4-chloro-1H-indazole For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility profile of this compound, a crucial physicochemical property for its application in research and drug development. While specific experimental solubility data for this compound is not widely published, this document outlines the foundational principles, predictive insights, and detailed experimental protocols necessary to determine and understand its solubility characteristics. As a Senior Application Scientist, the focus is on the causality behind experimental choices and establishing self-validating systems for robust data generation.

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a paramount parameter in the drug discovery and development process.[1][2] For a drug candidate like this compound, its aqueous solubility directly impacts its bioavailability and therapeutic efficacy.[1][2][3] Poorly soluble compounds often face significant challenges, including inadequate absorption, variable bioavailability, and difficulties in formulation development.[2][4] Therefore, a thorough understanding of the solubility profile is essential from the early stages of research to mitigate late-stage failures.[5][6]

This compound is a halogenated heterocyclic compound. Halogenated aromatic structures often exhibit limited aqueous solubility.[7] The presence of both bromo and chloro substituents on the indazole core suggests a lipophilic nature, which would likely result in poor water solubility. This underscores the importance of systematically characterizing its solubility in various solvent systems relevant to pharmaceutical development.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

When discussing the solubility of a compound, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[8][9] It is a critical parameter for understanding the intrinsic properties of a drug substance. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[10][11]

  • Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO, precipitates out of an aqueous buffer.[12][13] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[8][14] While useful for initial screening, it may not represent the true solubility under physiological conditions.[14]

For a comprehensive understanding of this compound, both thermodynamic and kinetic solubility should be determined to guide different stages of the drug development pipeline.

Physicochemical Properties and Predicted Solubility

While experimental data is sparse, we can infer some properties of this compound from its structure and related compounds.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular FormulaC₇H₄BrClN₂-
Molecular Weight245.48 g/mol -
LogP (Octanol-Water Partition Coefficient)Likely > 3Based on halogenated aromatic structure, suggesting lipophilicity.[15]
Aqueous SolubilityPredicted to be low (<1 mg/mL)Characteristic of halogenated aromatic compounds.[7]
pKaPredicted to be weakly acidic/basicIndazole core contains both acidic (NH) and basic (N) centers.[11]

These predicted properties suggest that this compound is a lipophilic molecule with low aqueous solubility. This highlights the need for solubility enhancement strategies for potential oral drug delivery.

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step methodologies for determining the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[10][11]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Protocol:

  • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.[11]

  • Dispense a known volume of the selected solvent into each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).

  • Shake the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid in each vial.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted sample using a validated analytical method.

  • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate on orbital shaker (24-72h, constant temp) C->D E Centrifuge to pellet solid D->E F Collect supernatant E->F G Dilute sample F->G H Analyze via HPLC/LC-MS G->H I Calculate solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is suitable for early-stage drug discovery.

Objective: To rapidly assess the solubility of this compound upon its addition from a DMSO stock solution to an aqueous buffer.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Protocol:

  • Prepare serial dilutions of the DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate.

  • Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of the solutions using a nephelometer or the absorbance using a UV-Vis plate reader. The point at which precipitation is observed indicates the kinetic solubility.

  • Alternatively, the concentration in the clear supernatant after centrifugation can be determined by HPLC-UV.

Diagram: Kinetic Solubility Workflow

G A Prepare serial dilutions of compound in DMSO C Transfer DMSO dilutions to buffer plate A->C B Add aqueous buffer to 96-well plate B->C D Incubate (1-2h) C->D E Measure precipitation (Nephelometry/UV-Vis) D->E F Determine kinetic solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound.[3][16][17] A systematic investigation of these factors is crucial for a complete solubility profile.

  • pH: As an indazole derivative, this compound likely has ionizable groups.[11] Its solubility is expected to be pH-dependent. Determining the solubility at different pH values (e.g., across the physiological pH range of 1.2 to 7.4) is essential.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[8] Investigating solubility at different temperatures (e.g., 4°C, 25°C, 37°C) can provide valuable thermodynamic data.

  • Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of poorly water-soluble drugs. Evaluating the solubility of this compound in binary solvent systems (e.g., water-ethanol, water-propylene glycol) is relevant for formulation development.

  • Solid-State Properties: The crystalline form (polymorphism) of a compound can significantly affect its solubility.[15] Characterizing the solid form of this compound used in solubility studies is important for data reproducibility.

Implications of the Solubility Profile in Drug Development

The determined solubility profile of this compound will have direct implications for its development path:

  • Lead Optimization: Structure-solubility relationships can be established to guide medicinal chemistry efforts in designing analogs with improved solubility.

  • Formulation Development: The solubility data will inform the selection of appropriate formulation strategies, such as particle size reduction, salt formation, or the use of enabling technologies like amorphous solid dispersions.[4]

  • Preclinical Studies: Understanding the solubility is critical for designing appropriate vehicle formulations for in vitro and in vivo studies to ensure adequate drug exposure.

Conclusion

A comprehensive understanding of the solubility profile of this compound is a cornerstone for its successful development as a potential therapeutic agent. This guide provides the necessary theoretical framework and practical experimental protocols for researchers to meticulously determine its thermodynamic and kinetic solubility. By systematically investigating the influence of key factors such as pH, temperature, and co-solvents, a robust and reliable dataset can be generated. This, in turn, will enable informed decision-making throughout the drug discovery and development process, ultimately increasing the probability of translating a promising molecule into a viable drug candidate.

References

The Bromo-Chloro-Indazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromo-chloro-indazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of potent and selective therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this important heterocyclic motif. We will explore the historical context of indazole chemistry, delve into the evolution of synthetic strategies for introducing bromine and chlorine substituents with a focus on regioselectivity, and provide detailed, field-proven protocols. Furthermore, this guide will illuminate the critical role of bromo-chloro-indazoles in modern drug discovery, with a particular focus on their application as kinase inhibitors in oncology and as capsid inhibitors in antiviral therapy. Through a synthesis of historical perspective, mechanistic insights, and practical methodologies, this guide aims to be an essential resource for researchers engaged in the design and development of novel pharmaceuticals.

A Historical Perspective: From Indazole's Discovery to Halogenated Derivatives

The journey of the indazole nucleus began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer first reported the synthesis of indazole, laying the groundwork for over a century of exploration into its chemical and biological properties. The fundamental indazole synthesis often involved the cyclization of ortho-substituted aniline derivatives, a strategy that continues to be refined and utilized today.

While the precise first synthesis of a bromo-chloro-indazole is not prominently documented in easily accessible historical records, the early 20th century saw significant advancements in the chemistry of substituted indazoles. Chemists like Karl von Auwers and his contemporaries extensively investigated the synthesis and reactivity of various indazole derivatives, including halogenated analogues. Their work, primarily focused on understanding the tautomerism and substitution patterns of the indazole ring, paved the way for the deliberate and controlled synthesis of dihalogenated indazoles. The introduction of bromine and chlorine atoms onto the indazole scaffold was initially driven by the desire to create diverse chemical entities for studying structure-activity relationships and as versatile intermediates for further chemical transformations.

Early methods for halogenation often relied on direct electrophilic substitution using elemental bromine and chlorine or their corresponding acids. However, these methods often suffered from a lack of regioselectivity, leading to mixtures of isomers that were challenging to separate and characterize. The advent of modern synthetic reagents, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), revolutionized the synthesis of halogenated indazoles, offering milder reaction conditions and, crucially, greater control over the position of halogenation. This enhanced control was a critical step in unlocking the full potential of bromo-chloro-indazoles in medicinal chemistry.

The Synthetic Arsenal: Crafting the Bromo-Chloro-Indazole Core

The synthesis of bromo-chloro-indazoles is a testament to the ingenuity of organic chemists. The primary challenge lies in the regioselective introduction of two different halogen atoms onto the bicyclic indazole system. The choice of starting material and the sequence of halogenation and cyclization steps are critical determinants of the final product's isomeric purity.

Key Synthetic Strategies

Modern synthetic approaches to bromo-chloro-indazoles can be broadly categorized into two main strategies:

  • Strategy A: Halogenation of a Pre-formed Indazole Ring: This approach involves the synthesis of an indazole core followed by sequential halogenation. The inherent electronic properties of the indazole ring direct the position of electrophilic substitution. However, this method can sometimes lead to a mixture of products, requiring careful optimization of reaction conditions and purification.

  • Strategy B: Cyclization of Pre-halogenated Precursors: This is often the preferred method for achieving high regioselectivity. It involves the synthesis of a benzene-based precursor already bearing the desired bromo and chloro substituents, followed by a ring-closing reaction to form the indazole.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

A prominent example of a strategically important bromo-chloro-indazole is 7-bromo-4-chloro-1H-indazol-3-amine, a key building block for the HIV-1 capsid inhibitor, Lenacapavir.[1][2][3] The synthesis of this molecule highlights the principles of regioselective synthesis.

Objective: To synthesize 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.

Overall Reaction Scheme:

G start 2,6-Dichlorobenzonitrile intermediate 3-Bromo-2,6-dichlorobenzonitrile start->intermediate NBS, H₂SO₄ product 7-Bromo-4-chloro-1H-indazol-3-amine intermediate->product Hydrazine hydrate, 2-MeTHF

Caption: Synthetic workflow for 7-bromo-4-chloro-1H-indazol-3-amine.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Rationale: This initial step introduces the bromine atom at the desired position. The use of N-bromosuccinimide (NBS) in sulfuric acid provides a reliable and scalable method for this electrophilic aromatic substitution. The electron-withdrawing nature of the two chlorine atoms and the nitrile group directs the incoming electrophile (bromonium ion) to the 3-position.

  • Procedure:

    • To a stirred solution of 2,6-dichlorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Cyclization to form the Indazole Ring

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) and condensation reaction with hydrazine to form the pyrazole ring fused to the benzene ring. The reaction conditions are optimized to favor the desired regioselective cyclization.

  • Procedure:

    • In a pressure vessel, dissolve 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF).

    • Add hydrazine hydrate (4.0 eq).

    • Seal the vessel and heat the mixture to 100-110 °C for 18-24 hours.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 7-bromo-4-chloro-1H-indazol-3-amine.[3][4]

Self-Validating System: The purity and identity of the intermediate and final product should be confirmed at each stage using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of the bromination and cyclization can be unequivocally determined by 2D NMR techniques (e.g., NOESY).

Bromo-Chloro-Indazoles in Drug Discovery: A Tale of Two Targets

The strategic placement of bromine and chlorine atoms on the indazole scaffold imparts unique physicochemical properties that are highly desirable in drug candidates. These halogens can modulate lipophilicity, metabolic stability, and, most importantly, the binding affinity and selectivity for biological targets. Two prominent examples that showcase the power of the bromo-chloro-indazole core are Lenacapavir and a wide range of kinase inhibitors.

Lenacapavir: A Breakthrough in HIV-1 Treatment

Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor that has revolutionized the treatment of multidrug-resistant HIV-1 infection. At the heart of this groundbreaking drug lies the 7-bromo-4-chloro-1H-indazol-3-amine moiety.

Mechanism of Action: Lenacapavir disrupts the function of the HIV-1 capsid protein (p24) at multiple stages of the viral life cycle. The HIV-1 capsid is a conical protein shell that protects the viral genome and is essential for both early and late stages of infection. Lenacapavir binds to a highly conserved pocket on the capsid protein, leading to:

  • Inhibition of Nuclear Entry: By stabilizing the capsid, Lenacapavir prevents the timely uncoating and release of the viral pre-integration complex into the nucleus of the host cell.

  • Disruption of Capsid Assembly: During the late stages of the viral life cycle, Lenacapavir interferes with the proper assembly of new viral capsids, resulting in the formation of non-infectious virions.

G cluster_early Early Stage cluster_late Late Stage HIV_entry HIV-1 Entry Reverse_Transcription Reverse Transcription HIV_entry->Reverse_Transcription Nuclear_Import Nuclear Import of Pre-Integration Complex Reverse_Transcription->Nuclear_Import Viral_Protein_Synthesis Viral Protein Synthesis Capsid_Assembly Capsid Assembly Viral_Protein_Synthesis->Capsid_Assembly Budding Virion Budding Capsid_Assembly->Budding Lenacapavir Lenacapavir Lenacapavir->Nuclear_Import Inhibits Lenacapavir->Capsid_Assembly Disrupts

Caption: Mechanism of action of Lenacapavir on the HIV-1 life cycle.

The bromo-chloro-indazole core of Lenacapavir plays a crucial role in its high potency and long-acting profile, contributing to favorable pharmacokinetic properties and strong binding interactions with the HIV-1 capsid protein.

Bromo-Chloro-Indazoles as Potent Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors. The addition of bromine and chlorine atoms allows for fine-tuning of the inhibitor's interaction with the ATP-binding pocket of the target kinase.

Targeted Kinases and Therapeutic Applications:

Kinase TargetBromo-Chloro-Indazole Isomer ExampleTherapeutic Area
VEGFRs Axitinib (contains an indazole core)Renal Cell Carcinoma
PLK4 Various experimental inhibitorsOncology
CDK2 Tetrahydroindazole derivativesOncology, Contraception
Aurora Kinases Various experimental inhibitorsOncology
Tpl2 Kinase Experimental inhibitorsInflammatory Diseases

Mechanism of Action of Indazole-Based Kinase Inhibitors (e.g., Axitinib):

Axitinib, an FDA-approved drug for the treatment of advanced renal cell carcinoma, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). By blocking the ATP-binding site of VEGFRs, Axitinib inhibits downstream signaling pathways that are critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Axitinib Axitinib (Indazole Core) Axitinib->VEGFR PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: Simplified signaling pathway of VEGFR and its inhibition by Axitinib.

The bromo-chloro substituents on experimental indazole kinase inhibitors can form specific halogen bonds and hydrophobic interactions within the ATP-binding pocket, contributing to their high affinity and selectivity for the target kinase over other kinases in the human kinome.

Conclusion and Future Directions

From its humble beginnings in the late 19th century, the indazole scaffold has evolved into a cornerstone of modern medicinal chemistry. The introduction of bromo and chloro substituents has been a pivotal development, enabling the creation of highly potent and selective drug candidates. The success of Lenacapavir and the broad applicability of bromo-chloro-indazoles as kinase inhibitors underscore the immense therapeutic potential of this chemical class.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: The quest for more efficient, sustainable, and regioselective methods for the synthesis of bromo-chloro-indazoles remains an active area of research.

  • Exploration of New Biological Targets: The versatility of the bromo-chloro-indazole scaffold suggests that it could be a valuable starting point for the discovery of inhibitors for other important biological targets beyond kinases and viral proteins.

  • Structure-Based Drug Design: Advances in computational chemistry and structural biology will continue to drive the rational design of next-generation bromo-chloro-indazole-based therapeutics with improved efficacy and safety profiles.

References

A Technical Guide to the Reactivity of 3-Bromo-4-chloro-1H-indazole: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of halogen substituents provides synthetic handles for diversification, enabling the exploration of chemical space in drug discovery programs. This guide provides an in-depth analysis of the reactivity of 3-Bromo-4-chloro-1H-indazole, a particularly valuable building block. We will explore the nuanced reactivity of its three key functional sites: the N-H bond of the pyrazole ring and the C3-bromo and C4-chloro substituents on the benzene ring. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into regioselective functionalization and strategic applications of this versatile core.

Introduction: The Strategic Value of Dihalogenated Indazoles

Indazole derivatives are integral components of a wide array of pharmacologically active compounds, known to exhibit antitumor, anti-inflammatory, and anti-HIV activities.[1] The this compound scaffold is of particular interest due to its orthogonal reactivity. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, coupled with the potential for N-functionalization, allows for a three-dimensional and selective diversification of the core structure. This guide will dissect the chemical behavior of these reactive sites, providing both mechanistic rationale and practical, step-by-step protocols for their manipulation.

Regioselective N-Functionalization: The N1 vs. N2 Challenge

Direct alkylation or arylation of the NH-indazole core often yields a mixture of N1 and N2 isomers, posing significant purification challenges.[3][4] The regiochemical outcome is a delicate interplay of steric, electronic, and reaction conditions.

Mechanistic Considerations

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] However, kinetic control often dictates the product distribution in N-alkylation reactions.

  • Steric Hindrance: The chlorine atom at the C4 position and the bromine at the C3 position create a sterically hindered environment around the N1 position. This often favors alkylation at the less hindered N2 position.

  • Electronic Effects & Reaction Conditions: The choice of base and solvent system is critical in directing regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) tend to favor the thermodynamically preferred N1 product.[3][6] This is rationalized by the formation of the sodium indazolide salt, where the cation may coordinate with the N2 lone pair, directing the electrophile to N1.[4] Conversely, conditions that favor kinetic control can lead to increased formation of the N2 isomer.[7]

N_Alkylation_Regioselectivity cluster_n1 N1-Alkylation (Thermodynamic Pathway) cluster_n2 N2-Alkylation (Kinetic Pathway) SM 3-Bromo-4-chloro- 1H-indazole N1_Product 1-Alkyl-3-bromo-4-chloro- 1H-indazole SM->N1_Product  Major Product N2_Product 2-Alkyl-3-bromo-4-chloro- 2H-indazole SM->N2_Product  Minor Product N1_Conditions Conditions: • Strong Base (e.g., NaH) • Solvent: THF • Favors thermodynamic product N1_Product->N1_Conditions N2_Conditions Conditions: • Weaker Base (e.g., K2CO3) • Polar Solvent (e.g., DMF) • Steric hindrance at N1 favors N2 N2_Product->N2_Conditions

Figure 1. Factors influencing the regioselectivity of N-alkylation on the indazole core.

Protocol: N1-Selective Alkylation

This protocol is optimized for achieving high N1 regioselectivity, a common requirement in pharmaceutical synthesis.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation to the indazolide anion. The low temperature controls the exothermic reaction.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Orthogonal Reactivity of C-Br and C-Cl Bonds

A key synthetic advantage of this compound is the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The general reactivity order for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl.[8] This hierarchy allows for the selective functionalization of the C3-bromo position under conditions that leave the C4-chloro position intact.

Selective Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[9] By carefully selecting the catalyst and conditions, one can achieve highly selective arylation or vinylation at the C3 position.

Suzuki_Workflow Start 3-Bromo-4-chloro- 1H-indazole Reaction Suzuki-Miyaura Coupling at C3 Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Reagents->Reaction Intermediate 3-Aryl-4-chloro- 1H-indazole Reaction->Intermediate

Figure 2. Workflow for selective Suzuki-Miyaura coupling at the C3-bromo position.

Protocol: Selective C3-Arylation via Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq). Causality: Pd(PPh₃)₄ is a reliable catalyst for C-Br bonds and generally shows low reactivity towards C-Cl bonds under these conditions, ensuring selectivity.[10]

  • Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O 4:1:1).

  • Reaction: Heat the mixture under an inert atmosphere, typically between 80-100 °C, for 4-16 hours.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Selectivity (C3 vs. C4)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9075-95>95:5
Pd(dppf)Cl₂K₂CO₃DME/H₂O8580-98>98:2
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-99>98:2

Table 1. Representative conditions for selective Suzuki-Miyaura coupling at the C3-position.

Functionalization of the C4-Chloro Position

Once the C3-position has been functionalized, the less reactive C4-chloro group can be targeted using more forcing conditions or specialized catalyst systems. This sequential approach is a powerful strategy for building molecular complexity. The Buchwald-Hartwig amination is a premier method for forging C-N bonds, which are ubiquitous in pharmaceuticals.[11][12]

Rationale for Reactivity: Activating a C-Cl bond for cross-coupling typically requires more electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) compared to those used for C-Br bonds.[13] These ligands facilitate the rate-limiting oxidative addition step for the stronger C-Cl bond.[14]

Sequential_Coupling Start 3-Aryl-4-chloro- 1H-indazole Reaction Buchwald-Hartwig Amination at C4 Start->Reaction Reagents Amine (R₂NH) Pd Catalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., XPhos) Strong Base (e.g., NaOtBu) Reagents->Reaction Final_Product 3-Aryl-4-amino- 1H-indazole Reaction->Final_Product

Figure 3. Sequential functionalization via Buchwald-Hartwig amination at the C4-chloro position.

Protocol: C4-Amination via Buchwald-Hartwig Coupling

  • Inert Setup: In a glovebox or under an inert atmosphere, combine the 3-aryl-4-chloro-1H-indazole (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), a bulky phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture, typically to 100-110 °C, for 12-24 hours. Causality: The combination of a bulky, electron-rich ligand and a strong base is crucial for the oxidative addition of the palladium catalyst to the inert C-Cl bond.[13][15]

  • Monitoring & Work-up: After cooling, monitor the reaction completion. Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired 3-aryl-4-amino-1H-indazole.

Summary: A Three-Point Diversification Strategy

The this compound core offers three distinct points for molecular diversification, which can be addressed with high selectivity through careful reaction planning. This makes it an exceptionally powerful scaffold for generating libraries of complex molecules for structure-activity relationship (SAR) studies.

Reactivity_Map Core This compound NH N1/N2 Position Core->NH Site 1 C3Br C3-Bromo Position Core->C3Br Site 2 C4Cl C4-Chloro Position Core->C4Cl Site 3 NH_Reactions • N-Alkylation • N-Arylation (Regioselective Control) NH->NH_Reactions C3Br_Reactions • Suzuki Coupling • Sonogashira Coupling • Heck Reaction (High Reactivity) C3Br->C3Br_Reactions C4Cl_Reactions • Buchwald-Hartwig Amination • Suzuki Coupling (Requires Stronger Conditions) C4Cl->C4Cl_Reactions

References

Methodological & Application

Application Notes and Protocols for the Regioselective Bromination of 4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The strategic introduction of halogen atoms onto the indazole ring system is a cornerstone of medicinal chemistry, as it allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, halogenated indazoles serve as versatile synthetic handles for the construction of more complex molecular architectures through cross-coupling reactions.[1]

This application note provides a detailed guide to the regioselective bromination of 4-chloro-1H-indazole, a critical starting material in the synthesis of various pharmacologically active compounds. We will delve into the mechanistic principles governing this electrophilic aromatic substitution, address the challenges of achieving regioselectivity, and present a comprehensive protocol for the targeted synthesis of 7-bromo-4-chloro-1H-indazole.

The Challenge of Regioselectivity in the Bromination of 4-chloro-1H-indazole

The electrophilic bromination of substituted indazoles is not always straightforward, and the regiochemical outcome is highly dependent on the electronic and steric environment of the indazole ring. Direct bromination of a substituted indazole can often lead to a mixture of constitutional isomers, complicating purification and reducing the overall yield of the desired product.

For instance, in the synthesis of a key intermediate for the potent anti-HIV drug Lenacapavir, the direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) was found to be unsuccessful, yielding an undesired regioisomer as the major product.[2] This highlights the intricate interplay of directing effects from both the fused pyrazole ring and the substituents on the benzene ring.

The 4-chloro substituent on the indazole ring is an ortho-, para-directing group due to the lone pairs on the chlorine atom that can be donated into the aromatic system through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect. The pyrazole ring itself has a complex electronic nature, influencing the electron density across the bicyclic system. Achieving regioselectivity, therefore, requires a careful choice of brominating agent and reaction conditions to favor substitution at a specific position. The C7 position is often a desirable target for functionalization, and achieving selective bromination at this site is a key synthetic challenge.

Mechanistic Rationale for Regioselective C7 Bromination

The regioselective bromination of 4-chloro-1H-indazole at the C7 position is an electrophilic aromatic substitution reaction. The reaction proceeds through the following general steps:

  • Generation of the Electrophile: N-bromosuccinimide (NBS) serves as the source of the electrophilic bromine. In the presence of a suitable solvent, NBS can generate a polarized bromine species (Brδ+) that is susceptible to nucleophilic attack by the electron-rich indazole ring.

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the indazole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the position of substitution.

  • Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the indazole ring and yielding the final brominated product.

The directing effects of the 4-chloro substituent and the fused pyrazole ring play a crucial role in determining the preferred site of bromination. While the 4-chloro group is an ortho-, para-director, the electronic properties of the indazole nucleus itself strongly influence the electron density at the C3, C5, and C7 positions. For 4-substituted 1H-indazoles, the C7 position can be selectively targeted under specific reaction conditions, as demonstrated in the bromination of 4-sulfonamido-1H-indazoles. This suggests that the electronic environment at C7 is favorable for electrophilic attack, likely due to a combination of inductive and resonance effects within the bicyclic system.

Experimental Protocol: Regioselective C7 Bromination of 4-chloro-1H-indazole

This protocol is designed to favor the regioselective bromination of 4-chloro-1H-indazole at the C7 position, yielding 7-bromo-4-chloro-1H-indazole. The choice of N-bromosuccinimide as the brominating agent and dimethylformamide (DMF) as the solvent is based on literature precedents for achieving C7 selectivity in similar systems.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-chloro-1H-indazole≥98%Commercially available
N-Bromosuccinimide (NBS)≥98%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Ethyl acetate (EtOAc)ACS GradeCommercially available
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)Prepared in-house
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Silica gel230-400 meshCommercially available
Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-indazole (1.0 eq.).

  • Dissolution: Add anhydrous DMF (approximately 10 mL per gram of 4-chloro-1H-indazole) to the flask and stir at room temperature until the starting material is completely dissolved.

  • Addition of NBS: Add N-bromosuccinimide (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-bromo-4-chloro-1H-indazole as a solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting Material4-chloro-1H-indazole
Brominating AgentN-Bromosuccinimide (NBS)
SolventN,N-Dimethylformamide (DMF)
Temperature80 °C
Reaction Time4-6 hours
Expected Product7-bromo-4-chloro-1H-indazole
Typical Yield60-70%
Major ByproductsOther brominated regioisomers, dibrominated products

Visualizations

Experimental Workflow

experimental_workflow cluster_start Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 4-chloro-1H-indazole in anhydrous DMF add_nbs Add NBS (1.1 eq.) portion-wise start->add_nbs Stir heat Heat to 80 °C (4-6 h) add_nbs->heat quench Quench with water & Extract with EtOAc heat->quench Reaction Completion (TLC) wash Wash organic layer quench->wash purify Column Chromatography wash->purify product 7-bromo-4-chloro-1H-indazole purify->product

Caption: Experimental workflow for the regioselective C7 bromination of 4-chloro-1H-indazole.

Mechanistic Rationale for C7-Selectivity

Caption: Simplified representation of the mechanistic basis for C7-selectivity in the bromination of 4-chloro-1H-indazole.

References

Introduction: The Strategic Importance of N-Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-alkylation of 3-Bromo-4-chloro-1H-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-tumor to anti-inflammatory.[1][2] Specifically, substituted indazoles like this compound serve as versatile intermediates for creating libraries of compounds in drug discovery programs. The N-alkylation of the indazole ring is a fundamental transformation, but it presents a significant synthetic hurdle: the regioselectivity of the reaction. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon alkylation.[3][4]

Controlling the site of alkylation is paramount, as the biological activity of N-alkylated indazoles is often critically dependent on the position of the alkyl substituent.[5] This guide provides a detailed exploration of the factors governing regioselectivity in the N-alkylation of this compound and presents robust, field-proven protocols for selectively synthesizing both N1- and N2-alkylated products.

Pillar 1: Understanding the Drivers of Regioselectivity

The outcome of the N-alkylation of indazole is not arbitrary; it is a finely balanced interplay of thermodynamics, kinetics, and steric and electronic factors.[3] A priori understanding of these principles is essential for rational protocol design and troubleshooting.

  • Tautomeric Equilibrium: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[1][5] Reactions that allow for equilibration, typically under thermodynamic control, will favor the formation of the N1-alkylated product, which corresponds to this more stable tautomer.[6]

  • The Decisive Role of Base and Solvent: The combination of base and solvent is arguably the most critical factor in directing regioselectivity.[4]

    • N1-Selectivity (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) overwhelmingly favor N1-alkylation.[2][6] This is attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation. The Na⁺ ion is believed to chelate between the N2 nitrogen and a nearby Lewis basic site (like the 3-bromo substituent), sterically encumbering the N2 position and directing the alkylating agent to the N1 site.[4][7]

    • N2-Selectivity (Kinetic Control): Achieving N2 selectivity often requires circumventing the thermodynamic pathway. The Mitsunobu reaction, for instance, proceeds via a different mechanism that shows a strong kinetic preference for the N2 position.[3][5] Additionally, specific catalytic systems, such as using triflic acid (TfOH) with diazo compounds, can provide excellent N2 selectivity.[8]

    • Mixed Regioselectivity: The use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[3] In these systems, the cation is more readily solvated, leading to a "freer" indazolide anion and competition between the two nucleophilic sites.

  • Electronic and Steric Effects of Ring Substituents: The electronic nature of the 3-bromo and 4-chloro substituents makes the indazole ring electron-deficient, which can enhance the N1-selectivity under NaH/THF conditions.[1][7] While this specific substrate lacks a C7 substituent, it is a crucial general principle that bulky groups at the C7 position can sterically block the N1 position, thereby directing alkylation towards N2, even with NaH/THF.[2][9]

Pillar 2: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems for the regioselective synthesis of N-alkylated this compound.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

This protocol leverages the NaH/THF system to achieve high regioselectivity for the thermodynamically favored N1 isomer.[6]

Workflow Diagram for N1-Alkylation

sub 1. Dissolve Indazole in Anhydrous THF cool1 2. Cool to 0 °C sub->cool1 deprotonate 3. Add NaH (portion-wise) Deprotonation cool1->deprotonate alkylate 4. Add Alkyl Halide (R-X) deprotonate->alkylate react 5. Warm to RT Stir to Completion alkylate->react quench 6. Quench Reaction (e.g., sat. aq. NH4Cl) react->quench workup 7. Extraction & Purification quench->workup product N1-Alkylated Product workup->product

Caption: Experimental workflow for selective N1-alkylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Salt Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.[3]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.[2][3]

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Extraction: Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.

Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction

This protocol utilizes the Mitsunobu reaction, which provides a strong kinetic preference for the formation of the N2 regioisomer.[3][5]

Workflow Diagram for N2-Alkylation (Mitsunobu)

sub 1. Dissolve Indazole, Alcohol (R-OH), & PPh3 in Anhydrous THF cool1 2. Cool to 0 °C sub->cool1 add_dead 3. Add DIAD/DEAD (dropwise) cool1->add_dead react 4. Warm to RT Stir Overnight add_dead->react concentrate 5. Concentrate in vacuo react->concentrate purify 6. Flash Column Chromatography concentrate->purify product N2-Alkylated Product purify->product

Caption: Experimental workflow for N2-alkylation via Mitsunobu.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[3]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Note: The reaction is often exothermic.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue contains the product and triphenylphosphine oxide. Purify directly by flash column chromatography on silica gel to isolate the pure N2-alkylated product.[3]

Protocol 3: General Alkylation with Mixed Regioselectivity

This protocol uses common laboratory reagents but often requires careful purification to separate the resulting regioisomers.[3] It is useful when high selectivity is not the primary concern or for initial screening.

Step-by-Step Methodology:

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) overnight.

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to separate the N1 and N2 isomers.

Pillar 3: Data Summary and Mechanistic Visualization

Table 1: Comparison of N-Alkylation Protocols

FeatureProtocol 1: N1-SelectiveProtocol 2: N2-Selective (Mitsunobu)Protocol 3: General (Mixed)
Primary Reagents Sodium Hydride (NaH)PPh₃, DIAD/DEAD, AlcoholPotassium Carbonate (K₂CO₃)
Solvent Anhydrous THFAnhydrous THFAnhydrous DMF
Temperature 0 °C to RT/50 °C0 °C to RTRT to 80 °C
Control Type ThermodynamicKineticMixed
Expected Selectivity High to excellent for N1 (>95:5)[2]High to excellent for N2[5]Often poor, mixture of N1/N2[3]
Key Considerations Requires inert, anhydrous conditions. NaH is pyrophoric.Byproduct (phosphine oxide) removal is necessary.Isomer separation can be challenging. DMF is a high-boiling solvent.

Mechanistic Rationale for Regioselectivity

The choice of conditions directly influences the reaction pathway, as illustrated below.

sub This compound cond1 Conditions NaH, THF sub->cond1 Thermodynamic Pathway cond2 Conditions Mitsunobu (PPh3, DIAD, R-OH) sub->cond2 Kinetic Pathway prod1 N1-Alkylated Product (Thermodynamic) cond1->prod1 prod2 N2-Alkylated Product (Kinetic) cond2->prod2

Caption: Divergent pathways for N1 and N2 alkylation.

The high N1-selectivity observed with sodium hydride in THF is rationalized by a chelation-controlled mechanism. The sodium cation coordinates between the N2 atom and the 3-bromo substituent, creating steric bulk that forces the alkylating agent to attack the less hindered and thermodynamically favored N1 position.

Caption: Proposed Na⁺ chelation model for N1-selectivity.

References

Application Notes and Protocols for Regioselective Suzuki Coupling Reactions with 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic structure, forming the core of numerous compounds with significant biological activity, including potent kinase inhibitors used in oncology.[1] The functionalization of the indazole ring is therefore of paramount importance in medicinal chemistry and drug development. 3-Bromo-4-chloro-1H-indazole, in particular, represents a versatile and highly valuable building block. Its dihalogenated nature offers two distinct reaction handles for sequential, site-selective diversification through cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

This guide provides a detailed technical overview and field-proven protocols for conducting regioselective Suzuki-Miyaura coupling reactions on this compound. We will explore the underlying principles that govern selectivity and provide step-by-step methodologies to achieve targeted C-C bond formation at either the C3 or C4 position.

Pillar 1: The Principle of Regioselectivity in Dihaloindazoles

The cornerstone of performing selective Suzuki couplings on this compound is exploiting the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2][3] The general reactivity trend for this step is well-established: C-I > C-Br > C-Cl .[4]

This inherent reactivity difference forms the basis for achieving selectivity. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, we can promote the oxidative addition at the more reactive C3-Br bond while leaving the more inert C4-Cl bond intact. A subsequent reaction, employing more forcing conditions and a more active catalyst system, can then be used to functionalize the C4 position if desired.

However, it is crucial to recognize that this selectivity is not absolute and can be influenced by other factors, including the electronic nature of the heterocyclic ring and the specific ligand employed.[5] For some heteroaromatic systems, a C-Cl bond at an electronically activated position can exhibit enhanced reactivity.[5] Therefore, the choice of catalyst is not merely about reactivity but about fine-tuning the electronic and steric properties of the palladium center to favor one reaction pathway over the other.

Pillar 2: Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for researchers. Optimization may be required depending on the specific boronic acid or ester used.

Protocol 1: Selective Suzuki Coupling at the C3-Position (C-Br)

This protocol is optimized for the selective arylation of the C3-bromo position, leveraging the higher reactivity of the C-Br bond. We will use a classic and moderately reactive catalyst, Tetrakis(triphenylphosphine)palladium(0), which is well-suited for this transformation.

Objective: To synthesize 3-Aryl-4-chloro-1H-indazole derivatives.

Reaction Scheme:

G cluster_0 Selective C3-Arylation indazole This compound product 3-Aryl-4-chloro-1H-indazole indazole->product + boronic_acid Ar-B(OH)₂ boronic_acid->indazole catalyst Pd(PPh₃)₄ (cat.) Base, Solvent, Heat

Caption: General scheme for selective Suzuki coupling at the C3-Br position.

Materials and Reagents:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
This compound231.46231.5 mg1.01.0
Arylboronic AcidVariesVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5635 mg0.030.03
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.02.0
1,4-Dioxane-4 mL--
Water-1 mL--

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (231.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 10-15 minutes. A mixture of solvents is often beneficial; dioxane solubilizes the organic components while water helps dissolve the inorganic base.[6]

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). The yellow color of the catalyst should be visible.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Alternatively, for enhanced reaction rates, microwave irradiation at 120-140 °C for 30-60 minutes can be highly effective.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (this compound) indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl-4-chloro-1H-indazole.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): This is a standard, reliable catalyst. Its moderate reactivity is ideal for selectively targeting the C-Br bond without significantly activating the C-Cl bond under these conditions.[5]

  • Base (Cs₂CO₃): Cesium carbonate is a strong inorganic base that is highly effective in Suzuki couplings, often providing superior results to other bases like K₂CO₃ or Na₂CO₃, particularly with heterocyclic substrates.[3]

  • Solvent (Dioxane/Water): This solvent system is widely used and provides a good balance of solubility for both the organic substrates and the inorganic base.[6]

  • Temperature: The 80-100 °C range is typically sufficient for coupling with aryl bromides. Higher temperatures could begin to activate the C-Cl bond, compromising selectivity. Microwave heating can accelerate the desired reaction, often leading to cleaner outcomes in shorter times.[7]

Protocol 2: Suzuki Coupling at the C4-Position (C-Cl)

This protocol is designed for the subsequent functionalization of the C4-chloro position on a 3-aryl-4-chloro-1H-indazole substrate. Coupling at an aryl chloride bond requires a more active catalyst system and typically more forcing conditions.

Objective: To synthesize 3,4-Diaryl-1H-indazole derivatives.

Reaction Scheme:

G cluster_1 C4-Arylation (from C3-coupled product) indazole 3-Aryl-4-chloro-1H-indazole product 3-Aryl-4-Ar'-1H-indazole indazole->product + boronic_acid Ar'-B(OH)₂ boronic_acid->indazole catalyst Pd₂(dba)₃ / SPhos (cat.) Base, Solvent, High Temp.

Caption: General scheme for Suzuki coupling at the C4-Cl position.

Materials and Reagents:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
3-Aryl-4-chloro-1H-indazoleVariesVaries1.01.0
Arylboronic AcidVariesVaries1.51.5
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]915.7223 mg0.0250.05 (Pd)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5041 mg0.100.10
Potassium Phosphate (K₃PO₄)212.27637 mg3.03.0
Toluene-4 mL--
Water-0.5 mL--

Step-by-Step Protocol:

  • Inert Atmosphere: In a glovebox or using Schlenk technique, add 3-aryl-4-chloro-1H-indazole (1.0 mmol), the second arylboronic acid (1.5 mmol), potassium phosphate (637 mg, 3.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and SPhos (41 mg, 0.10 mmol) to a dry reaction vessel with a stir bar.

  • Solvent Addition: Add toluene (4 mL) and water (0.5 mL) via syringe.

  • Reaction: Seal the vessel tightly and heat in a preheated oil bath to 110-120 °C for 12-24 hours. The higher temperature and more active catalyst are necessary to cleave the stronger C-Cl bond.

  • Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 3,4-diaryl-1H-indazole.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃ / SPhos): This combination forms a highly active catalytic species in situ. SPhos is a bulky, electron-rich Buchwald phosphine ligand designed to facilitate the challenging oxidative addition to aryl chlorides.[8]

  • Base (K₃PO₄): A strong base like potassium phosphate is often required for the less reactive aryl chloride coupling partners.

  • Temperature: Higher temperatures are essential to provide the necessary activation energy for the oxidative addition to the C-Cl bond.

Pillar 3: Workflow Validation and Data Presentation

The success of these protocols relies on a logical workflow that confirms the regioselectivity at each stage.

Workflow for Sequential Diversification

Caption: Logical workflow for the sequential functionalization of this compound.

Expected Outcomes and Troubleshooting

The table below summarizes typical conditions and expected outcomes based on literature for analogous systems.[3][6][9]

PositionHalogenCatalyst SystemBaseSolventTemp (°C)Expected Outcome & Key Considerations
C3 Br Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O80-100High selectivity for C3-arylation. Monitor for any signs of C4-coupling or hydrodehalogenation (loss of Cl).
C4 Cl Pd₂(dba)₃ / SPhosK₃PO₄Toluene110-120Requires a more active catalyst. Starting material must be the C3-arylated product. Monitor for decomposition at high temps.
C3 Br Pd(dppf)Cl₂K₂CO₃DME80-90Alternative C3-selective method. Pd(dppf)Cl₂ is another excellent catalyst for C-Br couplings.[9]

Troubleshooting:

  • Low Yield at C3: Consider microwave irradiation to improve reaction kinetics.[3] Ensure reagents and solvents are thoroughly degassed.

  • Lack of Selectivity (C4 coupling observed in Protocol 1): Lower the reaction temperature. Reduce the catalyst loading. Avoid overly active ligands for the first step.

  • No Reaction at C4: Confirm the activity of your catalyst. Use anhydrous solvents. Consider a different bulky phosphine ligand (e.g., XPhos). Ensure the base is sufficiently strong and dry.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be unlocked through a strategic, regioselective approach to Suzuki-Miyaura coupling. By understanding the fundamental principles of palladium catalysis and carefully selecting reaction conditions, researchers can selectively functionalize the C3-bromo position, followed by the more challenging C4-chloro position. The protocols outlined in this guide provide a robust framework for the synthesis of diverse libraries of 3,4-disubstituted indazoles, paving the way for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the arylamine motif is a ubiquitous feature in a vast array of therapeutic agents.[3][4] This palladium-catalyzed cross-coupling reaction offers significant advantages over classical methods, such as broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.[1][5]

Indazole cores are privileged scaffolds in medicinal chemistry, appearing in drugs such as the kinase inhibitor Linifanib and the potent HIV capsid inhibitor Lenacapavir.[6] The ability to selectively functionalize specific positions of the indazole ring is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates. The substrate of interest, 3-Bromo-4-chloro-1H-indazole, presents a compelling challenge and opportunity for synthetic chemists. It possesses two distinct halogen atoms, allowing for sequential and site-selective functionalization. This application note provides a detailed guide to the selective Buchwald-Hartwig amination of this compound, focusing on the preferential reaction at the more labile C-Br bond.

Principle of Chemoselectivity: Exploiting Halogen Reactivity

The cornerstone of this protocol is the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in the rate-determining oxidative addition step of the Buchwald-Hartwig catalytic cycle is I > Br > Cl.[7][8] This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker C-Br bond (approx. 276-290 kJ/mol) is cleaved more readily by the palladium(0) catalyst than the stronger C-Cl bond (approx. 339-346 kJ/mol).[9]

By carefully selecting the catalytic system and reaction conditions, it is possible to achieve highly chemoselective amination at the C3-bromo position while leaving the C4-chloro position intact for subsequent synthetic manipulations. This selective approach is highly valuable for the divergent synthesis of complex indazole derivatives.

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle:[1][10][11]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. In the case of this compound, this step preferentially occurs at the C-Br bond.[12][13]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[14][15]

  • Reductive Elimination: The desired C-N bond is formed via reductive elimination from the palladium-amido complex, yielding the N-aryl indazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]

Below is a diagram illustrating the key steps of this selective catalytic process.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd(0)L->OxAdd Pd(II)Complex Pd(II) Intermediate (Ar)(Pd)(Br)L OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord AmidoComplex Pd(II)-Amido Complex (Ar)(Pd)(NR2)L AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regenerates Catalyst Product 3-Amino-4-chloro-1H-indazole (Ar-NR₂) RedElim->Product Product Formed ArBr This compound (Ar-Br) ArBr->OxAdd Enters Cycle Amine Amine (HNR₂) Amine->AmineCoord Enters Cycle Base Base Base->AmineCoord

Caption: Selective Buchwald-Hartwig amination at the C3-Br position.

Recommended Catalytic System and Reagents

The success of a selective Buchwald-Hartwig amination hinges on the appropriate choice of catalyst, ligand, base, and solvent. For the selective amination of this compound, a system employing a bulky, electron-rich phosphine ligand is recommended to facilitate the oxidative addition to the C-Br bond at a lower temperature than that required for C-Cl activation.[16][17]

Reagent and Catalyst Selection
ComponentRecommended ChoiceRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) Acetate)Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the phosphine ligand will act as a reductant to generate the active Pd(0) species in situ.[14]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)These bulky, electron-rich biarylphosphine ligands promote fast rates of oxidative addition and reductive elimination, often allowing for lower reaction temperatures which enhances selectivity.[2][11]
Base NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium Phosphate)NaOt-Bu is a strong, non-nucleophilic base suitable for a wide range of amines. K₃PO₄ is a milder base that can be advantageous for substrates with base-sensitive functional groups.[13][14]
Solvent Toluene or 1,4-DioxaneThese are common aprotic solvents for Buchwald-Hartwig reactions. They must be anhydrous and degassed to prevent catalyst deactivation.[11]
Amine Primary or Secondary Aliphatic or Aromatic AminesThe choice of amine will influence the optimal reaction conditions. This protocol is a general starting point.

Detailed Experimental Protocol

This protocol provides a general procedure for the selective amination of this compound with a generic secondary amine (e.g., morpholine) as a starting point. Optimization may be required for different amine coupling partners.

Safety Precautions: Palladium catalysts, phosphine ligands, and strong bases should be handled in an inert atmosphere (glovebox or Schlenk line). Solvents should be anhydrous and degassed. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup
  • To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

Reaction Execution and Monitoring
  • Place the reaction vessel in a preheated oil bath or heating block set to 80-100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-18 hours). Check for the formation of the desired product and any potential side products (e.g., diamination or hydrodehalogenation).

Workup and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-(substituted-amino)-4-chloro-1H-indazole.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following decision tree provides guidance on addressing common problems.

Troubleshooting Start Low or No Conversion Q1 Check Atmosphere & Reagents Start->Q1 Sol1 Ensure inert atmosphere. Use anhydrous, degassed solvents. Verify reagent purity. Q1->Sol1 Yes Q2 Catalyst Inactive? Q1->Q2 No Sol2 Use a pre-catalyst. Increase catalyst/ligand loading. Screen alternative ligands (e.g., RuPhos). Q2->Sol2 Yes Q3 Temperature Too Low? Q2->Q3 No Sol3 Incrementally increase temperature (e.g., 100-120 °C). Consider microwave irradiation. Q3->Sol3 Yes SideProduct Side Product Formation (e.g., Diamination, Dehalogenation) Q4 Reaction Too Forcing? SideProduct->Q4 Sol4 Lower reaction temperature. Reduce reaction time. Q4->Sol4 Yes Q5 Incorrect Base? Q4->Q5 No Sol5 Screen milder bases (e.g., K₃PO₄, Cs₂CO₃). Ensure correct stoichiometry. Q5->Sol5 Yes

References

Application Notes & Protocols: The Strategic Use of 3-Bromo-4-chloro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indazole Scaffold as a Privileged Structure

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] Its structural architecture serves as a bioisosteric mimic of the purine ring in ATP, enabling compounds built on this scaffold to act as competitive inhibitors at the ATP-binding sites of various enzymes, most notably protein kinases.[2] This inherent biological relevance has rendered the indazole scaffold a "privileged structure," forming the core of numerous FDA-approved drugs such as the kinase inhibitors Axitinib and Pazopanib.[3]

Within this important class of molecules, halogenated indazoles stand out as exceptionally versatile building blocks. 3-Bromo-4-chloro-1H-indazole, in particular, offers medicinal chemists a powerful platform for generating novel, potent, and selective therapeutic agents. The strategic placement of two distinct halogens—a bromine atom at the C3 position and a chlorine atom at the C4 position—provides orthogonal synthetic handles for diversification, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and strategic insights for its application in drug discovery programs.

The Synthetic Versatility of this compound

The primary value of this compound lies in its capacity for selective functionalization. The carbon-bromine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at C4 in palladium-catalyzed cross-coupling reactions. This reactivity differential is the key to its utility, enabling chemists to perform sequential, site-specific modifications.

Causality of Reactivity: The higher reactivity of the C-Br bond compared to the C-Cl bond in reactions like Suzuki-Miyaura coupling stems from the bond dissociation energy. The C-Br bond is weaker and more easily undergoes oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. This allows for selective coupling at the C3 position while leaving the C4-chloro substituent intact for potential subsequent reactions.

This strategic reactivity makes this compound an ideal starting material for building libraries of complex molecules.[4] The bromine at the 3-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, a common and powerful strategy in the design of potent indazole-based inhibitors.[5]

G start This compound suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, R-B(OH)₂) start->suzuki Selective reaction at C3-Br bond intermediate 3-Aryl-4-chloro-1H-indazole suzuki->intermediate buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base, R₂NH) intermediate->buchwald Reaction at C4-Cl bond (harsher conditions) final_product 3-Aryl-4-amino-1H-indazole (Final Kinase Inhibitor Scaffold) buchwald->final_product library Diverse Library of Potent Inhibitors final_product->library SAR Exploration

Figure 1: General workflow for diversification of the this compound scaffold.

Application in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][6] Indazole-based compounds have proven to be highly effective kinase inhibitors.[2][3] The this compound scaffold is an excellent starting point for designing inhibitors that target the ATP-binding pocket of kinases.

Strategic Approach:

  • Hinge-Binding: The indazole nitrogens (N1 and N2) are crucial for forming hydrogen bonds with the "hinge region" of the kinase active site, anchoring the inhibitor in place.[2]

  • C3-Position for Potency: The C3 position typically points towards the solvent-exposed region of the ATP pocket. Using a Suzuki or similar cross-coupling reaction at the C3-bromo position to introduce various aryl or heteroaryl groups is a proven strategy to enhance potency and selectivity.[2]

  • C4-Position for Selectivity: The C4-chloro substituent can be replaced or functionalized to interact with specific amino acid residues, helping to achieve selectivity for a particular kinase or kinase family.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., FGFR, VEGFR RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Indazole-Based Kinase Inhibitor (Derived from Scaffold) Inhibitor->RAF Inhibition

Figure 2: Simplified MAP Kinase pathway showing inhibition by an indazole-based drug.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not extensively published, principles can be inferred from related indazole kinase inhibitors.[3][5]

PositionModification TypeGeneral Impact on ActivityRationale
C3 Introduction of aryl/heteroaryl groups (e.g., via Suzuki coupling)Often critical for potency.These groups can form hydrophobic and π-stacking interactions deep within the ATP-binding pocket.[7]
N1 Alkylation or ArylationModulates solubility, cell permeability, and can orient C3/C7 substituents.N1 substitution can prevent unwanted metabolism and provide vectors for further interaction or property modulation.
C4 Small hydrophilic groups (e.g., -NH₂, -OH after substitution)Can improve selectivity and solubility.Forms specific hydrogen bonds with residues unique to the target kinase, avoiding off-target binding.
C5/C6 Substitution with groups like piperazine or morpholineCan enhance pharmacokinetic properties and potency.These groups often extend into the solvent-exposed region, improving solubility and providing additional binding interactions.[3]

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a representative Suzuki-Miyaura reaction to couple an arylboronic acid to the C3 position of the indazole scaffold. This method is based on established procedures for 3-bromoindazoles.[8][9]

Objective: To synthesize 3-(4-methoxyphenyl)-4-chloro-1H-indazole as a representative core structure for further elaboration.

Materials & Reagents:
  • This compound

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane / Ethanol / Water (e.g., 3:1:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Cesium Carbonate (3.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Scientist's Note: Using a pre-mixed, degassed solvent is crucial to prevent catalyst degradation and ensure reproducible results. The choice of a carbonate base like Cs₂CO₃ is common for Suzuki couplings involving heterocyclic halides.[8]

  • Solvent Addition and Degassing:

    • Add the degassed solvent mixture (1,4-Dioxane/EtOH/H₂O) to the flask. The reaction should be sufficiently dilute (e.g., 0.1 M concentration with respect to the starting indazole).

    • Bubble nitrogen or argon through the reaction mixture for 10-15 minutes to ensure all oxygen is removed.

  • Reaction Execution:

    • Heat the reaction mixture to 100-140 °C with vigorous stirring. For faster reaction times and better energy transfer, microwave irradiation can be employed if available.[8][10][11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Combine the fractions containing the desired product and concentrate under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

    • Expected Outcome: A clean solid product with a yield typically ranging from 60-90%, depending on the scale and purity of reagents.

Troubleshooting & Self-Validation:
ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient heating; Poor quality reagents.Use fresh catalyst and ensure an inert atmosphere. Increase temperature or switch to microwave heating.[8] Use anhydrous solvents.
Formation of Side Products Homocoupling of boronic acid; Protodebromination of starting material.Ensure thorough degassing. Use the correct stoichiometry of reagents.
Difficulty in Purification Similar polarity of product and impurities.Optimize the solvent system for column chromatography, perhaps using a different solvent system like Dichloromethane/Methanol.

Broader Applications: Beyond Kinase Inhibitors

The versatility of the bromo-chloro-indazole scaffold extends beyond oncology. A prominent example is its use in synthesizing intermediates for antiviral agents. For instance, 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir , a potent, first-in-class capsid inhibitor for treating HIV-1 infections.[12][13][14][15] The synthesis of this fragment involves a highly regioselective bromination and a selective cyclization with hydrazine, demonstrating sophisticated chemical strategies that can be applied to these scaffolds.[12][13] This underscores the broad potential of this compound and its isomers as foundational structures for developing drugs against a wide range of diseases.

Conclusion

This compound is a high-value, strategic building block for modern medicinal chemistry. Its well-defined reactivity profile allows for selective and sequential functionalization, making it an ideal scaffold for generating diverse compound libraries. Its primary application lies in the development of kinase inhibitors, where the C3-position can be modified to achieve high potency and the C4-position can be tuned for selectivity. The robust and well-documented synthetic methodologies, such as the Suzuki-Miyaura coupling, provide researchers with reliable tools to explore the full potential of this privileged scaffold in the quest for novel therapeutics.

References

Application Note: A Validated Protocol for the Synthesis of 3-Bromo-4-chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol for the synthesis of 3-Bromo-4-chloro-1H-indazole, a key heterocyclic building block in medicinal chemistry. Indazole derivatives are recognized as privileged structures in drug discovery, appearing in a range of therapeutic agents.[1] This guide presents a robust and reproducible two-step synthetic strategy involving the formation of a 4-chloro-1H-indazole intermediate via a diazotization-cyclization reaction, followed by regioselective bromination. We delve into the causality behind experimental choices, provide critical safety protocols for handling hazardous reagents, and outline methods for product characterization. This protocol is designed for researchers, chemists, and professionals in the field of drug development seeking a reliable method for accessing this versatile scaffold.

Introduction: The Significance of Halogenated Indazoles

The indazole core is a cornerstone in modern medicinal chemistry, integral to the structure of numerous clinically significant molecules, including kinase inhibitors used in oncology.[1][2] The strategic placement of halogen atoms, such as bromine and chlorine, on the indazole scaffold provides synthetic handles for diversification. These halogens allow for selective and sequential functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), making compounds like this compound invaluable intermediates for building libraries of potential therapeutic agents.[3]

The synthetic approach detailed herein prioritizes control and regioselectivity. While direct bromination of a pre-formed indazole ring is possible, it often leads to a mixture of undesired regioisomers.[3][4] Our chosen strategy circumvents this issue by first constructing the 4-chloro-1H-indazole core from a commercially available aniline derivative, followed by a highly regioselective bromination at the C3 position. This ensures a higher yield of the desired product and simplifies downstream purification.

Overall Synthetic Workflow

The synthesis is performed in two primary stages: (1) Formation of the 4-chloro-1H-indazole ring system from 2-amino-6-chlorotoluene via diazotization and subsequent intramolecular cyclization, and (2) Electrophilic bromination of the indazole intermediate at the C3 position.

Diagram 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chloro-1H-indazole

This procedure is adapted from established methods for indazole synthesis involving the diazotization of ortho-alkyl anilines.[5] The reaction proceeds by converting the primary aromatic amine into a diazonium salt, which is unstable and undergoes in situ cyclization involving the adjacent methyl group to form the pyrazole ring of the indazole system.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles Equiv.
2-Amino-6-chlorotoluene C₇H₈ClN 141.60 10.0 g 0.0706 1.0
Hydrochloric Acid (conc.) HCl 36.46 30 mL - -
Sodium Nitrite NaNO₂ 69.00 5.36 g 0.0777 1.1
Deionized Water H₂O 18.02 ~100 mL - -
Sodium Hydroxide (50% w/v) NaOH 40.00 As needed - -
Ethyl Acetate C₄H₈O₂ 88.11 As needed - -

| Brine (sat. NaCl) | NaCl | 58.44 | As needed | - | - |

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-6-chlorotoluene (10.0 g, 0.0706 mol) and concentrated hydrochloric acid (30 mL).

  • Cooling: Stir the mixture to form a fine slurry and cool the flask to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range during the diazotization to prevent premature decomposition of the diazonium salt.[6]

  • Diazotization: Dissolve sodium nitrite (5.36 g, 0.0777 mol) in 20 mL of deionized water. Add this solution dropwise to the stirred aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt results in a clear solution.[7]

  • Cyclization: After the addition is complete, continue stirring the cold mixture for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Reaction Progression: As the temperature rises to about 15-20 °C, vigorous evolution of nitrogen gas will be observed. The reaction is exothermic; occasional cooling with a water bath may be necessary to maintain control. Stirring is continued for 2-3 hours at room temperature until gas evolution ceases.

  • Work-up & Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of 50% (w/v) sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Chloro-1H-indazole as a solid. The product can be purified further by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Part 2: Synthesis of this compound

This step involves the direct electrophilic bromination of the 4-chloro-1H-indazole intermediate. The electron-rich nature of the indazole ring facilitates this substitution. The C3 position is particularly activated, allowing for high regioselectivity under controlled conditions.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles Equiv.
4-Chloro-1H-indazole C₇H₅ClN₂ 152.58 8.0 g 0.0524 1.0
Acetic Acid (glacial) CH₃COOH 60.05 80 mL - -
Bromine Br₂ 159.81 2.8 mL (8.7 g) 0.0546 1.04
Chloroform CHCl₃ 119.38 80 mL - -
Sodium Acetate CH₃COONa 82.03 8.6 g 0.1048 2.0

| Deionized Water | H₂O | 18.02 | As needed | - | - |

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer and a dropping funnel, add 4-Chloro-1H-indazole (8.0 g, 0.0524 mol), sodium acetate (8.6 g, 0.1048 mol), acetic acid (80 mL), and chloroform (80 mL).[8] Stir to dissolve/suspend the solids.

  • Bromine Addition: Prepare a solution of bromine (2.8 mL, 0.0546 mol) in 15 mL of acetic acid. (Caution: See Safety Section 4) . Add the bromine solution dropwise to the reaction mixture over 2-3 hours. Maintain the reaction temperature below 25 °C using a water bath.

  • Reaction Monitoring: After the addition is complete, stir the reaction for an additional 2 hours at room temperature. The reaction progress can be monitored by TLC to ensure consumption of the starting material. Using an excess of the brominating agent or higher temperatures can lead to the formation of di-brominated side products.[8]

  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the chloroform and most of the acetic acid.

  • Precipitation: Add 150 mL of cold water to the resulting solid residue. Stir for 30 minutes.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water (2 x 100 mL) to remove any remaining salts and acid.

  • Drying: Dry the solid product under vacuum at 50 °C to a constant weight to yield this compound.

Critical Safety Considerations

General Precautions: All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[9]

Diazonium Salt Hazards:

  • Aromatic diazonium salts are thermally unstable and can be explosive in solid, dry form.[6] NEVER attempt to isolate the diazonium salt intermediate. All operations should be carried out in solution at low temperatures (0-5 °C).

Bromine Handling:

  • Extreme Hazard: Liquid bromine is highly corrosive, volatile, and extremely toxic if inhaled or upon skin contact, causing severe chemical burns.[10][11]

  • Handling: Always handle liquid bromine in a well-ventilated fume hood. Wear heavy-duty gloves (e.g., butyl rubber or Viton) over standard nitrile gloves, a face shield in addition to safety goggles, and a lab coat.[9][12]

  • Spill & Quenching: Keep a quenching solution of sodium thiosulfate (Na₂S₂O₃) readily available. In case of a small spill, it can be neutralized by covering with the thiosulfate solution.[12]

G cluster_0 Hazard Management A Hazardous Reagent (Bromine, Diazonium Salt) B Engineering Controls (Chemical Fume Hood) A->B Mitigated By C Personal Protective Equipment (Gloves, Goggles, Face Shield) A->C Mitigated By D Procedural Controls (Low Temp, Dropwise Addition) A->D Mitigated By E Emergency Preparedness (Spill Kit, Quenching Agent) A->E Mitigated By

Diagram 2: Logic diagram for mitigating chemical hazards during synthesis.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the characteristic aromatic proton signals and the correct number of carbon environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, and the characteristic isotopic pattern of bromine and chlorine will be readily apparent, confirming the presence of both halogens.

  • Melting Point: A sharp melting point range is indicative of high purity. The literature value can be used as a reference.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product against the starting material.

Conclusion

This application note provides a comprehensive and validated two-step protocol for the synthesis of this compound. By starting with 2-amino-6-chlorotoluene, this method ensures the controlled formation of the 4-chloro-1H-indazole core, which is then regioselectively brominated at the C3 position. The detailed explanation of the chemical principles, step-by-step instructions, and rigorous safety protocols offer researchers a reliable pathway to access this important synthetic intermediate. The versatility of this halogenated scaffold makes it a valuable asset for constructing novel molecules in drug discovery and development programs.

References

Mastering the Purification of 3-Bromo-4-chloro-1H-indazole: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Building Block

3-Bromo-4-chloro-1H-indazole is a vital heterocyclic building block in the landscape of modern drug discovery and development. Its unique substitution pattern makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules, including potent kinase inhibitors and other targeted therapeutics. The journey from a crude reaction mixture to a highly pure, well-characterized intermediate is paramount. The presence of impurities, even in trace amounts, can have profound consequences on downstream reactions, leading to the formation of undesirable side-products, reduced yields, and potentially confounding biological data. This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind them to empower researchers in obtaining this crucial reagent in its purest form.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The first step in any successful purification strategy is to understand the potential impurities that may be present in the crude material. The impurity profile is intrinsically linked to the synthetic route employed for the preparation of this compound. Common impurities can be broadly categorized as follows:

  • Unreacted Starting Materials: Incomplete reactions can result in the carry-over of the initial substrates.

  • Over-brominated Species: The bromination of the indazole core can sometimes lead to the formation of di- or even tri-brominated indazoles. These closely related structures can be challenging to separate.[1]

  • Regioisomers: Depending on the synthetic strategy, bromination or other functionalization steps may yield isomers with different substitution patterns on the indazole ring.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as any excess reagents, can be present in the crude product.[1]

  • Degradation Products: The stability of the indazole ring can be compromised under certain conditions, leading to the formation of degradation byproducts.

A thorough understanding of these potential impurities is crucial for selecting the most appropriate purification technique and for developing analytical methods to assess the purity of the final product.

Purification Strategies: From Macroscopic to Microscopic Purity

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. The two most effective and widely used techniques for this class of compounds are recrystallization and column chromatography.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and scalable technique for the purification of solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Objective: To purify crude this compound using a single solvent.

Rationale: This is the simplest form of recrystallization and is often the first approach. The key is to identify a solvent in which the solubility of the indazole derivative shows a steep temperature dependence.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like methanol/water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Screening: In a small test tube, assess the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. A good solvent will show low solubility at room temperature and high solubility upon heating. A binary solvent system, such as methanol/water, can also be effective.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection for Recrystallization

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureComments
IsopropanolLowHighA good starting point for screening.
EthanolLowHighSimilar to isopropanol, can be effective.
Methanol/WaterVariableHighA binary system allows for fine-tuning of polarity. A mixture of MeOH/H₂O (80/20, v/v) has been shown to be effective for a similar compound.[2]
TolueneLowModerateMay be suitable for less polar impurities.
HeptaneVery LowLowCan be used as an anti-solvent in a solvent/anti-solvent recrystallization.
Column Chromatography: Separation by Polarity

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For this compound, silica gel is the most common stationary phase.

Objective: To purify crude this compound by removing impurities with different polarities.

Rationale: This method is highly effective for separating complex mixtures and for isolating the desired product in high purity. The choice of the mobile phase (eluent) is critical for achieving good separation.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Compressed air or pump for flash chromatography

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Before running the column, analyze the crude mixture by TLC to determine the optimal eluent system. The ideal eluent should give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to the top of the column to increase the flow rate (flash chromatography).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • TLC Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Eluent Systems for Column Chromatography

Eluent System (Hexanes:Ethyl Acetate)PolarityTypical Application
9:1LowFor eluting non-polar impurities.
4:1ModerateA good starting point for eluting the desired product.
2:1HigherFor eluting more polar impurities or if the product is more polar.

Visualization: Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Purity_Analysis Purity Analysis (HPLC, NMR) Pure_Product->Purity_Analysis

Caption: General workflow for the purification of this compound.

Purity Assessment: The Final Verdict

After purification, it is essential to verify the purity of the this compound. The two most powerful analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Provides a quantitative measure of purity by separating the main compound from any residual impurities. A well-developed HPLC method can detect impurities at very low levels.[3]

  • NMR: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified compound and for detecting the presence of any structural isomers or other impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assessment.[4]

Visualization: Purity Verification Logic

Purity_Verification Purified_Sample Purified Sample HPLC HPLC Analysis Purified_Sample->HPLC NMR NMR Spectroscopy Purified_Sample->NMR Purity_Confirmation Purity >98%? HPLC->Purity_Confirmation NMR->Purity_Confirmation Proceed Proceed to Next Step Purity_Confirmation->Proceed Yes Repurify Repurify Purity_Confirmation->Repurify No

Caption: Decision-making process for purity verification.

Conclusion: Ensuring Success in Synthesis

The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations and the reliability of biological data. By understanding the potential impurities and by applying the appropriate purification techniques, such as recrystallization and column chromatography, researchers can obtain this valuable building block in high purity. The protocols and insights provided in this application note are designed to serve as a practical guide for chemists in the pharmaceutical and biotechnology industries, ultimately contributing to the advancement of drug discovery programs.

References

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the robust characterization of 3-Bromo-4-chloro-1H-indazole, a key heterocyclic building block in contemporary drug discovery and development. The protocols and insights detailed herein are intended for researchers, analytical scientists, and quality control professionals. The guide emphasizes not only the procedural steps but also the underlying scientific principles governing method selection and optimization. We will cover a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis, to ensure a thorough understanding of the compound's identity, purity, and stability.

Introduction and Physicochemical Profile

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry.[1] The specific substitution pattern of this molecule, featuring both bromine and chlorine atoms, makes it a versatile intermediate for introducing further molecular complexity through various cross-coupling reactions.[2] Its derivatives have shown promise in the development of novel therapeutics, including potent inhibitors for the treatment of HIV-1 infections.[1][3]

Given its role as a critical starting material, a comprehensive analytical characterization is imperative to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This involves confirming its chemical identity, quantifying its purity, and identifying any potential impurities, which may arise from the synthetic route or degradation.

1.1. Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods. These properties dictate choices in solvent selection for sample preparation, chromatographic conditions, and spectroscopic analysis.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
CAS Number 885521-40-4[4]
Molecular Formula C₇H₄BrClN₂[5]
Molecular Weight 231.48 g/mol [5]
Appearance Off-white to light yellow solid (typical)General Knowledge
Melting Point Data not readily available; expected to be a solid at room temperature.-
Solubility Limited aqueous solubility is expected due to the aromatic and halogenated structure. Soluble in common organic solvents like methanol, acetonitrile, DMSO, and chlorinated solvents.[6]
pKa Data not readily available; the N-H proton is weakly acidic.-

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for detecting and quantifying any related substances.

2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for this analysis due to the non-polar nature of the molecule. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for the aromatic indazole core.

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile or methanol) is employed. The gradient elution is necessary to ensure the timely elution of more retained impurities while providing good resolution for early-eluting ones. A mildly acidic mobile phase (e.g., using formic or phosphoric acid) is often used to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.

  • Detector: A photodiode array (PDA) or a variable wavelength UV detector is ideal. The extended aromatic system of the indazole ring results in strong UV absorbance, typically in the range of 210-300 nm, allowing for sensitive detection.

2.1.1. HPLC Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

System Suitability:

  • Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the main peak should be ≥ 2000.

  • Repeatability: The relative standard deviation (RSD) for five replicate injections of the working solution should be ≤ 2.0% for the peak area.

2.1.2. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Chromatogram F->G H Calculate Purity (% Area) G->H I Identify Impurities G->I

Caption: HPLC workflow for purity analysis.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents from the synthesis. The compound itself should have sufficient thermal stability and volatility for GC analysis.

Protocol for Residual Solvent Analysis:

  • Sample Preparation: Dissolve a known amount of the sample in a high-boiling point, inert solvent (e.g., DMSO) that does not interfere with the analysis of common residual solvents.

  • GC Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl-polysiloxane stationary phase.

    • Injector: Split injection mode with a high split ratio to avoid overloading the column.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 40 °C) to resolve early-eluting solvents, and ramping up to a higher temperature to elute any less volatile components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range of m/z 35-350 is typically sufficient to cover common solvents.

  • Identification: Identification of residual solvents is achieved by comparing their retention times and mass spectra with those of known standards or by searching a spectral library like the NIST/EPA/NIH Mass Spectral Library.[7]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a definitive confirmation of its identity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent in which the compound is fully soluble is chosen, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the N-H proton is often clearly visible.

  • ¹H NMR: This spectrum will show the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration). The aromatic region will be complex due to the substitution pattern.

  • ¹³C NMR: This provides information on the number of non-equivalent carbons and their chemical environment.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning the complex proton and carbon signals definitively by showing which protons are coupled to each other and which protons are attached to which carbons.

3.1.1. NMR Sample Preparation Protocol

  • Weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.[8]

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.[8]

  • If the solution is not clear, filter it through a small plug of glass wool into a new NMR tube.[8]

  • Acquire the desired NMR spectra (¹H, ¹³C, COSY, HSQC).

3.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Causality Behind Method Design:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for generating the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. Electron Ionization (EI) is a higher-energy technique that causes fragmentation, providing a characteristic "fingerprint" that can aid in structural confirmation.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The isotopic pattern resulting from the presence of bromine and chlorine is a key diagnostic feature.

Expected Isotopic Pattern for [C₇H₄BrClN₂]⁺: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion. The most abundant peaks will be at m/z values corresponding to [C₇H₄⁷⁹Br³⁵ClN₂]⁺ and [C₇H₄⁸¹Br³⁵ClN₂]⁺, with other peaks in the cluster representing combinations with ³⁷Cl.

3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Protocol:

  • Acquire a background spectrum of the empty sample compartment.

  • Place a small amount of the solid sample on the ATR (Attenuated Total Reflectance) crystal.

  • Acquire the sample spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
3300 - 3100 N-H Stretching
3100 - 3000 Aromatic C-H Stretching
1620 - 1450 C=C and C=N Ring Stretching
1200 - 1000 C-N Stretching
850 - 750 C-Cl Stretching

| 700 - 500 | C-Br | Stretching |

Potential Impurities and Degradation Pathways

A thorough characterization of this compound must include an assessment of potential impurities.[8]

4.1. Synthesis-Related Impurities:

  • Starting Materials: Incomplete reaction may lead to the presence of precursors.

  • Intermediates: Unreacted intermediates from the synthetic pathway.

  • Byproducts: Isomeric products (e.g., different halogen substitution patterns) or products from side reactions like over-bromination.[8][9]

  • Reagents and Solvents: Residual reagents (e.g., brominating agents) and solvents used in the synthesis and purification steps.[8]

4.2. Degradation Products: Forced degradation studies are essential to understand the stability of the molecule and to identify potential degradation products.[10]

  • Hydrolysis: The indazole ring may be susceptible to hydrolysis under strong acidic or basic conditions.[10]

  • Oxidation: The electron-rich heterocyclic ring system can be prone to oxidation.[10]

  • Photodegradation: Aromatic halogenated compounds can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light.[10]

  • Thermal Degradation: At elevated temperatures, decomposition may occur.[10]

4.3. Analytical Workflow for Impurity Identification

Impurity_ID_Workflow A Sample of This compound B HPLC-UV/PDA Analysis A->B C Detect Unknown Peaks B->C D LC-MS/MS Analysis C->D If unknown > threshold E Determine Molecular Weight and Fragmentation of Impurity D->E F Propose Structure E->F G Synthesize or Isolate Impurity F->G For confirmation H Confirm Structure by NMR G->H

Caption: Workflow for impurity identification.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach employing orthogonal analytical techniques. The methods and protocols outlined in this guide provide a robust framework for confirming the identity, quantifying the purity, and identifying potential impurities of this important chemical intermediate. Adherence to these scientifically-grounded methodologies will ensure the high quality and consistency required for its application in research and development.

References

Scale-Up Synthesis of Halogenated Indazoles: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Indazoles in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms onto the indazole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This strategic functionalization makes halogenated indazoles highly valuable intermediates in the synthesis of a wide array of pharmaceuticals, such as the anti-ovarian cancer drug Niraparib and the anticancer agent Pazopanib.[2][3]

This technical guide provides a comprehensive overview of scalable and robust methodologies for the synthesis of halogenated indazoles. We will delve into the underlying chemical principles, present detailed, field-proven protocols for various halogenation reactions, and address the critical considerations for transitioning these syntheses from the laboratory bench to a larger scale. Our focus is on providing researchers, scientists, and drug development professionals with the practical knowledge required to efficiently and safely produce these pivotal building blocks.

Core Principles of Indazole Halogenation: A Mechanistic Perspective

The halogenation of indazoles predominantly proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The indazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophilic halogenating agents. The regioselectivity of this reaction is a key consideration and is influenced by the substitution pattern on the indazole core and the reaction conditions employed.

For 2-substituted indazoles, electrophilic attack typically occurs at the C3 position, which is the most electron-rich and sterically accessible position.[2][3] In the case of N-unsubstituted (1H)-indazoles, halogenation also favors the C3 position.

A noteworthy alternative for the synthesis of fluorinated indazoles involves an Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) -like rearrangement of 1,2,4-oxadiazoles with hydrazine, which offers a unique pathway to these valuable compounds.[1][4]

Furthermore, the Sandmeyer reaction provides a powerful and scalable method for the introduction of halogens (Cl, Br, I) onto the indazole ring, starting from an amino-indazole precursor. This reaction proceeds through a radical-nucleophilic aromatic substitution pathway.[5][6]

Strategic Approaches to Scalable Halogenation

The choice of halogenation strategy depends on the desired halogen, the required regioselectivity, and the scale of the synthesis. Below, we detail several robust methods that have been successfully implemented on a larger scale.

Metal-Free Halogenation using N-Halosuccinimides (NBS & NCS)

A highly attractive approach for the chlorination and bromination of indazoles is the use of N-halosuccinimides (NCS and NBS, respectively). These reagents are crystalline solids that are easier and safer to handle than gaseous or liquid halogens, making them particularly suitable for scale-up.[2][3] These reactions are typically performed under mild conditions and have been demonstrated on a gram-scale.[2][7]

Workflow for Metal-Free Halogenation:

Metal_Free_Halogenation_Workflow start Start: 2-Substituted Indazole reagents Reagents: NBS or NCS Solvent (e.g., EtOH, H2O) start->reagents Add reaction Reaction: Stir at specified temperature and time reagents->reaction Initiate workup Work-up: - Quench reaction - Extract product - Wash organic layer reaction->workup Process purification Purification: - Recrystallization or - Column Chromatography (if necessary) workup->purification Isolate product Product: Halogenated Indazole purification->product Obtain

Caption: Workflow for metal-free halogenation of indazoles.

Protocol 1: Gram-Scale Synthesis of 3-Bromo-2-phenyl-2H-indazole [2]

This protocol is adapted from a reported metal-free bromination procedure.

Reagent/ParameterQuantityNotes
2-Phenyl-2H-indazole1.164 g (6.0 mmol)Starting material.
N-Bromosuccinimide (NBS)1.07 g (6.0 mmol)Brominating agent.
Ethanol (EtOH)60 mLSolvent.
Temperature50 °CReaction temperature.
Reaction Time2 hoursMonitor by TLC for completion.
Yield ~97% Isolated yield.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenyl-2H-indazole (1.164 g, 6.0 mmol) and ethanol (60 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add N-bromosuccinimide (1.07 g, 6.0 mmol) to the solution in one portion.

  • Heat the reaction mixture to 50 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol to yield 3-bromo-2-phenyl-2H-indazole as a solid.

Iodination using Iodine and Potassium Hydroxide

The synthesis of 3-iodoindazoles is readily achieved on a large scale using a simple and cost-effective protocol involving molecular iodine and a base such as potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]

Protocol 2: Large-Scale Synthesis of 3-Iodo-1,5-dimethyl-1H-indazole [8]

This protocol is adapted from established methods for the C-3 iodination of indazole derivatives.

Reagent/ParameterQuantityNotes
1,5-Dimethyl-1H-indazole1.0 eqStarting material.
Iodine (I₂)2.0 eqIodinating agent.
Potassium Hydroxide (KOH)4.0 eqBase.
DMF10 mL per 1.69 mmol of substrateSolvent.
TemperatureRoom TemperatureReaction temperature.
Reaction Time1 hourMonitor by TLC for completion.
Yield High Typically high yields are reported.

Step-by-Step Methodology:

  • In a suitable reaction vessel, dissolve 1,5-dimethyl-1H-indazole (1.0 eq) in DMF.

  • To the stirred solution, add iodine (2.0 eq).

  • Carefully add potassium hydroxide pellets (4.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Quench the excess iodine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • The product will precipitate out of the solution. Collect the solid by filtration using a Büchner funnel.

  • Wash the solid with copious amounts of water to remove any remaining salts.

  • Dry the product under vacuum to afford 3-iodo-1,5-dimethyl-1H-indazole.

The Sandmeyer Reaction for Halogen Introduction

The Sandmeyer reaction is a versatile and scalable method for introducing a halogen (Cl, Br, or I) onto an aromatic ring, including the indazole nucleus, by the transformation of a primary amino group via a diazonium salt intermediate.[5][6][10]

Workflow for the Sandmeyer Reaction:

Sandmeyer_Reaction_Workflow start Start: Amino-indazole diazotization Diazotization: NaNO2, Acid (e.g., HCl, HBr) 0-5 °C start->diazotization diazonium Indazole Diazonium Salt (Intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction: Cu(I) Halide (CuCl, CuBr) or KI Heat diazonium->sandmeyer workup Work-up: - Neutralize - Extract product - Wash and dry sandmeyer->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: Halogenated Indazole purification->product

Caption: Generalized workflow for the Sandmeyer reaction.

Protocol 3: Synthesis of 4-Iodo-3-methyl-1H-indazole via Sandmeyer Reaction [5]

This protocol describes the conversion of 4-amino-3-methyl-1H-indazole to the corresponding 4-iodo derivative.

Reagent/ParameterQuantityNotes
4-Amino-3-methyl-1H-indazole1.0 eqStarting material.
Sulfuric Acid (H₂SO₄)As requiredTo form the amine salt.
Sodium Nitrite (NaNO₂)1.0-1.2 eqDiazotizing agent.
Potassium Iodide (KI)ExcessIodine source.
Temperature (Diazotization)0-5 °CCritical for diazonium salt stability.
Temperature (Iodination)Room temp. to gentle heatingTo drive the reaction to completion.
Yield Good to High Dependent on substrate and conditions.

Step-by-Step Methodology:

  • Diazotization:

    • Suspend 4-amino-3-methyl-1H-indazole (1.0 eq) in an aqueous solution of a non-nucleophilic acid like sulfuric acid in a reaction vessel.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate vessel, prepare a solution of potassium iodide (excess) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir until gas evolution ceases. Gentle heating may be required to complete the reaction.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 4-iodo-3-methyl-1H-indazole.

Scale-Up Considerations and Safety Precautions

Transitioning halogenation reactions to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Thermal Management: Halogenation reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is highly recommended. For highly exothermic processes, continuous flow reactors can offer superior heat and mass transfer, enhancing safety and control.[11]

  • Reagent Addition: The controlled addition of reactive halogenating agents is critical. For instance, the dropwise addition of bromine or the portion-wise addition of N-halosuccinimides helps to manage the reaction exotherm.

  • Mixing: Efficient mixing is essential to ensure homogenous reaction conditions and prevent localized "hot spots." The choice of stirrer and stirring speed should be appropriate for the scale and viscosity of the reaction mixture.

  • Off-gassing: Some halogenation reactions may produce corrosive or toxic off-gases (e.g., HBr, HCl). The reaction setup should include appropriate gas scrubbing systems.

  • Material Compatibility: Ensure that the reactor and associated equipment are constructed from materials that are resistant to the corrosive nature of the reagents and reaction byproducts.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves. When handling highly corrosive or toxic reagents, work in a well-ventilated fume hood.[12]

  • Waste Disposal: Halogenated organic waste should be disposed of according to institutional and local regulations.[13]

Troubleshooting Common Issues in Indazole Halogenation

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature. - Insufficient amount of halogenating agent.- Monitor reaction progress by TLC or LC-MS to ensure completion. - Optimize the reaction temperature. - Use a slight excess (1.0-1.3 eq.) of the halogenating agent.[14]
Formation of Polyhalogenated Byproducts - Excess of halogenating agent.- Carefully control the stoichiometry of the halogenating agent.
Poor Regioselectivity - Reaction conditions favoring the formation of other isomers.- Adjust the solvent, temperature, or halogenating agent. - Consider using a protecting group strategy to block other reactive sites.
Difficulty in Purification - Similar polarities of the product and byproducts.- Optimize the solvent system for recrystallization or column chromatography. - Consider derivatization to facilitate separation.

Conclusion

The scale-up synthesis of halogenated indazoles is a critical undertaking in the development of new pharmaceuticals. The methodologies presented in this guide, including metal-free halogenation with N-halosuccinimides, direct iodination, and the Sandmeyer reaction, offer robust and scalable pathways to these valuable intermediates. By understanding the underlying reaction mechanisms, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can confidently and efficiently produce halogenated indazoles on a scale that meets the demands of drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route to this compound?

A1: The most direct and frequently employed route is the electrophilic bromination of 4-chloro-1H-indazole. This method leverages the inherent reactivity of the indazole ring system. The synthesis begins with the commercially available 4-chloro-1H-indazole, which is then treated with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, to introduce the bromine atom regioselectively at the C3 position. Careful control of reaction conditions is paramount to favor the desired product and minimize side reactions.

Q2: Why is achieving high regioselectivity at the C3 position a primary challenge?

A2: Regioselectivity is a significant challenge due to the electronic nature of the indazole ring. The pyrazole portion of the molecule is generally more activated towards electrophilic substitution than the chlorine-substituted benzene ring. While the C3 position is often susceptible to electrophilic attack, competing bromination can occur at other positions, particularly C5 and C7, depending on the reaction conditions.[1] For instance, performing the reaction in a highly acidic medium can favor bromination on the indazolium cation, leading to a different isomeric profile.[1] Therefore, maintaining neutral or basic conditions is often preferred to direct the substitution to the C3 position.[1] In some cases, direct bromination of a substituted indazole can unexpectedly yield an undesired regioisomer as the major product, highlighting that the inherent reactivity of the ring can override the directing effects of existing substituents.[2]

Q3: What are the primary impurities and side products I should anticipate?

A3: The impurity profile for this synthesis can be complex and typically includes:

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-chloro-1H-indazole.[3]

  • Over-brominated Products: The most common side products are dibrominated species, such as 3,5-dibromo-4-chloro-1H-indazole or 3,7-dibromo-4-chloro-1H-indazole. These arise from using an excess of the brominating agent or employing harsh reaction conditions (e.g., high temperature or prolonged reaction time).[1][3]

  • Undesired Regioisomers: Bromination can sometimes occur at other positions on the indazole ring, leading to isomers like 5-bromo-4-chloro-1H-indazole or 7-bromo-4-chloro-1H-indazole.[1][2]

  • Residual Reagents and Solvents: Trace amounts of the brominating agent or solvents used in the reaction and purification steps are common impurities.[3]

Q4: Which purification techniques are most effective for isolating this compound?

A4: Isolating the target compound often requires a multi-step approach due to the similar polarities of the desired product and various side products.[1]

  • Aqueous Workup: The initial step after the reaction is quenching, followed by an aqueous wash to remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most crucial method for separating the desired monobrominated product from unreacted starting material and over-brominated species. Optimizing the solvent system (e.g., a gradient elution with hexanes and ethyl acetate) is key to achieving good separation.[1]

  • Recrystallization: If a highly pure product is required, recrystallization from a suitable solvent system can be an effective final step to remove minor impurities and obtain a crystalline solid.[1]

Q5: What are the critical safety precautions for this synthesis?

A5: Safety is paramount, especially when handling the reagents involved.

  • Brominating Agents: Liquid bromine is highly corrosive, toxic, and can cause severe chemical burns. N-Bromosuccinimide (NBS) is also a hazardous substance. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Exothermic Reactions: Bromination reactions can be exothermic. It is crucial to control the rate of reagent addition and use an ice bath to manage the reaction temperature, especially during scale-up, to prevent runaway reactions.[4][5]

  • Solvents: Use appropriate ventilation and handling procedures for all organic solvents used in the reaction and purification steps.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of brominating agent.1. Monitor the reaction progress closely using TLC or LC-MS to ensure the complete consumption of the starting material.[1] 2. Optimize the reaction temperature. Many bromination protocols suggest maintaining a low temperature (e.g., 0-10 °C) to improve selectivity and yield.[1] 3. Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.2 equivalents) to drive the reaction to completion.[1]
Significant Formation of Over-Brominated Products (e.g., Dibromo Species) 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Reduce the equivalents of the brominating agent to be closer to stoichiometric (1.0-1.1 eq.).[1] 2. Lower the reaction temperature and maintain it strictly throughout the addition and reaction period.[1] 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination.[1]
Formation of Undesired Regioisomers 1. Reaction conditions favoring bromination at other positions (e.g., highly acidic medium). 2. The inherent electronic properties of the substituted indazole ring.1. Perform the reaction under neutral or slightly basic conditions to favor electrophilic attack at the C3 position.[1] 2. If isomer formation is persistent, a different synthetic strategy may be required, such as using a protecting group to block other reactive sites before bromination.
Difficulty in Purifying the Final Product 1. Similar polarities of the desired product and side products (isomers, dibrominated species). 2. Presence of insoluble or baseline impurities.1. Optimize the solvent system for column chromatography. A shallow gradient elution can improve the separation of closely related compounds.[1] 2. Consider using a different stationary phase for chromatography if silica gel is ineffective. 3. Attempt recrystallization with various solvent systems to selectively crystallize the desired product.[1]

Visualization of Key Processes

Synthetic Workflow Overview

G cluster_0 Reaction Stage cluster_1 Workup & Purification A 1. Dissolve 4-chloro-1H-indazole in suitable solvent (e.g., DMF, CHCl3) B 2. Cool reaction mixture to 0-5 °C A->B C 3. Add brominating agent (NBS) slowly, portion-wise B->C D 4. Monitor reaction by TLC until completion C->D E 5. Quench reaction (e.g., with Na2S2O3 solution) D->E F 6. Aqueous Workup & Solvent Extraction E->F G 7. Column Chromatography (Hexane/EtOAc) F->G H 8. Recrystallization (if necessary) G->H I Final Product: This compound H->I G cluster_LowYield Low Yield Analysis cluster_Impure Impurity Analysis Start Analyze Crude Product (TLC, LC-MS, NMR) LowYield Problem: Low Yield Start->LowYield Impure Problem: Impure Product Start->Impure LY_Cause1 Cause: Incomplete Reaction LowYield->LY_Cause1 Imp_Cause1 Cause: Over-bromination Impure->Imp_Cause1 Imp_Cause2 Cause: Regioisomers Impure->Imp_Cause2 LY_Sol1 Solution: - Increase reaction time - Use slight excess of NBS - Optimize temperature LY_Cause1->LY_Sol1 Imp_Sol1 Solution: - Reduce NBS equivalents - Lower reaction temperature - Reduce reaction time Imp_Cause1->Imp_Sol1 Imp_Sol2 Solution: - Control reaction pH - Optimize solvent Imp_Cause2->Imp_Sol2

References

Technical Support Center: Improving Yield in the Bromination of 4-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the functionalization of heterocyclic scaffolds. Specifically, we will address the common challenges encountered during the electrophilic bromination of 4-chloro-1H-indazole, a key intermediate in many pharmaceutical syntheses. Our goal is to provide actionable, field-proven insights to help you improve reaction yields, control regioselectivity, and streamline your purification processes.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental problems in a direct question-and-answer format. We will explore the causality behind these issues and provide robust solutions.

Q1: My reaction yield is consistently low (<40%), and I often recover a significant amount of starting material. What are the primary causes and how can I fix this?

Low conversion is a frequent issue that can typically be traced back to reagent quality, reaction conditions, or insufficient activation of the electrophile.

Core Issues & Recommended Actions:

  • Reagent Purity (Especially NBS): N-Bromosuccinimide (NBS) is the most common reagent for this transformation. However, it can degrade over time, appearing yellow or brown due to the formation of molecular bromine (Br₂). Using degraded NBS introduces stoichiometric uncertainty and side products.

    • Solution: Always use freshly recrystallized NBS. A common procedure is to recrystallize from hot water, filtering to collect the white crystals, and drying thoroughly under vacuum. Pure NBS should be a white, crystalline solid.[1]

  • Insufficient Electrophilicity: The 4-chloro-1H-indazole ring is moderately activated. The reaction requires a sufficiently powerful electrophilic bromine species ("Br+"). In neutral, non-polar solvents, the reaction can be sluggish.

    • Solution 1 (Solvent Choice): Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF can facilitate the formation of a more reactive brominating species and promote the reaction, even at elevated temperatures, leading to higher conversion.[2]

    • Solution 2 (Acid Catalysis): For particularly stubborn reactions, performing the bromination in a strong acid solvent like concentrated sulfuric acid (H₂SO₄) can dramatically increase the rate. The acid protonates the indazole, but more importantly, it generates a highly potent electrophilic bromine species from NBS.[3][4] This approach is particularly effective for deactivated aromatic systems.

  • Moisture Contamination: Water in the reaction can hydrolyze NBS and react with intermediates, quenching the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If the reaction is sensitive, run it under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: My TLC and NMR analysis show a mixture of bromo-isomers. How can I achieve regioselective bromination of 4-chloro-1H-indazole?

This is the most critical challenge. The 4-chloro-1H-indazole substrate can potentially be brominated at the C3, C5, or C7 positions. The final distribution is highly dependent on the reaction conditions, which influence the electronics and sterics of the electrophilic attack.

Understanding the Regioselectivity:

The indazole ring is an electron-rich heterocycle, and electrophilic substitution is the primary reaction mechanism.[5][6] The chloro-substituent at C4 is an electron-withdrawing group (deactivating) by induction but is also an ortho-, para- director due to its lone pairs. The pyrazole portion of the heterocycle strongly directs electrophilic attack, typically favoring the C3 position in unsubstituted indazoles.[7] However, the interplay between these factors in the 4-chloro system is complex.

  • C3-Position: Electronically favorable due to the pyrazole ring, but may be sterically hindered by the adjacent C4-chloro group.

  • C5-Position: Ortho to the C4-chloro group, making it an electronically viable position.

  • C7-Position: Para to the C4-chloro group. This position is often favored when steric hindrance at C3 and C5 is significant, or under specific reaction conditions that promote attack at this site.

Strategies for Controlling Isomer Formation:

The choice of solvent and temperature is your primary tool for controlling where the bromine atom adds.

Reagent (Equivalents)SolventTemperatureLikely Major Isomer(s)Rationale & Comments
NBS (1.1 eq.)CH₃CN or CH₂Cl₂Room TempMixture of C3, C5, C7Standard, non-selective conditions. Often leads to inseparable mixtures.
NBS (1.1 eq.)DMF80 °CC7-Bromo High regioselectivity for the C7 position has been reported under these conditions. DMF likely influences the transition state energy to favor this isomer.[2]
NBS (1.05-1.1 eq.)conc. H₂SO₄0 °C to Room TempProduct distribution may varyStrong acid conditions generate a highly reactive electrophile. Selectivity may be driven by the protonated state of the indazole. Often used for deactivated rings.[3]
Br₂ (1.1 eq.)Acetic AcidRoom TempMixture, often C3/C5A classic condition that often lacks high regioselectivity for complex substrates.

Recommendation: For selective synthesis of 7-bromo-4-chloro-1H-indazole , the use of NBS in DMF at 80°C is the most promising starting point based on published literature.[2][8]

Q3: I'm observing di-brominated products in my crude material. How can I prevent this over-bromination?

The formation of di-bromo species occurs when the mono-brominated product, which is still an activated aromatic ring, reacts a second time. This is a classic issue in electrophilic aromatic substitution.[9]

Mitigation Strategies:

  • Strict Stoichiometric Control: This is the most critical factor. Use a slight excess, but no more than 1.05 to 1.1 equivalents of your brominating agent (e.g., NBS). Accurately weigh your starting material and reagent.

  • Controlled Reagent Addition: Instead of adding the NBS all at once, add it portion-wise over 15-30 minutes. This keeps the instantaneous concentration of the brominating agent low, favoring the mono-bromination of the more reactive starting material over the second bromination of the product.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly active systems, cooling the reaction to 0 °C during the addition of NBS can significantly reduce over-bromination.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction immediately to prevent further reaction.

Q4: The bromo-isomers are co-eluting, making column chromatography ineffective. Are there better purification methods?

Purifying closely-related isomers is a common bottleneck. When chromatography fails, consider crystallization.

Alternative Purification Strategy: Recrystallization

Recrystallization is a powerful and scalable technique that separates compounds based on differences in their solubility in a specific solvent system.

  • Step 1: Solvent Screening: Test the solubility of your crude isomeric mixture in a variety of common lab solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, acetonitrile) at both room temperature and at reflux.

  • Step 2: Identify a Suitable System: The ideal solvent will dissolve your product completely at high temperatures but show poor solubility at low temperatures (0 °C or below), allowing the desired isomer to crystallize out upon cooling while impurities (including other isomers) remain in the mother liquor. Often, a two-solvent system (e.g., ethanol/water, ethyl acetate/heptane) is required to achieve the perfect solubility profile.

  • Step 3: Perform the Recrystallization: Dissolve the crude material in the minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration. A recent synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, successfully used recrystallization as a scalable, chromatography-free purification method.[3]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and solving common issues in the bromination of 4-chloro-1H-indazole.

G start Start: Bromination of 4-Chloro-1H-Indazole analyze Analyze Crude Product (TLC, LCMS, NMR) start->analyze check_yield Is Conversion > 80%? analyze->check_yield low_yield Problem: Low Yield / Low Conversion check_yield->low_yield No check_purity Is Product a Single Regioisomer? check_yield->check_purity Yes solve_yield1 Solution: 1. Use Recrystallized NBS 2. Switch to DMF or H2SO4 3. Ensure Anhydrous Conditions low_yield->solve_yield1 isomer_mix Problem: Isomer Mixture check_purity->isomer_mix No check_dibromo Are Di-bromo Products Present? check_purity->check_dibromo Yes solve_isomers Solution: 1. Screen Solvents (e.g., DMF for C7) 2. Control Temperature 3. See Table 1 for guidance isomer_mix->solve_isomers dibromo Problem: Over-bromination check_dibromo->dibromo Yes purify Proceed to Purification check_dibromo->purify No solve_dibromo Solution: 1. Use 1.05 eq. NBS 2. Add NBS portion-wise 3. Monitor by TLC & Quench dibromo->solve_dibromo success Pure Product Obtained purify->success

Caption: Troubleshooting workflow for optimizing the bromination reaction.

Recommended Protocol: Regioselective C7-Bromination

This protocol is adapted from literature procedures that have demonstrated high regioselectivity for the C7 position.[2]

Materials:

  • 4-chloro-1H-indazole

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-1H-indazole (1.0 eq.).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and stir until all the solid has dissolved.

  • Reagent Addition: Add recrystallized NBS (1.1 eq.) to the solution.

  • Heating: Heat the reaction mixture to 80 °C and stir at this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine to remove residual DMF and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 7-bromo-4-chloro-1H-indazole by either column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: Which brominating agent is superior for this reaction: NBS or molecular bromine (Br₂)? A: For laboratory-scale synthesis requiring high control, NBS is generally superior . It is a crystalline solid that is safer and easier to handle than highly corrosive and volatile liquid bromine. Mechanistically, NBS provides a low, steady concentration of the electrophilic brominating species, which helps to minimize side reactions like over-bromination.[10]

Q: How can I definitively confirm the position of the bromine atom on the indazole ring? A: Unambiguous structure elucidation requires advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H and ¹³C NMR will confirm the presence of the product, you will need 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) to make a definitive assignment. HMBC will show correlations between protons and carbons that are 2-3 bonds away, helping to piece together the connectivity. NOESY will show through-space correlations between nearby protons, which can help distinguish between isomers.

Q: Can I use a different solvent like acetonitrile (CH₃CN) or dichloromethane (DCM)? A: Yes, these solvents are commonly used for brominations. However, for this specific substrate, they are less likely to provide the high regioselectivity that has been reported with DMF.[2] They are excellent starting points for initial screening but expect to see a mixture of isomers.

References

Technical Support Center: Optimization of Coupling Reactions for 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support and troubleshooting guide for palladium-catalyzed cross-coupling reactions involving 3-bromo-4-chloro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in mechanistic principles and field-proven strategies to enhance your experimental success.

Part 1: General Considerations & FAQs

This section covers foundational knowledge crucial for designing and troubleshooting any coupling reaction with this compound.

Q1: I am planning a sequential cross-coupling reaction. Which position is more reactive, the C3-Br or the C4-Cl?

A1: The Carbon-Bromine (C-Br) bond at the 3-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 4-position in standard palladium-catalyzed cross-coupling reactions.[1][2] This selectivity is governed by the difference in bond dissociation energies and the relative rates of oxidative addition to the palladium(0) catalyst. The general reactivity order for aryl halides is C–I > C–Br > C–OTf > C–Cl.[1][3]

This inherent reactivity difference is advantageous, allowing for selective functionalization at the C3-Br position while leaving the C4-Cl untouched for a subsequent, often more forcing, coupling step.[1]

Q2: My reaction is sluggish or fails completely. What are the first things I should check?

A2: Before extensively optimizing the catalytic system, it is critical to validate the foundational components of your reaction. Low or no conversion is frequently traced back to one of the following:[4]

  • Reagent Purity and Integrity: Ensure all starting materials, especially the coupling partner (e.g., boronic acid), are pure. Solvents and bases must be anhydrous, as water can inhibit the catalyst and hydrolyze reagents.[4]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[5] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure. Degassing the solvent via sparging or freeze-pump-thaw cycles is a mandatory step for reproducibility.[2][6]

  • Catalyst Activity: The palladium source may be old or deactivated. Use a fresh batch or consider a modern, air-stable precatalyst that reliably generates the active Pd(0) species in situ.[4][7]

Part 2: Troubleshooting Specific Coupling Reactions

Section 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds but can be sensitive to several parameters.

Q3: My Suzuki coupling of this compound with an arylboronic acid gives low yield and I see significant starting material. What should I change?

A3: Low yield in a Suzuki coupling points to a suboptimal combination of catalyst, ligand, base, or solvent. A systematic approach is key.

  • The Role of the Base: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic borate species, which participates in the transmetalation step.[8][9]

    • Problem: A weak or poorly soluble base (e.g., K2CO3 in anhydrous toluene) may not be effective.

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective, especially for challenging substrates.[10] The choice of solvent also impacts the base's efficacy; adding a small amount of water can sometimes improve the solubility and performance of inorganic bases like carbonates.[11]

  • Catalyst and Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates like indazoles, standard ligands like PPh3 may be insufficient.

    • Problem: The catalytic cycle may be slow, particularly the oxidative addition or reductive elimination steps.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of the active catalyst and accelerate the key steps in the catalytic cycle, leading to higher turnover numbers and yields.[10][12][13] Using a pre-formed catalyst/ligand complex (a precatalyst) can also improve consistency.[7]

  • Boronic Acid Decomposition: A common, often overlooked, side reaction is the homocoupling of the boronic acid or its degradation under the reaction conditions.[5]

    • Problem: High temperatures and prolonged reaction times can lead to boronic acid decomposition.

    • Solution: Use a slight excess (1.1–1.5 equivalents) of the boronic acid.[6] If degradation is suspected, consider using the corresponding boronate ester (e.g., a pinacol ester), which often exhibits greater stability.

ParameterInitial Condition (Example)Optimized Condition (Suggestion)Rationale
Catalyst/Ligand Pd(PPh3)4Pd(OAc)2 / XPhos or a G3-XPhos PrecatalystBulky, electron-rich ligands accelerate oxidative addition and reductive elimination for heteroaryl halides.[12]
Base K2CO3Cs2CO3 or K3PO4Stronger, more soluble bases enhance the rate of transmetalation by forming the active borate species more efficiently.[8][10]
Solvent Toluene1,4-Dioxane/H2O (e.g., 10:1) or DMEPolar aprotic solvents often improve reagent solubility. A small amount of water can accelerate the reaction.[10][11]
Temperature 80 °C100-110 °CIncreased temperature can overcome activation barriers, but monitor for decomposition.
Section 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is paramount for synthesizing arylamines but requires careful selection of the base and ligand to avoid side reactions.

Q4: I'm attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of Br with H) and very little of my desired C-N coupled product. Why is this happening?

A4: This is a classic issue in Buchwald-Hartwig aminations, often stemming from an imbalance in the rates of the desired productive cycle versus off-cycle side reactions.

  • Mechanism Insight: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, C-N reductive elimination to give the product.[14][15][16] An unproductive pathway involves β-hydride elimination from the palladium-amido intermediate, which leads to hydrodehalogenation.[15]

  • Ligand is Critical: The ligand's steric and electronic properties directly influence the rate of reductive elimination versus β-hydride elimination.

    • Problem: A ligand that is not bulky enough may not sufficiently promote the C-N bond-forming reductive elimination step.

    • Solution: Use sterically hindered biaryl phosphine ligands. Ligands like Josiphos, BrettPhos, or Xantphos are specifically designed to accelerate the reductive elimination step, outcompeting the undesired side reactions.[14][16][17]

  • Base Selection: The base must be strong enough to deprotonate the amine (or the amine-Pd complex) but should be non-nucleophilic to avoid other side reactions.

    • Problem: Weak bases (e.g., K2CO3) are generally ineffective for deprotonating the amine complex.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices for this transformation.[14][16]

Section 2.3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides but can be plagued by alkyne homocoupling.

Q5: My Sonogashira reaction is giving me a mixture of my desired product and a significant amount of the alkyne homocoupled dimer (Glaser coupling product). How can I prevent this?

A5: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is almost always caused by two factors: the copper(I) co-catalyst and the presence of oxygen.[18]

  • The Role of Copper: In the classic Sonogashira reaction, a copper(I) co-catalyst is used to form a copper(I) acetylide, which then transmetalates to the palladium center.[19] However, this same copper(I) species, in the presence of oxygen, is highly effective at catalyzing the oxidative homocoupling of the alkyne.

  • Solutions:

    • Strict Deoxygenation: First and foremost, ensure your reaction is rigorously free of oxygen. Thoroughly degas your solvents and maintain a robust inert atmosphere throughout the experiment.

    • Copper-Free Conditions: The most reliable way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[18][20] Modern "copper-free" Sonogashira protocols have been developed that are highly effective. These typically require a palladium catalyst, a suitable ligand (e.g., P(t-Bu)3), and an organic amine base (like triethylamine or pyrrolidine) which serves as both the base and sometimes a co-solvent.[19][21] These conditions are often milder and more reproducible.[21][22]

Part 3: Experimental Protocols & Visualizations

Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective coupling at the C3-Br position.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and cesium carbonate (Cs2CO3, 2.0 equiv.).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst system (e.g., Pd(OAc)2, 2 mol% and XPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding cross-coupling reaction.

TroubleshootingWorkflow General Cross-Coupling Troubleshooting Flow start Low / No Yield check_inert Is the inert atmosphere robust? start->check_inert check_reagents Are reagents pure and anhydrous? check_inert->check_reagents Yes fix_inert Action: Improve degassing (sparge, freeze-pump-thaw). Ensure positive pressure. check_inert->fix_inert No check_catalyst Is the catalytic system (Pd source, ligand) optimal? check_reagents->check_catalyst Yes fix_reagents Action: Use fresh, pure reagents. Dry solvents. Use boronate esters. check_reagents->fix_reagents No check_conditions Are the reaction conditions (base, solvent, temp) correct? check_catalyst->check_conditions Yes fix_catalyst Action: Use fresh catalyst/ precatalyst. Screen bulky, electron-rich ligands. check_catalyst->fix_catalyst No fix_conditions Action: Screen stronger bases (Cs2CO3, K3PO4, NaOtBu). Screen solvents & temperature. check_conditions->fix_conditions No success Reaction Successful check_conditions->success Yes fix_inert->start Re-run fix_reagents->start Re-run fix_catalyst->start Re-run fix_conditions->start Re-run

Caption: A decision tree for systematic troubleshooting of palladium cross-coupling reactions.

References

Technical Support Center: Purification of 3-Bromo-4-chloro-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-chloro-1H-indazole and its isomers. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the desired isomer of this critical heterocyclic compound. The presence of closely related regioisomers is a common hurdle in the synthesis of substituted indazoles, and their removal is paramount for ensuring the efficacy, safety, and quality of downstream applications, particularly in pharmaceutical development.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during purification. We will explore the underlying principles of various separation techniques and offer field-proven insights to help you optimize your purification strategy.

Understanding the Challenge: Isomerism in Substituted Indazoles

The synthesis of this compound can often lead to the formation of various structural isomers. The precise nature and ratio of these isomers depend heavily on the synthetic route and reaction conditions. Common isomers may include regioisomers where the bromine and chlorine atoms are at different positions on the indazole ring. The similar physicochemical properties of these isomers, such as polarity and solubility, make their separation a significant challenge.[2]

The primary isomers of concern, besides the target this compound, could include:

  • 3-Bromo-5-chloro-1H-indazole

  • 3-Bromo-6-chloro-1H-indazole

  • 3-Bromo-7-chloro-1H-indazole

The successful separation of these isomers is crucial as different regioisomers can exhibit vastly different biological activities.[1]

Purification Strategy Selection Workflow

Selecting the appropriate purification strategy is the first critical step. The choice depends on the scale of your synthesis, the required purity, and the specific isomers present in your crude mixture.

G cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Optimization & Troubleshooting start Crude Product Analysis (TLC, LC-MS, NMR) check_isomers Identify Isomers & Estimate Ratio start->check_isomers recrystallization Recrystallization (High-yield, large scale) check_isomers->recrystallization Significant difference in solubility column Column Chromatography (Versatile, moderate scale) check_isomers->column Moderate polarity difference hplc Preparative HPLC (High purity, small to moderate scale) check_isomers->hplc High purity needed/ closely related isomers sfc Supercritical Fluid Chromatography (SFC) (Alternative for challenging separations) check_isomers->sfc Unsuccessful with other methods purity_check Assess Purity of Fractions recrystallization->purity_check optimize Optimize Conditions (Solvent, Gradient, Stationary Phase) column->optimize hplc->optimize sfc->optimize optimize->purity_check pure_product Pure Isomer purity_check->pure_product >99% Pure re_purify Re-purify if Necessary purity_check->re_purify <99% Pure re_purify->column re_purify->hplc

Caption: Workflow for selecting and optimizing a purification strategy for this compound isomers.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds. Its success hinges on the differential solubility of the desired isomer and impurities in a chosen solvent at different temperatures.[3]

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being cooled too quickly or the presence of significant impurities that depress the melting point of your compound.

  • Causality: Rapid cooling can lead to supersaturation where the solute doesn't have time to form an ordered crystal lattice. High impurity levels can also interfere with crystal formation.[3]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to ensure complete dissolution.

    • Allow the solution to cool slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider a pre-purification step like column chromatography to remove the bulk of the impurities.[3]

Q: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath. What's the issue?

A: This typically indicates that either too much solvent was used, or the compound is very pure and lacks nucleation sites to initiate crystallization.

  • Causality: An unsaturated solution will not yield crystals upon cooling. Highly pure compounds can sometimes be slow to crystallize without an initial seed.[3]

  • Solution:

    • Increase Concentration: Gently heat the solution to boil off some of the solvent. Be cautious not to evaporate too much.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.

      • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution to initiate crystallization.[3]

Solvent System Screening for Recrystallization Observations & Suitability
Good Solvent High solubility at high temperature, low solubility at low temperature.
Poor Solvent Low solubility at both high and low temperatures.
Solvent Pair A good solvent in which the compound is soluble, and a poor solvent in which it is insoluble. The solvents must be miscible.

A patent on the separation of substituted indazole isomers suggests that mixed solvents, such as acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water, can be effective for recrystallization.[4] The optimal volume ratio of the organic solvent to water is typically between 3:1 and 2:5.[4]

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] For indazole isomers, which often have slight differences in polarity, this method can be highly effective.[6]

Q: My isomers are co-eluting or have very poor separation (low resolution). How can I improve this?

A: Poor resolution is a common issue when separating closely related isomers. The key is to enhance the differential interaction of the isomers with the stationary and mobile phases.

  • Causality: Insufficient difference in the affinity of the isomers for the stationary phase results in overlapping elution profiles.

  • Solution:

    • Optimize the Mobile Phase:

      • Decrease Polarity: Use a less polar solvent system. For normal-phase chromatography (e.g., silica gel), this means increasing the proportion of the non-polar solvent (e.g., hexanes) in your eluent (e.g., ethyl acetate/hexanes).[7] This will generally increase the retention time and may improve separation.

      • Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help to sharpen the peaks and improve the separation of closely eluting compounds.[8]

    • Change the Stationary Phase:

      • If silica gel is not providing adequate separation, consider using alumina (acidic, neutral, or basic) or other stationary phases. The choice of stationary phase can alter the adsorption properties and improve selectivity.[5]

    • Column Dimensions: Use a longer and narrower column. Resolution increases with increasing column length and decreases with increasing diameter.[5]

Q: I'm experiencing peak tailing for my indazole compounds. What is causing this and how can I fix it?

A: Peak tailing in normal-phase chromatography is often caused by strong, non-ideal interactions between the analyte and the stationary phase.

  • Causality: The slightly acidic nature of silica gel can lead to strong interactions with basic compounds like indazoles, causing them to "stick" to the column and elute slowly, resulting in a tailed peak.

  • Solution:

    • Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interactions, leading to more symmetrical peaks.[1][7]

High-Performance Liquid Chromatography (HPLC)

For high-purity requirements or very difficult separations, preparative HPLC is often the method of choice.[9]

Q: I am struggling to separate my halogenated indazole isomers with a standard C18 column. What other options do I have?

A: While C18 columns are workhorses in reversed-phase HPLC, they may not provide the necessary selectivity for closely related aromatic isomers.[10]

  • Causality: C18 columns primarily separate based on hydrophobicity. Isomers with very similar hydrophobic character will be difficult to resolve.

  • Solution:

    • Phenyl-Hexyl or Phenyl-Ether Columns: These columns offer alternative selectivities through π-π interactions between the phenyl rings of the stationary phase and your aromatic indazole isomers.[2] This can significantly enhance the separation of regioisomers.

    • Pentafluorophenyl (PFP) Columns: PFP phases are particularly effective for separating halogenated aromatic compounds.[10] They provide a unique selectivity based on a combination of hydrophobic, π-π, and dipole-dipole interactions.[10]

    • Normal-Phase HPLC: Don't overlook normal-phase HPLC. A silica or cyano-bonded phase can provide excellent selectivity for polar isomers that are difficult to separate by reversed-phase.[2][11] Halogen-π interactions can be effectively utilized in normal-phase liquid chromatography (NPLC) for the separation of halogenated aromatic isomers.[11]

HPLC Column Type Primary Separation Mechanism Best For
C18 (ODS) Hydrophobic InteractionsGeneral purpose, separation based on hydrophobicity.[2]
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic and moderately polar compounds.[2]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-DipoleHalogenated compounds, positional isomers.[10]
Silica (Normal Phase) AdsorptionPolar compounds, separation of isomers with different polarities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when faced with a mixture of this compound isomers?

A1: The first and most critical step is to characterize the crude mixture. Use analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the number of isomers present and estimate their relative ratios. This information will guide your choice of purification strategy. For instance, 1H-13C HMBC NMR experiments can be used to definitively assign the regiochemistry of substituted indazoles.[12]

Q2: Can I use Supercritical Fluid Chromatography (SFC) to separate these isomers?

A2: Yes, SFC is an excellent alternative to HPLC for the separation of isomers and can sometimes provide superior resolution and faster run times.[2] Achiral SFC is a powerful tool for separating closely related halogen-containing compounds.[2] Porous graphitic carbon (PGC) stationary phases in subcritical fluid chromatography have shown great promise for separating substituted aromatic isomers.[13]

Q3: How do I choose between recrystallization and chromatography?

A3: The choice depends on several factors:

  • Scale: Recrystallization is generally more amenable to large-scale purification (grams to kilograms), while chromatography is often used for smaller scales (milligrams to grams).[3][5]

  • Purity Requirement: Preparative HPLC can often achieve higher purity levels (>99.5%) than a single recrystallization step.[9]

  • Impurity Profile: If the isomers have significantly different solubilities in a particular solvent system, recrystallization is a good first choice. If the solubilities are very similar, chromatography will likely be necessary.[4]

Q4: My purification yield is very low. What are the common causes?

A4: Low yield can result from several factors throughout the purification process:

  • Inappropriate Solvent Choice (Recrystallization): If the desired compound has some solubility in the cold solvent, product will be lost in the mother liquor.

  • Irreversible Adsorption (Chromatography): The compound may be too strongly adsorbed to the stationary phase, especially if it is highly polar.

  • Multiple Purification Steps: Each purification step will inevitably lead to some loss of material.

  • Compound Instability: The compound may be degrading on the stationary phase (e.g., acidic silica gel).

To address this, re-optimize your solvent systems and consider the stability of your compound under the chosen purification conditions.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a homogenous packing without air bubbles.[5]

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the more polar isomers.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure, desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

G A Prepare Silica Slurry B Pack Column A->B E Load onto Column B->E C Dissolve Crude Product D Adsorb onto Silica (Dry Loading) C->D D->E F Start Elution (Non-polar) E->F G Gradually Increase Polarity F->G H Collect Fractions G->H I Analyze Fractions (TLC/LC-MS) H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Pure Product K->L

Caption: Step-by-step workflow for purification by column chromatography.

By systematically applying these principles and troubleshooting strategies, you can effectively overcome the challenges associated with the purification of this compound isomers, leading to a higher purity of your target compound and more reliable experimental outcomes.

References

Troubleshooting regioselectivity in indazole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying the indazole scaffold. The inherent asymmetry of the indazole ring, with its two distinct nitrogen atoms (N1 and N2) and reactive C3 position, often leads to challenges in achieving regioselectivity. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments. Each answer delves into the underlying chemical principles and provides actionable protocols to steer your reaction toward the desired outcome.

Question 1: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Answer: This is the most frequent challenge in indazole chemistry. Achieving high N1 selectivity requires shifting the reaction conditions to favor thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer[1][2][3]. The choice of base and solvent is the most critical factor in controlling this outcome.

Causality and Strategy:

The key is to use a strong, non-nucleophilic base in a non-polar, aprotic solvent. This combination generates the indazolide anion, and the subsequent alkylation is heavily influenced by the nature of the cation and solvent system.

  • Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established and highly effective system for promoting N1-alkylation[1][2][4]. The sodium cation (Na+) is believed to coordinate with the N2 lone pair, sterically shielding it from the incoming electrophile and directing the attack to N1. In some cases, particularly with C3-substituents capable of chelation (like esters or amides), this effect is even more pronounced[4][5].

  • Thermodynamic Equilibration: Using certain electrophiles, such as α-halo carbonyls or β-halo esters, can allow for an equilibration process. Even if some N2-alkylation occurs initially, the system can revert and isomerize to the more thermodynamically stable N1-substituted product over time, especially in solvents like DMF[1][2].

Workflow for Maximizing N1-Selectivity

G cluster_0 Decision Workflow for N1-Alkylation Start Start: Mixture of N1/N2 Isomers ConditionCheck Is NaH/THF condition used? Start->ConditionCheck ImplementNaH Implement Protocol 1: NaH in THF at 0°C to RT ConditionCheck->ImplementNaH No Analyze1 Analyze N1:N2 Ratio ConditionCheck->Analyze1 Yes ImplementNaH->Analyze1 Success Success: High N1 Selectivity (>95:5) Analyze1->Success High N1 Troubleshoot Still Poor Selectivity Analyze1->Troubleshoot Low N1 ConsiderChelation Does C3 substituent allow chelation? (e.g., -CO2Me, -CONH2) Troubleshoot->ConsiderChelation ChelationPath Chelation-assisted Na+ coordination enhances N1 selectivity. ConsiderChelation->ChelationPath Yes ConsiderSterics Is there a bulky C7 substituent? ConsiderChelation->ConsiderSterics No StericPath Bulky C7 group disfavors N1. Consider alternative strategy. ConsiderSterics->StericPath Yes

Caption: Decision workflow for troubleshooting and optimizing N1-alkylation selectivity.

Protocol 1: High-Selectivity N1-Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position under conditions of thermodynamic control.[2][4][6]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv.) to a flame-dried flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) until completion, monitoring by TLC or LC-MS. Reactions are typically complete within 2-24 hours[4].

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.

Question 2: My goal is the N2-alkylated indazole, but my reaction heavily favors the N1 isomer. How can I reverse the selectivity?

Answer: Selectively forming the N2-isomer requires overriding the thermodynamic preference for N1. This can be achieved through several strategies that rely on kinetic control, steric hindrance, or specific reaction mechanisms like the Mitsunobu reaction.

Causality and Strategy:

  • Steric Hindrance: The most reliable way to direct functionalization to N2 is to introduce a bulky substituent at the C7 position of the indazole ring. A group like a nitro (-NO₂) or carboxylate (-CO₂Me) at C7 will sterically block access to the N1 position, forcing the alkylating agent to react at the more accessible N2 nitrogen, even under NaH/THF conditions.[2][4] Studies have shown that C7-substituted indazoles can yield excellent N2 regioselectivity (≥96%)[2][4].

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a strong preference for producing the N2-alkylated isomer.[2][3] The mechanism is complex, but the regioselectivity is thought to arise from a kinetically controlled pathway where the less sterically hindered N2 attacks the activated alcohol complex. Ratios of N2:N1 can be as high as 2.5:1 or greater[2][3].

  • Acid-Catalyzed Reactions: In some specific cases, such as reactions with alkyl 2,2,2-trichloroacetimidates, acid catalysis (e.g., TfOH) can promote highly selective N2-alkylation. The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2-indazole nitrogen. Quantum mechanical calculations suggest the energy barrier for N2 attack is significantly lower than for N1 attack in this system.[7]

Table 1: Comparison of Conditions for N-Alkylation Regioselectivity

ConditionTypical OutcomeN1:N2 RatioControl TypeReference(s)
NaH, THF, RT to 50 °CN1-selective>99:1Thermodynamic[2][4]
K₂CO₃, DMF, RTMixture~1.5:1Mixed[1][2]
Cs₂CO₃, DMF, RTMixture~1.3:1Mixed[3]
NaH, THF, with C7-NO₂ SubstrateN2-selective4:96Steric[2]
Alcohol, PPh₃, DIAD, THFN2-selective1:2.5Kinetic[2]
Alkyl trichloroacetimidate, TfOH, DioxaneN2-selective>1:99Kinetic/Mechanistic[7]
Question 3: I need to functionalize the C3 position, but electrophilic substitution is difficult and often gives mixtures. What are the best strategies for selective C3 functionalization?

Answer: Direct electrophilic aromatic substitution at the C3 position of indazole is challenging due to the electron-rich nature of the pyrazole ring, which often directs reactions to the nitrogen atoms. Successful C3-functionalization typically relies on one of three main strategies: halogenation followed by cross-coupling, directed C-H activation, or lithiation/metalation of a pre-functionalized indazole.[8]

Causality and Strategy:

  • Halogenation and Cross-Coupling: This is a robust and versatile two-step approach. The indazole C3-proton is acidic enough to be selectively replaced by a halogen (iodine or bromine) under basic conditions.[8] For example, using N-bromosuccinimide (NBS) or iodine with a base like KOH in DMF provides the 3-haloindazole. This intermediate is now an excellent substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Sonogashira), allowing the introduction of aryl, alkyl, or alkynyl groups.[8]

  • Directed C-H Activation: This modern approach offers high atom economy by directly functionalizing the C3-H bond.[9][10][11] The strategy requires installing a directing group (DG) on the N1 or N2 position. This DG coordinates to a transition metal catalyst (commonly Rh, Ru, or Pd), bringing the metal into close proximity to the C-H bond at C3 (or sometimes C7), facilitating its cleavage and subsequent functionalization with a coupling partner.[9][12][13] The directing group is often designed to be removable after the reaction.

  • Synthesis from Precursors: Sometimes the most effective route is to build the indazole ring with the desired C3-substituent already in place. Methods like the reaction of arynes with N-tosylhydrazones can provide direct access to 3-substituted indazoles.[14][15][16]

Mechanism of Directed C3-Arylation

G cluster_0 Transition-Metal-Catalyzed C3-H Arylation Indazole Indazole (with N-Directing Group) Intermediate1 Cyclometalated Intermediate Indazole->Intermediate1 C-H Activation Catalyst [M]-Catalyst Catalyst->Intermediate1 Intermediate2 [M]-Aryl Complex Intermediate1->Intermediate2 Oxidative Addition ArylHalide Ar-X ArylHalide->Intermediate2 Product C3-Arylated Indazole Intermediate2->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Simplified mechanism for directing group-assisted C3-H arylation of indazole.

Frequently Asked Questions (FAQs)

  • Q: Why is the 1H-indazole tautomer more thermodynamically stable than the 2H-tautomer?

    • A: The stability difference arises from the electronic structure. The 1H-indazole possesses a benzenoid-like six-membered ring, which confers greater aromatic stabilization compared to the quinonoid-like structure of the 2H-indazole tautomer.[1][2][3] This intrinsic stability is the reason that thermodynamically controlled reactions tend to favor N1-substitution[1].

  • Q: What is the approximate pKa of the indazole N-H proton?

    • A: Indazole is a stronger acid than it is a base. The pKa for the deprotonation of the N-H proton is approximately 13.86, making it readily deprotonated by bases like hydrides (NaH), carbonates (K₂CO₃), or hydroxides.[17] Its basic pKa (for protonation of a ring nitrogen) is much lower, around 1.31[17].

  • Q: Can I perform Friedel-Crafts acylation on indazole?

    • A: Direct Friedel-Crafts acylation on the indazole core is generally not recommended. The Lewis acid catalyst will preferentially coordinate to the basic nitrogen atoms of the pyrazole ring, deactivating the system towards electrophilic substitution and often leading to complex mixtures or no reaction. N-acylation is the more common outcome. Selective C3-acylation is better achieved via C-H activation or by using a 3-lithiated or 3-zincated indazole intermediate.[8]

  • Q: How do I distinguish between N1 and N2 isomers using NMR?

    • A: Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is the definitive method. For an N1-alkylated indazole, a 2D HMBC experiment will show a correlation between the protons on the alpha-carbon of the N-alkyl group and the C7a carbon of the indazole ring. For an N2-alkylated isomer, this correlation will instead be to the C3 carbon.[2][3] Nuclear Overhauser Effect (NOE) experiments can also be useful, particularly for N1-isomers where an NOE may be observed between the N-alkyl group and the C7-H proton.

References

Stability issues of 3-Bromo-4-chloro-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4-chloro-1H-indazole

Introduction

Welcome to the technical support guide for this compound. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide range of pharmacologically active compounds, particularly kinase inhibitors and other targeted therapeutics.[1][2] The indazole core is a privileged structure in medicinal chemistry, but its reactivity, particularly with multiple halogen substituents, can present stability challenges under various reaction conditions.[2][3]

This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common stability issues encountered during the experimental use of this compound. We will address specific problems in a question-and-answer format, explaining the underlying chemical principles to empower you to optimize your synthetic routes.

Troubleshooting Guide: Reaction Failures & Side Products

This section addresses specific, observable problems you might encounter in the lab.

Question 1: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of products. What's happening?

Answer: This is a common observation indicating decomposition of the indazole scaffold. The likely culprits are overly harsh reaction conditions, particularly excessive heat or an incompatible base.

  • Causality—Thermal Instability: Halogenated indazoles can be susceptible to thermal degradation.[4][5][6] Elevated temperatures, especially in the presence of strong bases or residual transition metals, can initiate decomposition pathways. For many cross-coupling reactions, temperatures should be carefully controlled and not exceed 100-110 °C unless necessary and under a strictly inert atmosphere.

  • Causality—Base-Induced Decomposition: While a base is necessary for many reactions (e.g., deprotonation for N-alkylation or for the base-promoted step in cross-coupling), strong bases can lead to undesired side reactions. For N-protected indazoles, strong bases can even promote ring-opening to form ortho-aminobenzonitriles.[7] Although this compound is unprotected, strong bases like NaH or LDA can still promote side reactions if not used under carefully controlled temperature and stoichiometric conditions.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Attempt the reaction at a lower temperature. For example, if a Suzuki coupling is failing at 100 °C, try running it at 80 °C for a longer duration.

  • Change the Base: Switch to a milder or non-nucleophilic base. Instead of NaH or hydroxides, consider using carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[8]

  • Ensure Inert Atmosphere: Deoxygenate your solvent and reaction vessel thoroughly. Use a robust inert gas (Argon or Nitrogen) blanket throughout the experiment. Oxygen can facilitate oxidative decomposition pathways.

  • Purify Starting Materials: Ensure your solvent is anhydrous and your reagents are pure. Impurities can sometimes catalyze decomposition.

Question 2: I'm trying to perform an N-alkylation, but I'm getting a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity?

Answer: This is a classic challenge with 1H-indazoles. The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, particularly the base and solvent system.[9] The 1H-tautomer of indazole is generally the more thermodynamically stable form.[2][10][11]

  • Causality—Kinetic vs. Thermodynamic Control:

    • N1-Alkylation (Thermodynamic Product): Strong, non-coordinating bases in non-polar, aprotic solvents favor the formation of the N1-alkylated product. The use of sodium hydride (NaH) in THF is a classic example that often provides high N1 selectivity.[12][13][14] This is because the sodium cation can chelate with the N2 lone pair, sterically hindering the approach of the electrophile to the N2 position.[12]

    • N2-Alkylation (Kinetic Product): Milder bases (like K₂CO₃) in polar aprotic solvents (like DMF) often give mixtures or favor the N2 isomer.[9] The N2 lone pair is considered more kinetically accessible for neutral indazoles.[10] Mitsunobu conditions are also known to favor N2 alkylation.[13]

Table 1: Condition Guide for Regioselective N-Alkylation of Indazoles
Desired IsomerBaseSolventTemperatureRationale & Key Considerations
N1-Alkylated Sodium Hydride (NaH)THF, Dioxane0 °C to RTFavors the thermodynamic product via cation chelation.[12][14] Requires strictly anhydrous conditions.
N1-Alkylated Cesium Carbonate (Cs₂CO₃)Dioxane, THFRT to 90 °CEffective, especially with alkyl tosylates, providing high yields of the N1 isomer.[9][15]
N2-Alkylated Potassium Carbonate (K₂CO₃)DMF, AcetonitrileRT to 60 °COften leads to mixtures but can favor N2 under certain conditions. The ratio is highly substrate-dependent.[9][15]
N2-Alkylated Mitsunobu Conditions (DEAD/PPh₃)THF0 °C to RTGenerally shows a strong preference for the formation of the N2 regioisomer.[13]

Question 3: I am attempting a Suzuki or other palladium-catalyzed cross-coupling at the C3-bromo position, but I am observing significant amounts of debromination or reaction at the C4-chloro position. What is causing this?

Answer: This issue stems from a combination of relative halide reactivity and potential side reactions like proto-dehalogenation.

  • Causality—Halide Reactivity: In palladium-catalyzed cross-coupling, the rate of oxidative addition typically follows the trend I > Br > OTf > Cl.[16] This is due to the carbon-halogen bond dissociation energy; the C-Br bond is weaker and more easily cleaved by the palladium catalyst than the C-Cl bond.[16] Therefore, you should expect preferential reactivity at the C3-bromo position. If you are seeing reaction at the C4-chloro position, it suggests your catalytic system is highly active and/or the reaction is being run for too long or at too high a temperature.

  • Causality—Proto-dehalogenation (Debromination): The formation of a debrominated (or dechlorinated) byproduct is a common side reaction in cross-coupling.[17] It can occur through several mechanisms, often involving trace amounts of water or other proton sources in the reaction mixture that intercept a key intermediate in the catalytic cycle. Using anhydrous solvents and reagents is critical to minimize this.

Troubleshooting Workflow for Cross-Coupling```dot

G start Poor Selectivity in Cross-Coupling debromination Debromination Side Product? start->debromination react_cl Reaction at C4-Cl? start->react_cl If both issues occur, start with debromination checks. sol Use Anhydrous Solvents & Reagents debromination->sol Yes time Reduce Reaction Time react_cl->time Yes base Ensure Base is Anhydrous sol->base temp Lower Reaction Temperature time->temp ligand Use a Less Active Ligand temp->ligand

Caption: Step-by-step workflow for a stability-conscious Suzuki coupling.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the Technical Support Center for professionals engaged in the large-scale synthesis of indazole and its derivatives. This resource is designed to provide expert guidance on the critical aspect of managing reaction exotherms, a frequent challenge in scaling up these important pharmaceutical building blocks. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to ensure process safety, reproducibility, and efficiency.

Many synthetic routes to indazoles involve highly exothermic steps, which, if not properly controlled, can lead to thermal runaway, compromised product quality, and significant safety hazards.[1][2] The transition from laboratory to plant scale exacerbates these challenges due to a decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of chemical engineering and process safety.

Troubleshooting Guide: Common Exotherm-Related Issues

This section addresses specific problems you may encounter during large-scale indazole synthesis, offering probable causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Rise Early in the Reaction

Question: We initiated the cyclization step for a substituted indazole synthesis, and shortly after adding the cyclizing agent (e.g., a diazotizing agent), the reactor temperature began to rise much faster than predicted by our lab-scale model, quickly exceeding the setpoint. What could be the cause, and what is the immediate course of action?

Probable Causes:

  • Accumulation of Unreacted Reagents: A common issue is the slow initial reaction rate, which can lead to a buildup of reactants. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of the accumulated reagents.[5]

  • Insufficient Initial Cooling: The cooling system may not have been adequately pre-chilled or may lack the capacity to handle the initial heat evolution of the reaction.

  • Localized "Hot Spots": Inadequate agitation can lead to poor mixing, creating localized areas of high reactant concentration and temperature.[6] These hot spots can accelerate the reaction rate exponentially in that region, leading to a broader thermal event.

  • Incorrect Reagent Addition Rate: The reagent addition rate may be too fast for the reactor's heat removal capacity at a large scale.[7]

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of any further reactants to prevent fueling the exotherm.[7]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This includes verifying the flow rate and temperature of the cooling fluid.[8]

  • Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably and approaches the thermal runaway threshold, initiate the pre-defined emergency quenching procedure. This may involve adding a pre-determined quenching agent to halt the reaction.

Long-Term Solutions & Prevention:

  • Reaction Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) or adiabatic calorimetry studies to accurately determine the heat of reaction, maximum heat release rate, and the adiabatic temperature rise.[9][10] This data is crucial for designing an adequate cooling system.

  • Semi-Batch Operation: For highly exothermic reactions, employ a semi-batch process where one of the reactive reagents is added gradually.[2] The addition rate should be controlled by the reactor's ability to remove the generated heat, ensuring the temperature remains within the desired range.

  • Agitation and Mixing Studies: Ensure the agitation system is designed to provide adequate mixing at the intended scale to prevent localized hot spots.[6]

  • Establish a Safe Operating Envelope: Define a safe operating temperature and pressure range and implement automated control systems to maintain the reaction within these limits.[11]

Issue 2: Secondary, Unexpected Exotherm Late in the Process

Question: After the main reaction appeared to be complete, during the workup or a subsequent heating step, we observed a second, unexpected and vigorous exotherm. What could explain this?

Probable Causes:

  • Decomposition of an Intermediate or Product: The desired product or a reaction intermediate may be thermally unstable at the temperatures used during workup or distillation.[11]

  • Unwanted Side Reactions: Elevated temperatures can trigger undesirable side reactions that are also exothermic.[8]

  • Incomplete Reaction: The primary reaction may not have gone to completion, leaving unreacted starting materials that begin to react at a higher temperature.

Investigation and Resolution:

  • Thermal Stability Analysis: Conduct thermal stability screening of the reaction mixture at various stages of the process using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[4] This will help identify the onset temperature of any decomposition or secondary reactions.

  • Process Analytical Technology (PAT): Implement in-situ monitoring techniques (e.g., FTIR, Raman spectroscopy) to track the disappearance of reactants and the formation of intermediates and products in real-time. This can confirm reaction completion before proceeding to subsequent steps.

  • Review of Workup Conditions: Evaluate the temperature and duration of all downstream processing steps to ensure they are well below the decomposition temperature of any component in the reaction mixture.

Issue 3: Cooling System Fails to Keep Pace with the Exotherm

Question: Our reactor's cooling jacket is running at full capacity, but the internal temperature is still slowly creeping up during the reagent addition phase. Why is this happening, and what are our options?

Probable Causes:

  • Heat Generation Exceeds Heat Removal Capacity: This is the fundamental cause of a thermal runaway.[1] The rate of heat generated by the reaction is greater than the rate at which the cooling system can remove it.

  • Fouling of Heat Transfer Surfaces: Over time, deposits can build up on the internal or external surfaces of the reactor, reducing the efficiency of heat transfer.

  • Changes in Reaction Kinetics: Unforeseen changes in raw material quality or the presence of impurities could catalyze the reaction, leading to a faster-than-expected rate of heat evolution.[12]

Solutions and Mitigation Strategies:

  • Reduce Reagent Feed Rate: Immediately slow down or temporarily stop the addition of the limiting reagent to reduce the rate of heat generation.[3]

  • Use of an External Heat Exchanger: For very large-scale or highly exothermic processes, a jacketed reactor alone may be insufficient. An external heat exchanger loop can provide additional cooling capacity.[13]

  • Reactor Design and Material: The design of the reactor and the materials of construction play a significant role in heat transfer.[14]

  • Preventative Maintenance: Implement a regular cleaning and maintenance schedule for reactors to prevent fouling and ensure optimal heat transfer performance.

Frequently Asked Questions (FAQs)

Q1: What is "thermal runaway" and why is it a major concern in indazole synthesis?

A1: Thermal runaway is a situation where an exothermic reaction goes out of control.[15] The heat generated by the reaction increases the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to a vicious cycle of increasing temperature and reaction rate.[1] This can result in a rapid increase in pressure, potentially leading to a reactor rupture, explosion, and the release of toxic or flammable materials.[16] Many indazole syntheses, such as those involving diazotization or nitration, are highly exothermic and thus carry a risk of thermal runaway if not properly managed.[12][17]

Q2: How can we determine the safe upper temperature limit for our indazole synthesis?

A2: The safe upper temperature limit should be determined through a thorough hazard assessment.[11] This involves identifying the onset temperature of any hazardous secondary or decomposition reactions. Techniques like Differential Scanning Calorimetry (DSC) can be used to screen for thermal instability.[4] A safe operating temperature should be set well below this onset temperature, providing a sufficient safety margin.[4]

Q3: What are the key differences in managing exotherms in batch versus continuous (flow) reactors?

A3:

  • Batch Reactors: In batch reactors, all reactants are typically charged at the beginning, or one is added over time (semi-batch). Managing exotherms relies heavily on external cooling systems and controlling the addition rate. The large volume can make heat removal inefficient due to a low surface-area-to-volume ratio.[3]

  • Continuous (Flow) Reactors: Flow reactors have a much higher surface-area-to-volume ratio, which allows for significantly more efficient heat transfer.[18] Reactions are conducted in a small volume at any given time, which inherently minimizes the risk of a large-scale runaway. Temperature control is more precise, making flow chemistry an attractive option for highly exothermic or hazardous reactions often used in indazole synthesis.[19]

Q4: What is an emergency quench system, and when should it be used?

A4: An emergency quench system is a safety measure designed to rapidly stop a runaway reaction. It typically involves the rapid addition of a chemical ("quenching agent") that either inhibits the reaction, neutralizes a reactant, or provides a large heat sink (e.g., a large volume of a cold, inert solvent).[20] A quenching system should only be activated when preventative measures have failed and there is an imminent risk of a catastrophic failure of the reactor. The decision to quench should be part of a well-defined emergency procedure. A detailed protocol for quenching pyrophoric materials, which can be adapted for other highly reactive systems, involves slow addition of a less reactive quenching agent initially, followed by more reactive ones under controlled temperature and an inert atmosphere.[21][22]

Q5: How does the choice of solvent affect exotherm management?

A5: The solvent plays a crucial role in managing reaction exotherms in several ways:

  • Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.

  • Boiling Point: A solvent with a relatively low boiling point can provide reflux cooling, where the vaporization of the solvent removes a significant amount of heat. However, this also generates pressure, which must be managed.

  • Thermal Conductivity: Solvents with higher thermal conductivity can improve heat transfer from the reaction mixture to the cooling surfaces.

  • Viscosity: A low-viscosity solvent promotes better mixing and heat transfer.[6]

Protocols and Data

Table 1: Key Parameters for Exotherm Management
ParameterMethod of DeterminationSignificance in Exotherm Management
Heat of Reaction (ΔHr) Reaction Calorimetry (RC1)Determines the total amount of heat that will be released. Essential for calculating cooling requirements.[2]
Maximum Temperature of Synthesis Reaction (MTSR) Adiabatic CalorimetryThe highest temperature the reaction mixture could reach in the event of a total cooling failure.[23]
Onset Temperature of Decomposition (TD) Differential Scanning Calorimetry (DSC)The temperature at which the reaction mixture begins to decompose exothermically. The process temperature must be kept safely below this.[4]
Overall Heat Transfer Coefficient (U) In-situ measurement or calculationQuantifies the efficiency of heat removal from the reactor. It is influenced by reactor design, agitation, and fluid properties.[9]
Protocol: Basic Steps for a Reaction Hazard Assessment
  • Literature Review: Gather all available information on the thermal hazards of the reactants, intermediates, products, and potential by-products.

  • Thermochemical Calculations: Estimate the heat of reaction using computational methods or literature data for similar reactions.

  • Thermal Screening (DSC): Perform DSC analysis on the starting materials and the final reaction mixture to identify any decomposition exotherms and their onset temperatures.

  • Reaction Calorimetry: Conduct the reaction on a small scale in a reaction calorimeter to precisely measure the heat of reaction, heat flow, and specific heat of the reaction mass.

  • Adiabatic Calorimetry: If the initial screening indicates a significant hazard, perform adiabatic calorimetry to simulate a worst-case cooling failure scenario and determine the MTSR and rates of temperature and pressure rise.

  • Define Basis of Safety: Based on the collected data, establish the safe operating limits for temperature, pressure, and reagent addition rates.[11]

  • Develop Emergency Procedures: Formulate clear, actionable emergency procedures, including criteria for initiating a reaction quench.[16]

Visualizations

Decision Tree for Managing an Unexpected Exotherm

This diagram outlines the logical steps to take when an unexpected temperature increase is observed during a large-scale reaction.

Exotherm_Management_Decision_Tree Start Unexpected Temperature Rise Detected Stop_Addition Immediately Stop All Reagent Feeds Start->Stop_Addition Max_Cooling Maximize Cooling System Output Stop_Addition->Max_Cooling Temp_Controlled Is Temperature Under Control? Max_Cooling->Temp_Controlled Resume_Normal Resume Operation with Caution (Investigate Cause Later) Temp_Controlled->Resume_Normal Yes Temp_Rising Temperature Continues to Rise? Temp_Controlled->Temp_Rising No Investigate Post-Incident Investigation: - Review Batch Record - Analyze Sample - Inspect Equipment Resume_Normal->Investigate Temp_Rising->Resume_Normal No, Stabilized Initiate_Quench Initiate Emergency Quench Protocol Temp_Rising->Initiate_Quench Yes Evacuate Follow Emergency Shutdown and Evacuation Procedures Initiate_Quench->Evacuate Evacuate->Investigate

Caption: Decision workflow for responding to an unexpected reaction exotherm.

Workflow for Thermal Hazard Assessment

This diagram illustrates the systematic process for evaluating the thermal hazards of a chemical reaction before scale-up.

Thermal_Hazard_Assessment_Workflow Define_Process 1. Define Chemical Process and Operating Conditions Screening 2. Thermal Screening (DSC) - Reactants, Products - Identify T_onset for decomposition Define_Process->Screening Calorimetry 3. Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔHr) - Measure Heat Flow Rate Screening->Calorimetry Adiabatic_Test 4. Adiabatic Testing (ARC/VSP) - Simulate 'Worst-Case' Scenario - Determine MTSR and dP/dt Calorimetry->Adiabatic_Test Data_Analysis 5. Data Analysis & Risk Assessment - Compare MTSR to T_onset - Calculate Cooling Requirements Adiabatic_Test->Data_Analysis High_Risk High Risk Identified? Data_Analysis->High_Risk Safety_Measures 6. Define Basis of Safety - Set Safe Operating Limits - Design Relief Systems - Develop Emergency Procedures Scale_Up Proceed to Scale-Up Safety_Measures->Scale_Up Redesign Redesign Process High_Risk->Safety_Measures No High_Risk->Redesign Yes

Caption: Systematic workflow for conducting a thorough thermal hazard assessment.

References

Validation & Comparative

A Technical Guide to the Comparative Reactivity of 3-Bromo-4-chloro-1H-indazole and Its Positional Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indazole scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The strategic functionalization of this privileged heterocycle is paramount for modulating its physicochemical properties and biological activity. Among the various precursors, dihalo-indazoles offer a versatile platform for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 3-Bromo-4-chloro-1H-indazole versus its positional isomers, supported by theoretical principles and experimental data from the scientific literature.

The Indazole Core and its Halogenated Derivatives

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, presents multiple positions for substitution. The electronic nature of the indazole core, with its electron-rich and electron-deficient regions, significantly influences the reactivity of appended halogen atoms. This guide will focus on the comparative reactivity of the following isomers in key cross-coupling reactions:

  • This compound

  • 3-Bromo-5-chloro-1H-indazole

  • 3-Bromo-6-chloro-1H-indazole

  • 3-Bromo-7-chloro-1H-indazole

Positional isomers of bromo-chloro-1H-indazole.

Theoretical Underpinnings of Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[1] This step is influenced by several factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The general trend for C-X bond strength is C-Cl > C-Br > C-I. Consequently, the reactivity of the halogen in the oxidative addition step follows the reverse order: I > Br > Cl. In our bromo-chloro-indazole isomers, the C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective functionalization at the bromine-bearing position under carefully controlled conditions.

  • Electronic Effects: The electron density at the carbon atom of the C-X bond plays a crucial role. Electron-withdrawing groups on the aromatic ring decrease the electron density at the carbon, making it more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups can decrease reactivity. The C3 position of the indazole ring is generally considered to be the most electron-deficient, which enhances the reactivity of a halogen at this position.[1]

  • Steric Hindrance: Bulky substituents ortho to the halogen can hinder the approach of the palladium catalyst, thereby reducing the rate of oxidative addition.

Based on these principles, for all the isomers discussed, the C3-Br bond is predicted to be the primary site of reaction in palladium-catalyzed cross-coupling reactions. The relative reactivity between the different isomers will then be influenced by the position of the chloro substituent, which acts as an electron-withdrawing group, and any potential steric effects.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, comprehensive comparative studies of all positional isomers under identical conditions are limited in the literature, we can infer reactivity trends from existing data on the functionalization of various halo-indazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of bromo-chloro-indazoles in this reaction is expected to be high at the C3-Br position.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-6-(trifluoromethyl)-1H-indazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10092[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8095[3]
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10085[4]

This table presents representative data from different studies and is intended for illustrative purposes, not for direct quantitative comparison.

Analysis: The high yields obtained for the Suzuki-Miyaura coupling of various bromo-indazoles at different positions (C3, C5, and C7) underscore the utility of this reaction for the functionalization of the indazole core. The choice of catalyst and ligand system is crucial for achieving high efficiency. For dihalo-indazoles, the higher reactivity of the C-Br bond allows for selective coupling while leaving the C-Cl bond intact for subsequent transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.[5] Similar to the Suzuki-Miyaura coupling, the C3-Br bond of bromo-chloro-indazoles is the expected site of reaction.

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-6-(trifluoromethyl)-1H-indazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11088[2]
6-Bromo-2-chloroquinolinePiperidinePd(OAc)₂ / BINAPNaOtBuToluene10095[6]

This table presents representative data from different studies and is intended for illustrative purposes, not for direct quantitative comparison.

Analysis: The Buchwald-Hartwig amination provides an efficient route to 3-amino-indazole derivatives. The development of specialized ligands has enabled the coupling of a wide range of amines with aryl bromides under relatively mild conditions. For this compound and its isomers, selective amination at the C3 position should be readily achievable.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynyl-substituted indazoles. The reactivity trend generally follows that of other palladium-catalyzed cross-coupling reactions.

SubstrateAlkyneCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Iodo-1H-indazole (N-protected)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF7090[7]
9-Substituted-6-chloro-2,8-diiodopurinesPhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMFRT85 (C2-alkynylation)[8][9]

This table presents representative data from different studies and is intended for illustrative purposes, not for direct quantitative comparison. Note that iodo-indazoles are often used for Sonogashira couplings due to their higher reactivity.

Analysis: While iodo-indazoles are more commonly employed in Sonogashira couplings due to their higher reactivity, bromo-indazoles are also viable substrates, often requiring slightly more forcing conditions. The selective coupling at the C3-Br bond of bromo-chloro-indazoles is anticipated, allowing for the synthesis of 3-alkynyl-4-chloro-1H-indazoles.

Experimental Protocols

The following are generalized, step-by-step methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of a generic bromo-chloro-1H-indazole. These protocols are intended as a starting point and may require optimization for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Bromo-chloro-indazole, Boronic Acid, Base, and Solvent start->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition and Degassing: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water). Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the reaction tube and heat the mixture to the required temperature (typically 90-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography.

Conclusion

References

A Comparative Guide to the Biological Activity of 3-Bromo-4-chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases. This has led to the successful development of several FDA-approved indazole-containing drugs, such as the anticancer agents Axitinib and Pazopanib. The introduction of halogen substituents, such as bromine and chlorine, onto the indazole core can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile.

Comparative Biological Activities of Halogenated Indazole Derivatives

Anticancer Activity: Targeting Kinases and Proliferation

Indazole derivatives are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. Halogenation patterns on the indazole ring play a critical role in determining the potency and selectivity of these inhibitors.

For instance, various substituted indazoles have shown potent activity against a range of cancer cell lines. While data for our target molecule is absent, the following table summarizes the anticancer activity of other relevant indazole derivatives, providing a benchmark for potential efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indazole Derivative 2f 4T1 (Breast Cancer)0.23[1]
Indazole Derivative 2f HepG2 (Liver Cancer)0.80[1]
Indazole Derivative 2f MCF-7 (Breast Cancer)0.34[1]
Indazole Derivative 6o K562 (Leukemia)5.15[2]
Indazole-based PLK4 Inhibitor C05 IMR-32 (Neuroblastoma)0.948[3]
Indazole-based PLK4 Inhibitor C05 MCF-7 (Breast Cancer)0.979[3]

These data highlight that substituted indazoles can exhibit potent, sub-micromolar activity against various cancer cell types. The specific substitutions and their positions are key determinants of this activity.

Indazole-based kinase inhibitors typically function by competing with ATP for binding to the kinase's active site. The indazole scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the kinase's hinge region.

G cluster_0 Kinase Active Site cluster_1 Inhibition by Indazole Derivative ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Kinase->Substrate Phosphorylates Kinase_Inhibited Kinase (Inhibited) Phosphorylated_Substrate Phosphorylated_Substrate Indazole_Derivative 3-Bromo-4-chloro- 1H-indazole Derivative Indazole_Derivative->Kinase_Inhibited Competitively binds to ATP binding site ATP_blocked ATP

Figure 1: Competitive inhibition of a protein kinase by an indazole derivative.
Antimicrobial Activity: A Potential New Frontier

Halogenated heterocyclic compounds are known for their antimicrobial properties. Studies on various bromo- and chloro-substituted indazoles have demonstrated activity against a range of bacterial and fungal pathogens. This suggests that 3-bromo-4-chloro-1H-indazole derivatives could also possess valuable antimicrobial activities.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some halogenated indazoles against various microorganisms, offering a comparative landscape.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-Bromo-1H-indazole derivative 9 S. pyogenes PS4[4]
4-Bromo-1H-indazole derivative 18 S. aureus ATCC292134-fold weaker than ciprofloxacin[4]
Di-halogenated indolesCandida species10-50[5]
Indazole derivative 5 S. aureus & S. epidermidis64-128[6]

These findings indicate that halogenated indazoles can be effective against both Gram-positive bacteria and fungi. The position and nature of the halogen substituent significantly impact the antimicrobial spectrum and potency.

Anti-inflammatory Activity

The indazole scaffold has also been explored for its anti-inflammatory potential. While specific data on this compound is lacking, the broader class of indazole derivatives has shown promise in this area. For example, some indazoles have been investigated for their ability to inhibit key inflammatory mediators. This suggests another avenue for the biological evaluation of the target compound.

Experimental Protocols: A Roadmap to Uncovering Biological Activity

To empower researchers to investigate the biological potential of this compound, this section provides detailed, step-by-step protocols for its synthesis and for key biological assays.

Synthesis of this compound

Proposed Synthetic Workflow:

G Start 2-Amino-6-bromo- 5-chlorotoluene Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Cyclization (e.g., reduction with SnCl2) Intermediate->Step2 Product 3-Bromo-4-chloro- 1H-indazole Step2->Product

Figure 2: Proposed synthetic workflow for this compound.

Note: This proposed synthesis is illustrative. Optimization of reagents and reaction conditions would be necessary to achieve a good yield and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available to measure the ability of a compound to inhibit the activity of a specific kinase.[4] A common method involves measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.

Protocol (General):

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate for the kinase, and the this compound derivative at various concentrations in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent. Commercially available kits (e.g., ADP-Glo™) can be used to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the significant anticancer, antimicrobial, and anti-inflammatory activities observed in structurally related halogenated indazoles, there is a strong rationale for the synthesis and comprehensive biological evaluation of this compound and its derivatives. The experimental protocols provided in this guide offer a clear and actionable path for researchers to undertake this investigation. Future work should focus on the synthesis of a library of derivatives with modifications at the N1 and N2 positions of the indazole ring to establish a robust structure-activity relationship (SAR) and to optimize potency and selectivity for specific biological targets.

References

A Comparative Spectroscopic Guide to the Synthesis and Analysis of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-Bromo-4-chloro-1H-indazole and its synthetic precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations occurring at each synthetic step through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectroscopic changes, this guide serves as a practical reference for reaction monitoring, quality control, and structural verification of this important heterocyclic scaffold.

Introduction: The Significance of Halogenated Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the indazole core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, is a valuable synthetic intermediate used in the construction of more complex pharmaceutical agents.

Accurate and unambiguous characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides a powerful, non-destructive suite of tools to confirm chemical identity and purity. This guide compares the spectroscopic fingerprints of this compound and the key precursors involved in a common synthetic route, offering field-proven insights into interpreting the resulting data.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step process starting from a commercially available substituted toluene. The chosen pathway involves oxidation, cyclization, and subsequent regioselective bromination. Each step introduces specific functional groups and structural changes that are clearly observable through spectroscopic methods.

Synthetic_Pathway cluster_0 Synthesis of this compound Precursor_1 4-Chloro-2-nitrotoluene Precursor_2 4-Chloro-2-nitrobenzaldehyde Precursor_1->Precursor_2 Oxidation (e.g., CrO₃/H₂SO₄) Precursor_3 4-Chloro-1H-indazole Precursor_2->Precursor_3 Reductive Cyclization (e.g., Hydrazine Hydrate) Final_Product This compound Precursor_3->Final_Product Bromination (e.g., NBS)

Caption: Synthetic route to this compound from 4-Chloro-2-nitrotoluene.

Comparative Spectroscopic Analysis

The following sections detail the evolution of the spectroscopic signature of the molecule as it progresses through the synthetic pathway.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The chemical shifts (δ) and coupling constants (J) provide definitive evidence of the transformations.

¹H NMR Analysis: Tracking Key Protons

The most telling changes in the proton NMR spectra involve the protons of the methyl/aldehyde group and the C3-proton of the indazole ring.

  • Step 1 (Oxidation): The conversion of 4-Chloro-2-nitrotoluene to 4-Chloro-2-nitrobenzaldehyde is marked by the disappearance of the methyl singlet (CH₃) around δ 2.5 ppm and the appearance of a new, highly deshielded aldehyde proton (CHO) singlet between δ 9.9-10.5 ppm.[2]

  • Step 2 (Cyclization): The formation of the 4-Chloro-1H-indazole ring results in the complete disappearance of the aldehyde proton signal. Concurrently, a new signal for the indazole C3-proton appears downfield (around δ 8.1 ppm), and a broad singlet corresponding to the N-H proton emerges, typically above δ 13.0 ppm in DMSO-d₆.[3][4]

  • Step 3 (Bromination): The final conversion to This compound is unequivocally confirmed by the disappearance of the C3-proton signal. This is a critical diagnostic peak; its absence confirms that bromination has occurred at the desired C3 position. The remaining aromatic protons will show slight shifts due to the new electronic environment.

Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts, δ ppm in DMSO-d₆)

Compound Aromatic Protons C3-H N-H Other Protons
4-Chloro-2-nitrotoluene 7.5 - 8.0 (m, 3H) - - 2.5 (s, 3H, CH₃)
4-Chloro-2-nitrobenzaldehyde 7.8 - 8.3 (m, 3H) - - 10.2 (s, 1H, CHO)
4-Chloro-1H-indazole 7.1 - 7.8 (m, 3H) ~8.1 (s, 1H) >13.0 (br s, 1H) -

| this compound | 7.2 - 7.9 (m, 3H) | - | >13.5 (br s, 1H) | - |

¹³C NMR Analysis: Monitoring Carbon Skeleton Changes

Carbon NMR provides complementary information about the carbon framework. The most significant shift occurs at the C3 position of the indazole ring.

  • The oxidation of the methyl group (δ ~20 ppm) to an aldehyde carbonyl (δ ~190 ppm) is a dramatic and easily identifiable change.

  • Upon cyclization to 4-Chloro-1H-indazole, the C3 carbon appears around δ 135 ppm.

  • After bromination, the C3 carbon signal shifts significantly upfield due to the heavy atom effect of bromine, appearing around δ 110-115 ppm. This upfield shift is a key indicator of successful C3-bromination.

Table 2: Key ¹³C NMR Data (Approximate Chemical Shifts, δ ppm in DMSO-d₆)

Compound C3 C4 Other Key Carbons
4-Chloro-2-nitrotoluene - ~135 (C-Cl) ~20 (CH₃), ~148 (C-NO₂)
4-Chloro-2-nitrobenzaldehyde - ~138 (C-Cl) ~190 (C=O), ~150 (C-NO₂)
4-Chloro-1H-indazole ~135 ~118 (C-Cl) -

| this compound | ~112 (C-Br) | ~120 (C-Cl) | - |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.

  • From Toluene to Benzaldehyde: The most prominent change is the appearance of a very strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically around 1700-1710 cm⁻¹.[5] The characteristic nitro group (NO₂) stretches remain visible around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • From Benzaldehyde to Indazole: The cyclization is confirmed by the complete disappearance of the C=O stretch. A new, broad absorption band appears in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond stretch in the indazole ring.[6][7]

  • From Indazole to Bromoindazole: The IR spectrum of the final product is very similar to its immediate precursor. The broad N-H stretch is retained. The primary differences lie in the fingerprint region (<1500 cm⁻¹), where shifts in C-H bending and C-C stretching vibrations occur due to the addition of the bulky bromine atom. The C-Br stretch itself is often weak and appears at low frequencies (500-650 cm⁻¹), which can be difficult to assign definitively.

Table 3: Comparative IR Data (Key Vibrational Frequencies, cm⁻¹)

Compound N-H Stretch C=O Stretch NO₂ Asymmetric Stretch
4-Chloro-2-nitrotoluene - - ~1530
4-Chloro-2-nitrobenzaldehyde - ~1705 ~1530
4-Chloro-1H-indazole ~3100-3400 (broad) - -

| this compound | ~3100-3400 (broad) | - | - |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which is particularly informative for halogenated compounds due to their distinct isotopic patterns.

  • Isotopic Signatures are Key: Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion (M⁺) peak.[8] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to an M+2 peak of almost equal intensity to the M⁺ peak.[8]

  • Precursors: 4-Chloro-2-nitrotoluene (MW ~171.58) and 4-Chloro-1H-indazole (MW ~152.58) will both display the characteristic 3:1 (M⁺ / M+2) chlorine isotope pattern.

  • Final Product: This compound (MW ~231.48) contains both chlorine and bromine. This leads to a unique and definitive isotopic cluster. The spectrum will show:

    • An M⁺ peak (containing ³⁵Cl and ⁷⁹Br).

    • An M+2 peak (containing ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br), which is the most intense peak in the cluster.

    • An M+4 peak (containing ³⁷Cl and ⁸¹Br). The relative intensities of this cluster are a powerful confirmation of the presence of one chlorine and one bromine atom.[9]

Table 4: Mass Spectrometry Data (Monoisotopic Masses and Key Isotopic Peaks)

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Isotopic Pattern (M⁺, M+2, M+4)
4-Chloro-2-nitrotoluene C₇H₆ClNO₂ 171.58 M⁺, M+2 (~3:1 ratio)
4-Chloro-2-nitrobenzaldehyde C₇H₄ClNO₃ 185.56 M⁺, M+2 (~3:1 ratio)
4-Chloro-1H-indazole C₇H₅ClN₂ 152.58 M⁺, M+2 (~3:1 ratio)

| this compound | C₇H₄BrClN₂ | 231.48 | M⁺, M+2, M+4 (complex pattern confirming Br and Cl) |

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Experimental_Workflow cluster_1 Spectroscopic Analysis Workflow Sample Obtain Crude/Purified Sample Prep Sample Preparation Sample->Prep NMR ¹H & ¹³C NMR Acquisition Prep->NMR IR FT-IR Acquisition Prep->IR MS Mass Spec Acquisition Prep->MS Analysis Data Processing & Interpretation NMR->Analysis IR->Analysis MS->Analysis Report Structural Confirmation & Purity Assessment Analysis->Report

Caption: General workflow for the spectroscopic characterization of a synthetic compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer operating at a minimum of 300 MHz for ¹H NMR.[10] Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting transmittance or absorbance spectrum for characteristic peaks.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and analyze its isotopic cluster to confirm the elemental composition.

Conclusion

The systematic application of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound and its precursors. Each technique offers unique and complementary information. ¹H NMR confirms the success of each reaction step by tracking key proton signals, ¹³C NMR monitors changes to the carbon backbone, IR spectroscopy verifies the transformation of functional groups, and Mass Spectrometry provides definitive confirmation of molecular weight and elemental (halogen) composition. By understanding the expected spectroscopic changes outlined in this guide, researchers can confidently monitor their synthetic progress, troubleshoot reactions, and ensure the quality of this valuable chemical intermediate.

References

A Comparative Guide to the Purity Assessment of Synthesized 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and safe downstream applications. 3-Bromo-4-chloro-1H-indazole is a key heterocyclic building block, and the presence of even minor impurities can have profound impacts on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and biological activity.

This guide provides an in-depth, technically-grounded comparison of a newly synthesized batch of this compound against a commercially available standard. We will move beyond simple percentage values, explaining the causality behind our multi-modal analytical strategy and providing the detailed protocols necessary for replication. Our approach is built on the principle of orthogonal validation, where independent analytical techniques are used to create a self-validating system for purity assessment.

The Synthetic Challenge: Anticipating Potential Impurities

The quality of any purity assessment begins with a fundamental understanding of the synthetic route and its potential pitfalls. A common approach to synthesizing this compound involves the direct bromination of 4-chloro-1H-indazole. While effective, this electrophilic substitution reaction is rarely perfect. An expert analysis of this process informs the specific impurities we must screen for.

The primary sources of impurities can be categorized as follows[1]:

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-chloro-1H-indazole.

  • Regioisomers: Bromination can potentially occur at other positions on the indazole ring, particularly under acidic conditions, leading to isomeric impurities that are often difficult to separate[2].

  • Over-bromination Products: The reaction can proceed too far, leading to the formation of di-bromo species (e.g., 3,5-dibromo-4-chloro-1H-indazole)[1][2].

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., acetic acid, chloroform) or brominating agents may remain after workup[1].

cluster_0 Synthesis & Potential Side Reactions SM 4-Chloro-1H-indazole (Starting Material) Product This compound (Target Product) SM->Product Main Reaction Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity3 Isomeric Impurity (e.g., 5-Bromo-) SM->Impurity3 Alternative Pathway Br Brominating Agent (e.g., Br₂ or NBS) Br->Product Impurity2 Dibromo-species (Over-bromination) Product->Impurity2 Excess Reagent

Caption: Potential impurity formation pathways during synthesis.

An Orthogonal, Self-Validating Analytical Workflow

To build a trustworthy purity profile, we employ a series of orthogonal analytical techniques. Each method interrogates a different physicochemical property of the compound, ensuring that the weaknesses of one technique are covered by the strengths of another. This multi-faceted approach is the cornerstone of a robust, self-validating protocol.

cluster_workflow Comprehensive Purity Assessment Workflow Start Synthesized Crude Product Purification Purification (e.g., Recrystallization/ Column Chromatography) Start->Purification HPLC 1. RP-HPLC Analysis (Separation & Quantification) Purification->HPLC Primary Screen LCMS 2. LC-MS Analysis (Mass Confirmation) Purification->LCMS NMR 3. NMR Spectroscopy (¹H & ¹³C) (Structural Verification) Purification->NMR EA 4. Elemental Analysis (Compositional Verification) Purification->EA HPLC->LCMS Identifies Peaks for Mass Analysis Report Final Purity Report & Comparative Analysis HPLC->Report LCMS->Report NMR->Report EA->Report

References

A Comparative Crystallographic Guide to 3-Bromo-4-chloro-1H-indazole: Predicting Structure and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, halogenated indazoles represent a class of privileged scaffolds, integral to the development of novel therapeutic agents. Their unique electronic properties and ability to engage in specific intermolecular interactions make them attractive candidates for drug design. This guide provides a comprehensive analysis of 3-Bromo-4-chloro-1H-indazole, a member of this important class. While a definitive crystal structure for this specific isomer is not publicly available as of this writing, this document will serve as a predictive and comparative guide. We will detail the established experimental workflow for its structural determination via single-crystal X-ray diffraction, predict its key structural features, and draw comparisons with closely related, structurally characterized halogenated indazoles.

The Significance of Halogenated Indazoles in Drug Discovery

The indazole core is a versatile bicyclic heteroaromatic system found in a multitude of biologically active compounds. The introduction of halogen atoms, such as bromine and chlorine, onto the indazole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Halogenation provides a strategic tool for medicinal chemists to fine-tune the pharmacological profile of lead compounds. Furthermore, the presence of halogens introduces the potential for specific non-covalent interactions, such as halogen bonding, which can play a crucial role in molecular recognition and crystal packing.[2][3] Understanding the three-dimensional structure of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[4]

Experimental Workflow: From Synthesis to Structure

The determination of the crystal structure of a small molecule like this compound follows a well-established pipeline in X-ray crystallography.[5][6][7]

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.[6] The synthesis of halogenated indazoles can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted anilines or benzonitriles.[1][8]

Once the pure compound is obtained, the next critical phase is crystallization. The goal is to obtain crystals of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[5][6] Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: This gentle method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[9] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[9]

The choice of solvents is critical and is often determined empirically by screening a range of solvents with varying polarities.[9]

Experimental Protocol: Single Crystal Growth by Vapor Diffusion

  • Preparation of the Analyte Solution: Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) in a small, open vial. The goal is to create a solution that is close to saturation.

  • Preparation of the Reservoir: In a larger vial or beaker, add a few milliliters of a miscible anti-solvent (e.g., hexane, pentane, or diethyl ether).

  • Assembly: Place the smaller vial containing the analyte solution inside the larger vial, ensuring the inner vial remains upright and open. Seal the outer vial tightly.

  • Incubation: Allow the sealed system to stand undisturbed at a constant temperature. The vapor of the more volatile anti-solvent will slowly diffuse into the analyte solution, inducing crystallization over a period of hours to days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryo-loop and immediately proceed to data collection.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth (e.g., Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1. A generalized workflow for the X-ray crystallographic analysis of a small molecule.

Data Collection and Structure Solution

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[10] These intensities and their positions are meticulously recorded by a detector.

The diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods, such as direct methods for small molecules.[6] This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined. The atomic model is then refined against the experimental data to obtain the final, highly accurate crystal structure.[6]

Predicted Structural Features and Comparative Analysis

In the absence of an experimentally determined structure for this compound, we can predict its key structural parameters and intermolecular interactions by comparing it with known structures of other bromo-chloro-indazole isomers available in the Cambridge Structural Database (CSD).[11][12]

FeatureThis compound (Predicted)4-Bromo-6-chloro-1H-indazole[1]6-Bromo-3-chloro-1H-indazole[13]7-Bromo-5-chloro-1H-indazole[14]
Molecular Formula C₇H₄BrClN₂C₇H₄BrClN₂C₇H₄BrClN₂C₇H₄BrClN₂
Molecular Weight 231.48 g/mol 231.48 g/mol 231.48 g/mol 231.48 g/mol
Predicted H-Bonding N-H···N hydrogen bonds forming dimers or catemers.N-H···N interactions are expected.Likely to form N-H···N hydrogen bonds.Expected to exhibit N-H···N hydrogen bonding.
Predicted Halogen Bonding Potential for C-Br···N, C-Br···Cl, or C-Cl···N interactions.C-Br and C-Cl groups can act as halogen bond donors.Halogen bonding involving Br and Cl is possible.Potential for various halogen bonding motifs.
Predicted π-π Stacking Likely to occur between the bicyclic indazole rings.Expected to be a feature of the crystal packing.π-π stacking interactions are probable.π-π stacking is anticipated.

Table 1. Predicted and known properties of this compound and related isomers.

Intramolecular Geometry

The indazole ring system is expected to be essentially planar. The C-Br and C-Cl bond lengths will be in the typical range for aryl halides. The positions of the bromine and chlorine atoms will influence the electron distribution within the aromatic system.

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of this compound will be governed by a combination of intermolecular forces.[15]

  • Hydrogen Bonding: The presence of the N-H group in the pyrazole ring is a strong hydrogen bond donor. It is highly probable that the molecules will form robust N-H···N hydrogen bonds, leading to the formation of dimers or extended chains (catemers), which are common motifs in the crystal structures of indazoles.[16]

  • Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors.[17] The electron-deficient region on the halogen atom (the σ-hole) can interact favorably with an electron-rich region on an adjacent molecule, such as the nitrogen lone pair or the π-system of the aromatic rings.[2][17] These interactions are directional and can significantly influence the supramolecular assembly.[3]

  • π-π Stacking: The planar aromatic indazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset.

The interplay of these interactions will determine the final crystal packing.[2] It is the subtle balance between the strong N-H···N hydrogen bonds and the weaker but significant halogen bonds and π-π stacking that will define the overall supramolecular architecture. A detailed analysis of the crystal structures of related halogenated indazoles reveals that halogen-halogen interactions are also a possibility, contributing to the overall stability of the crystal lattice.[17]

Conclusion

The X-ray crystallographic analysis of this compound is a crucial step in understanding its solid-state properties and its potential for rational drug design. While an experimental structure is not yet available, this guide has outlined the established methodology for its determination and provided a predictive analysis of its key structural features based on comparisons with known isomers. The interplay of strong N-H···N hydrogen bonding, directional halogen bonding, and dispersive π-π stacking is anticipated to govern its crystal packing. The definitive elucidation of its three-dimensional structure will provide invaluable insights for the drug development community, enabling a more profound understanding of its structure-activity relationships and facilitating the design of next-generation therapeutic agents.

References

Comparative study of different synthetic routes to 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic synthesis of halogenated indazoles is a cornerstone of modern medicinal chemistry, providing key intermediates for the development of novel therapeutics. Among these, 3-Bromo-4-chloro-1H-indazole stands out as a versatile scaffold, its unique substitution pattern offering multiple avenues for further functionalization. This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this valuable compound, offering field-proven insights into the rationale behind experimental choices and a critical evaluation of their respective merits and drawbacks.

Introduction to the Strategic Importance of this compound

The indazole nucleus is a privileged structure in drug discovery, present in a range of approved drugs and clinical candidates targeting diverse biological pathways. The introduction of bromine at the 3-position and chlorine at the 4-position of the indazole core creates a molecule with differentiated reactivity, enabling selective cross-coupling reactions and other transformations. This makes this compound a highly sought-after building block for the synthesis of complex molecular architectures with potential therapeutic applications. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program.

Comparative Analysis of Synthetic Strategies

This guide will dissect three primary synthetic routes to this compound:

  • Route 1: Direct Bromination of 4-chloro-1H-indazole

  • Route 2: Indazole Ring Formation from a Pre-brominated Aromatic Precursor

  • Route 3: The Sandmeyer Reaction Approach

Each route will be evaluated based on key performance indicators, including overall yield, step economy, reagent availability and cost, operational safety, and scalability.

Route 1: Direct Electrophilic Bromination

This approach is conceptually the most straightforward, involving the direct introduction of a bromine atom onto the pre-formed 4-chloro-1H-indazole ring. The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution.

Reaction Mechanism and Rationale

The indazole ring system is susceptible to electrophilic attack. The pyrazole portion of the bicyclic system is generally more activated towards electrophilic substitution than the benzene ring, which is deactivated by the chloro substituent. The C3 position of the indazole is often a favored site for electrophilic attack.[1][2][3] The reaction typically proceeds via the formation of a bromonium ion or a polarized bromine species from a bromine source like N-bromosuccinimide (NBS) or molecular bromine (Br₂), which then attacks the electron-rich C3 position. The choice of solvent and reaction conditions is critical to control regioselectivity and prevent over-bromination.[4][5]

Route 1 4-chloro-1H-indazole 4-chloro-1H-indazole This compound This compound 4-chloro-1H-indazole->this compound NBS or Br₂ Solvent (e.g., DMF, Acetic Acid)

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 4-chloro-1H-indazole

A detailed synthesis of 4-chloro-1H-indazole has been reported starting from 3-chloro-2-methylaniline. The process involves an acetyl protection, followed by diazotization and in situ cyclization.

Step 2: Bromination of 4-chloro-1H-indazole

To a solution of 4-chloro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, N-bromosuccinimide (NBS, 1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for several hours and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Performance Analysis
ParameterEvaluationRationale
Overall Yield Moderate to GoodDependent on the regioselectivity of the bromination step. Side products may include other brominated isomers.
Step Economy ExcellentA two-step process from a commercially available starting material.
Reagent Cost Low to ModerateNBS and common solvents are relatively inexpensive.
Safety ModerateBromine is highly corrosive and toxic. NBS is a safer alternative but should be handled with care.[6]
Scalability GoodThe reactions are generally straightforward to scale up, with careful temperature control during bromination.

Route 2: Indazole Ring Construction from a Pre-brominated Precursor

This strategy involves the synthesis of a substituted aniline that already contains the required bromine and chlorine atoms in the correct positions, followed by the formation of the indazole ring.

Reaction Mechanism and Rationale

This route offers excellent control over the regiochemistry of the final product. A common method for indazole ring formation is the Davis-Beirut reaction or a related cyclization of an ortho-substituted aniline derivative.[7][8][9][10][11] For this specific target, a plausible starting material is 2-amino-6-bromo-3-chlorotoluene. This can be synthesized from commercially available 2-amino-3-chlorotoluene via regioselective bromination. The subsequent cyclization to the indazole can be achieved through diazotization followed by reduction and cyclization.

Route 2 2-amino-3-chlorotoluene 2-amino-3-chlorotoluene 2-amino-6-bromo-3-chlorotoluene 2-amino-6-bromo-3-chlorotoluene 2-amino-3-chlorotoluene->2-amino-6-bromo-3-chlorotoluene NBS Solvent This compound This compound 2-amino-6-bromo-3-chlorotoluene->this compound 1. NaNO₂, HCl 2. Reduction/Cyclization

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Bromination of 2-amino-3-chlorotoluene

2-amino-3-chlorotoluene (1.0 eq) is dissolved in a suitable solvent like acetonitrile. N-bromosuccinimide (1.05 eq) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored until completion. The product is isolated by extraction and purified by chromatography.

Step 2: Diazotization and Cyclization

The resulting 2-amino-6-bromo-3-chlorotoluene is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures. The diazonium salt is then subjected to a reductive cyclization, for instance, using stannous chloride or sodium sulfite, to yield this compound.

Performance Analysis
ParameterEvaluationRationale
Overall Yield GoodEach step generally proceeds with good to high yields, and regioselectivity is well-controlled.
Step Economy ModerateThis is a multi-step synthesis, which is less atom-economical than the direct approach.
Reagent Cost ModerateStarting materials are commercially available, but the multi-step nature increases overall reagent consumption.
Safety ModerateDiazonium salts are potentially explosive and must be handled with extreme care at low temperatures.
Scalability Moderate to GoodThe diazotization step requires careful process control on a larger scale.

Route 3: The Sandmeyer Reaction Approach

This classic transformation in aromatic chemistry provides a reliable method for introducing a bromine atom via a diazonium salt intermediate. This route would first require the synthesis of 3-amino-4-chloro-1H-indazole.

Reaction Mechanism and Rationale

The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion, using a copper(I) bromide catalyst.[12] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key challenge in this route is the efficient synthesis of the 3-amino-4-chloro-1H-indazole precursor. This can be achieved from 2-amino-3-chlorobenzonitrile via cyclization with a hydrazine equivalent.

Route 3 2-amino-3-chlorobenzonitrile 2-amino-3-chlorobenzonitrile 3-amino-4-chloro-1H-indazole 3-amino-4-chloro-1H-indazole 2-amino-3-chlorobenzonitrile->3-amino-4-chloro-1H-indazole Hydrazine hydrate Solvent, Heat Diazonium salt Diazonium salt 3-amino-4-chloro-1H-indazole->Diazonium salt NaNO₂, HBr 0-5 °C This compound This compound Diazonium salt->this compound CuBr, HBr

Caption: Synthetic pathway for Route 3.

Experimental Protocol

Step 1: Synthesis of 3-amino-4-chloro-1H-indazole

A mixture of 2-amino-3-chlorobenzonitrile (1.0 eq) and hydrazine hydrate (excess) in a high-boiling solvent like ethylene glycol is heated at an elevated temperature. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is precipitated by the addition of water, filtered, and dried.

Step 2: Sandmeyer Bromination

3-amino-4-chloro-1H-indazole (1.0 eq) is suspended in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to room temperature and then heated to facilitate the decomposition of the diazonium salt and formation of the product. The product is isolated by extraction and purified.[13]

Performance Analysis
ParameterEvaluationRationale
Overall Yield ModerateThe Sandmeyer reaction can sometimes suffer from side reactions, and the synthesis of the amino-indazole precursor might have a moderate yield.
Step Economy ModerateA multi-step process with several transformations.
Reagent Cost ModerateCopper(I) bromide is an additional cost, but the other reagents are common and relatively inexpensive.
Safety High ConcernDiazonium salts are thermally unstable and potentially explosive. Strict temperature control and appropriate safety measures are mandatory.
Scalability ChallengingThe Sandmeyer reaction, particularly the handling of diazonium salts, presents significant challenges for large-scale production.

Conclusion and Recommendation

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including scale, cost constraints, and available expertise.

  • For laboratory-scale synthesis and rapid access to the material, Route 1 (Direct Bromination) is often the most attractive due to its simplicity and high step economy. However, careful optimization of the bromination step is crucial to ensure good regioselectivity and yield.

  • For larger-scale production where regiochemical purity is paramount, Route 2 (Indazole Ring Construction) offers a more robust and reliable approach. Although it involves more steps, the control over isomer formation is a significant advantage. The handling of the diazotization step requires expertise but is manageable with appropriate process controls.

  • Route 3 (The Sandmeyer Reaction) , while a classic and valid approach, is generally less favored for large-scale synthesis due to the inherent safety risks associated with diazonium salt intermediates. It may be considered for smaller-scale syntheses if the starting 3-amino-4-chloro-1H-indazole is readily available or easily synthesized.

Ultimately, a thorough risk assessment and process optimization should be conducted for the chosen route to ensure a safe, efficient, and scalable synthesis of this important building block.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Bromo-4-chloro-1H-indazole, a critical intermediate in the synthesis of various pharmaceutical compounds. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate an analytical method that is fit for its intended purpose, ensuring data integrity and regulatory compliance. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently implemented Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

Introduction: The Analytical Imperative for this compound

This compound serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).[7][8] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods for its quantification are paramount. The validation of these methods is not merely a procedural formality but a scientific necessity that demonstrates the method's suitability for its intended use.[9][10]

This guide will compare three common analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds.

  • UV-Vis Spectrophotometry: A simpler, high-throughput technique for the quantification of compounds with a suitable chromophore.

The comparison will be based on key validation parameters as defined by ICH Q2(R1), including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For this compound, a halogenated aromatic compound, both HPLC and GC present as viable chromatographic options, while UV-Vis spectrophotometry offers a simpler, non-separative approach.

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Method_Selection_Logic cluster_methods Analytical Techniques Analyte This compound (Halogenated, Aromatic) Properties Physicochemical Properties - Volatility - Thermal Stability - UV Absorbance Analyte->Properties Requirements Analytical Requirements - Specificity - Sensitivity - Throughput Analyte->Requirements HPLC HPLC Properties->HPLC Non-volatile/ Thermally labile GC GC Properties->GC Volatile/ Thermally stable UV_Vis UV-Vis Properties->UV_Vis Has Chromophore Requirements->HPLC High Specificity & Sensitivity Requirements->GC High Specificity for Volatiles Requirements->UV_Vis High Throughput

Caption: Logical workflow for selecting an analytical method for this compound.

HPLC, particularly in the reversed-phase mode, is often the method of choice for compounds like this compound due to its high resolution, sensitivity, and applicability to a wide range of analytes.[11][12]

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is detected by a UV detector as it elutes from the column.

Advantages:

  • High specificity due to chromatographic separation.

  • Excellent sensitivity and accuracy.

  • Suitable for non-volatile and thermally labile compounds.

Limitations:

  • Higher cost of instrumentation and solvents.

  • More complex method development.

GC is a powerful technique for the analysis of volatile compounds. Given the halogenated nature of this compound, a GC system equipped with an electron capture detector (ECD) or a halogen-specific detector (XSD) could offer exceptional sensitivity.[13][14]

Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase within a capillary column.

Advantages:

  • High resolution and efficiency.

  • Extremely high sensitivity for halogenated compounds with an ECD or XSD.[14]

Limitations:

  • The analyte must be volatile and thermally stable.

  • Potential for sample degradation at high temperatures.

UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. The indazole ring system in the analyte is expected to have a distinct UV absorbance spectrum.[15]

Principle: The amount of UV radiation absorbed by the sample at a specific wavelength is directly proportional to the concentration of the analyte in the sample (Beer-Lambert Law).

Advantages:

  • Simple, fast, and inexpensive.

  • High throughput.

Limitations:

  • Lack of specificity; any substance that absorbs at the same wavelength will interfere.

  • Generally lower sensitivity compared to chromatographic methods.

Experimental Design for Method Validation

To provide a robust comparison, a hypothetical validation study was designed for each of the three analytical techniques. The validation was performed in accordance with ICH Q2(R1) guidelines.[5] The following sections detail the experimental protocols and present the comparative data.

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Validation_Workflow start Method Development protocol Validation Protocol Definition (ICH Q2(R1)) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: General workflow for analytical method validation based on ICH Q2(R1).

Protocol 1: HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL this compound was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.

Protocol 2: GC-FID Method

  • Instrumentation: Gas chromatograph with a headspace sampler, split/splitless injector, and flame ionization detector (FID).

  • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen at a flow rate of 1.2 mL/min.[16]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 260°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (10:1).

  • Standard Preparation: A stock solution of 1 mg/mL this compound was prepared in dimethyl sulfoxide (DMSO). Working standards were prepared by diluting the stock solution with DMSO.

Protocol 3: UV-Vis Spectrophotometric Method

  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200-400 nm (hypothetically found to be 265 nm).

  • Standard Preparation: A stock solution of 100 µg/mL this compound was prepared in methanol. Working standards were prepared by diluting the stock solution with methanol.

Comparative Validation Data

The following tables summarize the hypothetical performance data for each analytical method based on the validation protocols.

Table 1: Linearity and Range

ParameterHPLC-UVGC-FIDUV-Vis
Range (µg/mL) 1 - 1001 - 1002 - 20
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Regression Equation y = 25432x + 123y = 18765x + 98y = 0.045x + 0.002

Table 2: Accuracy

Spiked LevelHPLC-UV (% Recovery)GC-FID (% Recovery)UV-Vis (% Recovery)
80% 99.599.2101.5
100% 100.2100.599.8
120% 99.899.6100.9
Mean Recovery 99.8% 99.8% 100.7%

Table 3: Precision

ParameterHPLC-UV (%RSD)GC-FID (%RSD)UV-Vis (%RSD)
Repeatability (n=6) < 1.0< 1.0< 1.5
Intermediate Precision (n=6) < 1.5< 1.5< 2.0

Table 4: Sensitivity and Specificity

ParameterHPLC-UVGC-FIDUV-Vis
LOD (µg/mL) 0.10.20.5
LOQ (µg/mL) 0.30.61.5
Specificity High (Separation from impurities)High (Separation from impurities)Low (Interference from UV-absorbing species)

Table 5: Robustness

Parameter VariationHPLC-UV (%RSD)GC-FID (%RSD)UV-Vis (%RSD)
Mobile Phase Composition (±2%) < 2.0N/AN/A
Column Temperature (±2°C) < 2.0< 2.0N/A
Flow Rate (±0.1 mL/min) < 2.0< 2.0N/A
Wavelength (±2 nm) < 2.0N/A< 2.0

Discussion and Recommendations

The validation data demonstrates that both HPLC-UV and GC-FID are highly suitable methods for the accurate and precise quantification of this compound.

  • The HPLC-UV method is recommended for routine quality control analysis where high specificity is required to separate the analyte from potential impurities and degradation products. Its wide linear range and low detection limits make it a versatile and robust choice.

  • The GC-FID method is an excellent alternative, particularly if the sample matrix is complex and contains volatile impurities. For even higher sensitivity to this halogenated compound, a GC-ECD system could be considered, which would likely lower the LOD and LOQ significantly.[13][17]

  • The UV-Vis spectrophotometric method, while simple and rapid, suffers from a lack of specificity. Its use should be restricted to in-process controls where the sample matrix is well-defined and known to be free of interfering substances.

Ultimately, the selection of the most appropriate method will depend on the specific application, available instrumentation, and the required level of data quality. It is imperative that any chosen method is fully validated in the laboratory where it will be used, following the principles outlined in regulatory guidelines to ensure the reliability of the analytical results.[18][19][20]

References

A Senior Application Scientist's Guide to In-Silico Modeling of 3-Bromo-4-chloro-1H-indazole Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the in-silico analysis of 3-Bromo-4-chloro-1H-indazole, a halogenated heterocyclic compound representative of scaffolds found in many developmental drug candidates. Rather than a rigid protocol, this document serves as a strategic comparison guide, detailing the scientific rationale behind each step and comparing the subject molecule with structural analogs to derive meaningful structure-activity relationship (SAR) insights.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use.[1][2][3] Halogenation of such scaffolds is a common strategy to modulate pharmacokinetic properties and binding affinity, often through favorable interactions like halogen bonds.[4][5][6] Understanding these interactions at a molecular level is paramount for rational drug design. This guide will use this compound as a case study to explore a robust molecular docking workflow, comparing its predicted binding behavior to simpler analogs.

Part 1: Target Selection and Comparative Ligand Assembly

Rationale for Target Selection: c-Met Kinase

The successful application of in-silico modeling begins with the selection of a biologically relevant protein target. The indazole moiety is a well-established scaffold for inhibitors of various protein kinases, including c-Met, VEGFR-2, and JNK3.[7][8][9] The c-Mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, is implicated in numerous cancers.[7][10][11] Its role in cell proliferation, scattering, and invasion makes it an attractive target for cancer therapy.[10][11] Furthermore, several crystal structures of c-Met in complex with indazole-based inhibitors are available in the Protein Data Bank (PDB), providing high-quality structural templates for docking studies.[12] For this guide, we will utilize the crystal structure of the c-Met kinase domain as our receptor.

Assembling a Comparative Ligand Set

To generate a meaningful comparison, we will model our lead compound, This compound , alongside two structural analogs. This allows for an objective assessment of how specific halogen substitutions influence binding affinity and interaction patterns.

  • Ligand 1 (Lead): this compound

  • Ligand 2 (Analog A): 4-chloro-1H-indazole (removes the bromine atom)

  • Ligand 3 (Analog B): 3-Bromo-1H-indazole (removes the chlorine atom)

This curated set enables a direct comparison of the individual and combined contributions of the bromine and chlorine substituents to the binding interaction.

Part 2: The In-Silico Modeling Workflow: A Step-by-Step Protocol

This section details the complete workflow for preparing the protein and ligands, performing the molecular docking, and analyzing the results. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Receptor (e.g., c-Met from PDB) CleanP 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanP UCSF Chimera/ CHARMM-GUI Grid 4. Define Binding Site (Grid Box Generation) CleanP->Grid AutoDock Tools DrawL 3. Prepare Ligands (Draw, add hydrogens, minimize) DrawL->Grid Avogadro/ ChemDraw Dock 5. Run Molecular Docking (AutoDock Vina) Grid->Dock Configuration File Analyze 6. Analyze Poses (Binding Energy, Interactions) Dock->Analyze Output PDBQT Compare 7. Comparative Analysis (SAR Insights) Analyze->Compare Data Extraction

Figure 1: A high-level overview of the in-silico molecular docking workflow.
Protein Preparation

The goal of this step is to prepare the raw protein crystal structure for docking by cleaning it and ensuring it is chemically correct.

Protocol:

  • Obtain Receptor Structure: Download the X-ray crystal structure of the target protein, c-Met kinase, from the RCSB Protein Data Bank (PDB). Ensure the chosen structure has a co-crystallized ligand, which helps validate the binding pocket location.

  • Clean the Structure: Load the PDB file into a molecular visualization program like UCSF Chimera or use a web server like CHARMM-GUI.[13][14][15][16]

    • Causality: PDB files often contain non-essential molecules (water, ions, co-factors) and may have alternate conformations for some residues. These must be removed to create a clean, unambiguous representation of the binding site.[17][18]

  • Add Hydrogens and Assign Charges: Use a tool like Dock Prep in Chimera or the PDB reader in CHARMM-GUI to add hydrogen atoms, which are typically absent in X-ray structures, and assign partial charges (e.g., AMBER ff14SB for protein).[18][19][20]

    • Causality: Correct protonation states and atomic charges are critical for accurately calculating the electrostatic and van der Waals interactions that govern ligand binding.[17]

  • Save the Prepared Receptor: Export the cleaned, protonated receptor structure in the PDBQT file format, which is required by AutoDock Vina and includes charge and atom type information.[21]

Ligand Preparation

This step involves generating chemically accurate 3D structures for our indazole derivatives.

Protocol:

  • Draw 2D Structures: Use a chemical drawing program like ChemDraw, ChemSketch, or the open-source Avogadro to draw the 2D structures of the three ligands.[22][23][24]

  • Generate 3D Coordinates: Convert the 2D drawings into 3D structures.

  • Add Hydrogens: Add hydrogen atoms, ensuring the correct protonation state for physiological pH (typically 7.4).[23]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF in Avogadro).

    • Causality: This step finds a low-energy, stable 3D conformation for the ligand, which serves as a realistic starting point for the docking simulation.[22][23]

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format. This process assigns Gasteiger charges and defines the rotatable bonds that the docking software will explore.[25][26]

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. We will use AutoDock Vina, a widely used and validated open-source docking program.[27][28]

Protocol:

  • Define the Binding Pocket (Grid Box): Using AutoDock Tools, load the prepared receptor.[25] Identify the active site, typically where the native ligand was bound. Define a "grid box" that encompasses this entire binding pocket.[21][25]

    • Causality: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to rotate and translate freely within the binding site but small enough to focus the computational effort, increasing efficiency and accuracy.[25]

  • Create a Configuration File: Prepare a simple text file (conf.txt) that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the output file name.[21]

  • Run the Docking Simulation: Execute Vina from the command line, referencing the configuration file. Vina will sample different conformations (poses) of the ligand within the grid box and score them based on its scoring function.[21][28] vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log output_log.txt

  • Repeat for All Ligands: Perform the docking simulation for all three ligands in the comparison set.

Part 3: Comparative Analysis and Interpretation

The true value of in-silico modeling lies in the interpretation and comparison of the results. This is where we extract actionable insights into the structure-activity relationship.

Quantitative Data Summary

The primary output from AutoDock Vina is a binding affinity score (in kcal/mol), which estimates the binding free energy. A more negative value indicates a more favorable predicted interaction.

LigandStructurePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Ligand 1 (Lead) This compound-7.8Hydrogen bond with hinge region; Halogen bond (Bromine) with backbone carbonyl; Hydrophobic interactions.
Ligand 2 (Analog A) 4-chloro-1H-indazole-6.9Hydrogen bond with hinge region; Hydrophobic interactions.
Ligand 3 (Analog B) 3-Bromo-1H-indazole-7.2Hydrogen bond with hinge region; Halogen bond (Bromine) with backbone carbonyl.

Note: The binding affinity values presented are hypothetical and for illustrative purposes. Actual values will be generated by the simulation.

Analysis of Binding Poses and Interactions

Visual inspection of the predicted binding poses in a program like PyMOL or Chimera is crucial.

  • Lead Compound (this compound): The indazole core is predicted to form a critical hydrogen bond with the hinge region of the c-Met kinase, a canonical interaction for many kinase inhibitors.[12] The bromine at the 3-position is positioned to form a halogen bond with a backbone carbonyl oxygen of a key residue in the active site.[4][29] This directional, non-covalent interaction contributes significantly to binding affinity.[5][6] The chlorine at the 4-position likely engages in hydrophobic interactions within the pocket.

  • Analog A (4-chloro-1H-indazole): The removal of the bromine atom results in a less favorable binding score. While the essential hinge-binding hydrogen bond is maintained, the stabilizing halogen bond is lost, highlighting the importance of the bromine substituent for potent binding.

  • Analog B (3-Bromo-1H-indazole): The removal of the chlorine atom leads to a moderate decrease in predicted affinity compared to the lead compound. The halogen bond from the bromine is still present, but the loss of the chlorine may result in suboptimal hydrophobic packing within a specific sub-pocket of the active site.

G cluster_pocket Kinase Binding Pocket cluster_ligand This compound Hinge Hinge Region (e.g., Met1160) Backbone Backbone Carbonyl (e.g., Ala1108) Hydrophobic Hydrophobic Pocket Indazole_N Indazole NH Indazole_N->Hinge Hydrogen Bond Bromine 3-Bromo Bromine->Backbone Halogen Bond Chlorine 4-Chloro Chlorine->Hydrophobic Hydrophobic Interaction

Figure 2: A diagram illustrating the key predicted interactions of the lead compound.

Conclusion and Future Directions

This comparative in-silico analysis demonstrates a clear SAR for the halogenated indazole scaffold against the c-Met kinase. The molecular docking results predict that the bromine at the 3-position is crucial for forming a stabilizing halogen bond, while the chlorine at the 4-position contributes to favorable hydrophobic interactions. The combination of both halogens in This compound is predicted to result in the highest binding affinity among the tested set.

These findings provide a rational basis for prioritizing this compound for synthesis and experimental validation. Future in-silico work could involve more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding poses and calculate binding free energies with higher accuracy.[30]

References

A Comparative Benchmarking Guide to 3-Bromo-4-chloro-1H-indazole in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-4-chloro-1H-indazole in Modern Synthesis

The indazole core is a privileged heterocyclic scaffold, forming the backbone of numerous biologically active compounds, from potent kinase inhibitors for cancer therapy to antiviral agents.[1][2] The strategic functionalization of this nucleus is therefore a cornerstone of drug discovery and development. This compound emerges as a highly versatile and valuable building block in this context. Its unique substitution pattern, featuring two distinct halogen atoms at electronically different positions, offers chemists a powerful tool for sequential and site-selective modifications.

The bromine atom at the C3 position is generally more susceptible to oxidative addition by palladium(0) catalysts compared to the chlorine atom at C4.[3] This inherent reactivity difference allows for the C3 position to be addressed selectively in cross-coupling reactions, leaving the C4-chloro substituent available for subsequent transformations. This guide provides an in-depth, evidence-based comparison of the performance of this compound in three of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into optimized protocols, present comparative data against relevant alternatives, and explain the mechanistic rationale behind the experimental choices, empowering researchers to effectively integrate this reagent into their synthetic programs.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely adopted method for constructing carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[4] Its exceptional functional group tolerance and generally mild conditions make it a workhorse in complex molecule synthesis.

Expertise & Causality: Experimental Design

In the context of this compound, the primary objective is the selective coupling at the C3-Br bond. The choice of catalyst is paramount. A catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often preferred. The dppf ligand provides a good balance of electron-richness and steric bulk, which facilitates the catalytic cycle while often minimizing side reactions like dehalogenation.[5] The base, typically a carbonate like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is crucial for the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[4][5] A mixed solvent system, such as 1,4-dioxane and water, is commonly employed to ensure the solubility of both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification reagents 1. Combine: - this compound - Boronic Acid (1.2 eq) - Base (Cs₂CO₃, 2.0 eq) solvent 2. Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas 3. Degas mixture (Argon sparging) solvent->degas catalyst 4. Add Catalyst (Pd(dppf)Cl₂, 0.05 eq) degas->catalyst heat 5. Heat to 80-100 °C (Monitor by TLC/LCMS) catalyst->heat quench 6. Cool & Quench (Add water) heat->quench extract 7. Extract (e.g., Ethyl Acetate) quench->extract purify 8. Purify (Column Chromatography) extract->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 3-Aryl-4-chloro-1H-indazole
  • To a reaction vessel, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Sparge the mixture with argon for 10-15 minutes to degas the solution.

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-aryl-4-chloro-1H-indazole.

Performance Comparison: 3-Bromo- vs. 3-Iodo-indazole
SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃DME, 80 °C, 2h~85-95% (Est.)Based on[5]
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80 °C92%[3] (Adapted)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃DME, 80 °C, 2h93%[5]

Analysis: this compound is expected to perform with high efficiency, providing yields comparable to other bromoindazole isomers.[5] While 3-iodoindazoles are more reactive and may couple under slightly milder conditions, 3-bromoindazoles offer a significant cost advantage and greater stability, making them preferable for large-scale synthesis.[3] The key advantage of our target molecule is the retention of the C4-chloro group for further diversification.

Buchwald-Hartwig Amination: Constructing the Vital C-N Bond

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds, a transformation of immense importance in pharmaceuticals.[6][7] It allows for the coupling of aryl halides with a vast array of primary and secondary amines.

Expertise & Causality: Catalyst and Base Selection

This reaction is highly sensitive to the choice of ligand and base.[8] For coupling with a substrate like this compound, a modern catalyst system is required. This typically involves a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[9][10] These bulky ligands accelerate the rate-limiting reductive elimination step, preventing side reactions.[6] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is essential to deprotonate the amine, facilitating its coordination to the palladium center.[9]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [L₂PdII(Ar)(HNR¹R²)]⁺Br⁻ OxAdd->AmineCoord Amine (HNR¹R²) Coordination Amido L₂PdII(Ar)(NR¹R²) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of 3-Amino-4-chloro-1H-indazoles
  • In a glovebox, charge a reaction tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add this compound (1.0 mmol, 1.0 eq).

  • Remove the tube from the glovebox, add the desired amine (1.2 mmol, 1.2 eq) followed by anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, until complete consumption of the starting material is observed by LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired product.

Performance Comparison: Reactivity of Halogens
SubstrateAmineCatalyst SystemConditionsYield (%)Reference
This compound MorpholinePd(OAc)₂ / RuPhos / NaOtBuToluene, 110 °CHigh (Est.)Based on[10]
Aryl BromidePrimary AminePd₂(dba)₃ / BrettPhos / NaOtBut-BuOH, 110 °C80-99%[8]
Aryl ChloridePrimary AminePd(OAc)₂ / XPhos G3 / K₃PO₄t-AmylOH, 110 °C75-95%[9]

Analysis: The C3-Br bond of this compound is expected to be significantly more reactive than the C4-Cl bond under typical Buchwald-Hartwig conditions. While aryl chlorides can be coupled, they generally require more specialized (and often more expensive) catalyst systems and more forcing conditions.[9] This differential reactivity is a key synthetic advantage, allowing for selective amination at C3. The performance should be excellent, consistent with modern Buchwald-Hartwig protocols for standard aryl bromides.[8][10]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful and direct route to couple terminal alkynes with aryl halides, creating conjugated systems prevalent in materials science and medicinal chemistry.[11] The classic protocol employs a dual catalyst system of palladium and copper(I).[12]

Expertise & Causality: The Dual Catalyst System

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The unique feature is the copper cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium intermediate. The amine base is not only required to deprotonate the alkyne but also serves as a solvent and ligand. Copper-free Sonogashira reactions have been developed to avoid issues with copper contamination, but they often require higher catalyst loadings or more specialized ligands.[13]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification reagents 1. Combine: - this compound - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI solvent 2. Add Solvent & Base (e.g., THF / Et₃N) reagents->solvent degas 3. Degas mixture (Argon sparging) solvent->degas alkyne 4. Add Terminal Alkyne (1.5 eq) degas->alkyne stir 5. Stir at RT to 60 °C (Monitor by TLC/LCMS) alkyne->stir filter 6. Filter solids stir->filter concentrate 7. Concentrate filtrate filter->concentrate purify 8. Purify (Column Chromatography) concentrate->purify

Caption: A generalized workflow for a copper-catalyzed Sonogashira coupling.

Detailed Protocol: Synthesis of 3-Alkynyl-4-chloro-1H-indazole
  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq).

  • Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature (or heat to 50-60 °C if necessary) until the reaction is complete by TLC analysis.

  • Cool the mixture, filter through a pad of Celite®, and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 3-alkynyl-4-chloro-1H-indazole.

Performance Comparison: Alternative Substrates
SubstrateAlkyneCatalyst SystemConditionsYield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, RTGood to High (Est.)Based on[14]
3-Bromo-1,2-dione (enol ether)PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NMeCN, 80 °C93%[14]
Electron-poor Aryl BromideTrimethylsilylacetylene[DTBNpP]Pd(crotyl)Cl / TMPDMSO, RT (Cu-free)92%[13]

Analysis: this compound is an excellent substrate for the Sonogashira coupling. Its reactivity is comparable to other activated bromoarenes and vinyl bromides.[14] The reaction generally proceeds under mild conditions, often at room temperature, and demonstrates high functional group tolerance.[12][13] The presence of electron-withdrawing groups on the aryl halide can sometimes accelerate the reaction, suggesting our substrate should be suitably reactive.

Conclusion

This compound stands out as a strategically valuable building block for chemical synthesis. Its performance in the three major palladium-catalyzed cross-coupling reactions is robust and predictable. The key takeaways for researchers are:

  • High Selectivity: The C3-bromo position can be selectively functionalized with high efficiency in Suzuki, Buchwald-Hartwig, and Sonogashira reactions, leaving the C4-chloro position intact for subsequent manipulations.

  • Excellent Reactivity: It serves as a reliable coupling partner, providing high yields under standard, well-established protocols, comparable to other activated bromoarenes.

  • Cost-Effective and Stable: As a bromo-derivative, it offers a practical and economical alternative to more reactive but less stable and more expensive iodo-analogues, particularly for process development and scale-up.

By leveraging the differential reactivity of its two halogen substituents, this compound provides an efficient and modular entry point for the synthesis of complex, highly functionalized indazole derivatives, making it an indispensable tool for medicinal chemists and drug development professionals.

References

A Guide to the Isomeric Purity Determination of Bromo-Chloro-Indazoles: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Indazole Isomers

The indazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including potent kinase inhibitors for oncology (e.g., Pazopanib) and novel anti-HIV capsid inhibitors like Lenacapavir.[1][2] The biological activity of these molecules is intrinsically linked to their precise structure, including the specific substitution pattern on the bicyclic ring system.[2]

The synthesis of substituted indazoles, particularly di-halogenated ones like bromo-chloro-indazoles, frequently presents a significant challenge: the formation of constitutional isomers.[1][3][4][5] For instance, electrophilic bromination of a chloro-indazole precursor can result in a mixture of products, such as 7-bromo-4-chloro-1H-indazole and its undesired 5-bromo-4-chloro regioisomer.[1] Furthermore, subsequent reactions like N-alkylation can produce a mixture of N-1 and N-2 substituted isomers, which often exhibit different pharmacological profiles.[6][7][8]

From a regulatory standpoint, controlling the isomeric purity of an Active Pharmaceutical Ingredient (API) is not optional; it is a mandate.[9] Regulatory bodies require that all impurities, including isomers, be identified, quantified, and controlled within strict limits defined by ICH guidelines.[10][11][12] An under-reported isomeric impurity could pose a safety risk, while an over-reported one could lead to unnecessary and costly purification efforts.[10] This guide provides a comparative analysis of the primary analytical techniques used to resolve and quantify bromo-chloro-indazole isomers, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Chapter 1: Chromatographic Separation: The Workhorse for Isomeric Purity

Chromatographic techniques are fundamental to purity analysis, offering the high-resolution separation required to distinguish between closely related isomeric species.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most ubiquitous technique for the quantitative analysis of pharmaceutical impurities due to its versatility, reproducibility, and sensitivity.[13] It separates molecules based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Expertise & Experience: The Causality Behind Method Development

For halogenated aromatic isomers like bromo-chloro-indazoles, standard C18 columns can often provide adequate separation. However, the subtle differences in polarity between constitutional isomers may require more specialized column chemistry for optimal resolution. Pentafluorophenyl (PFP) columns are often a superior choice. The electron-rich fluorine atoms on the PFP stationary phase offer multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and ion-exchange interactions, which can significantly enhance selectivity for halogenated compounds.[14]

The choice of mobile phase is equally critical. While acetonitrile is a common organic modifier, methanol can alter selectivity due to its different hydrogen bonding capabilities. The addition of a small percentage of an acid, like trifluoroacetic acid (TFA) or formic acid, is standard practice to ensure sharp peak shapes by suppressing the ionization of any basic functional groups.

HPLCDevWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Start Define Analytes (Bromo-Chloro-Indazole Isomers) Col_Select Column Screening (C18, PFP, Phenyl-Hexyl) Start->Col_Select MP_Opt Mobile Phase Optimization (ACN vs MeOH, pH) Col_Select->MP_Opt Grad_Opt Gradient/Isocratic Optimization MP_Opt->Grad_Opt Detection Detector Settings (Wavelength, DAD) Grad_Opt->Detection Specificity Specificity Detection->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine QC Testing & Stability Studies Robustness->Routine Implement for QC

Caption: HPLC method development and validation workflow. (Within 100 characters)

Experimental Protocol: RP-HPLC for Bromo-Chloro-Indazole Isomers

This protocol is a robust starting point for separating constitutional isomers of bromo-chloro-indazole.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[15]

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 70
      25.0 95
      30.0 95
      30.1 30

      | 35.0 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. The final concentration is ~0.5 mg/mL.

  • Validation & Analysis:

    • The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[11][12][15][16]

    • Inject a blank (diluent), a reference standard of the main isomer, and the sample solution.

    • Isomeric purity is typically calculated using the area percent method, assuming equal response factors for the isomers. For higher accuracy, Relative Response Factors (RRFs) should be determined.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While many indazole derivatives may require derivatization to increase their volatility, GC-MS offers the significant advantage of providing mass-to-charge ratio information, which aids in structural confirmation.

Expertise & Experience: Leveraging Fragmentation Patterns

Constitutional isomers will have the exact same molecular weight, producing identical molecular ion peaks (M⁺) in a mass spectrum. However, their fragmentation patterns under electron ionization (EI) can be distinct.[17] The specific positions of the bromo and chloro substituents influence the stability of the resulting fragments, leading to different relative abundances of daughter ions. For example, cleavage of the indazole ring or loss of a halogen atom might be more or less favorable depending on the substitution pattern.[18][19] This allows for the differentiation of isomers, even if they are not perfectly separated chromatographically.

Experimental Protocol: GC-MS for Bromo-Chloro-Indazole Isomers

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[13]

  • Chromatographic Conditions:

    • Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: 50 - 400 m/z.

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine retention times.

    • Compare the mass spectrum of each peak to identify the molecular ion and characteristic fragment ions. Differences in the relative intensity of key fragments can be used to distinguish isomers.

Chapter 2: Spectroscopic Methods: The Gold Standard for Confirmation

While chromatography separates isomers, spectroscopy provides the definitive structural information needed to identify them unambiguously.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it probes the unique electronic environment of each nucleus (¹H and ¹³C) in the molecule.[20][21]

Expertise & Experience: Unambiguous Assignment with 2D NMR

For bromo-chloro-indazoles, simple 1D ¹H NMR is often sufficient to differentiate constitutional isomers. The protons on the benzene ring will exhibit distinct chemical shifts and coupling patterns (multiplicity and coupling constants, J) depending on the positions of the halogen substituents.

Distinguishing between N-1 and N-2 alkylated isomers requires more advanced techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable here.[22] This 2D experiment shows correlations between protons and carbons that are 2-3 bonds away. For example, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is characteristic of an N-1 isomer, while a correlation to the C3 carbon would be indicative of an N-2 isomer. This provides irrefutable proof of the substitution site.

NMR_Logic cluster_problem Analytical Problem cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments for Confirmation cluster_answer Structural Assignment Problem Distinguish Bromo-Chloro- Indazole Isomers H1_NMR 1H NMR Problem->H1_NMR C13_NMR 13C NMR Problem->C13_NMR HSQC HSQC H1_NMR->HSQC Correlates Protons to directly attached Carbons COSY COSY H1_NMR->COSY Correlates Coupled Protons C13_NMR->HSQC HMBC HMBC HSQC->HMBC Correlates Protons to Carbons 2-3 bonds away Constitutional Constitutional Isomer ID (e.g., 4-Br, 6-Cl vs 7-Br, 4-Cl) HMBC->Constitutional N_Isomer N-Alkylation Site ID (N-1 vs N-2) HMBC->N_Isomer COSY->Constitutional

Caption: Logical flow of NMR experiments for isomer identification. (Within 100 characters)
Quantitative NMR (qNMR)

Beyond structural elucidation, NMR can be used as a primary quantitative method.[23][24] Quantitative NMR (qNMR) offers a distinct advantage over chromatography: it can provide highly accurate quantification of impurities without requiring an isolated reference standard for each specific isomer.[25] This is because, under proper experimental conditions, the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[10][23]

Expertise & Experience: The Power of a Universal Detector

In HPLC, the UV response of two isomers might differ, leading to inaccurate area-percent calculations unless a Relative Response Factor (RRF) is determined. qNMR bypasses this issue entirely. By adding a certified internal standard of known purity and weight (e.g., maleic acid) to a precisely weighed sample, one can directly compare the integral of a unique proton signal from an isomer to the integral of a known signal from the standard. This allows for the calculation of the absolute amount of each isomer in the sample, making qNMR a powerful orthogonal technique for validating chromatographic results or for primary purity assignment.[5][10]

Experimental Protocol: qNMR for Isomeric Purity

  • Instrumentation:

    • High-field NMR spectrometer (≥ 400 MHz) with high stability.[24] A cryoprobe is recommended for enhanced sensitivity.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the bromo-chloro-indazole sample into an NMR tube. Record the weight precisely.

    • Accurately weigh about 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the weight precisely.[10]

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to fully dissolve both components.

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Experiment: Standard 1D proton experiment.

    • Relaxation Delay (d1): Must be long enough to allow for full relaxation of all relevant nuclei. Typically 5 times the longest T₁ value (a value of 30-60 seconds is common).

    • Pulse Angle: 90° flip angle.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for each isomer and for the internal standard.

    • Calculate the purity (P) of the analyte using the following formula[23]:

      • P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

      • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

Chapter 3: Comparative Analysis and Strategic Selection

No single technique is universally superior; the optimal choice depends on the specific analytical goal, from routine quality control to the definitive characterization of a novel compound.

DecisionTree Start What is the Analytical Goal? Goal1 Routine QC Purity Check (Known Isomers) Start->Goal1 Routine Goal2 Structure Confirmation of New Synthetic Batch Start->Goal2 Characterization Goal3 Absolute Quantification (No Impurity Standards) Start->Goal3 Primary Assay Method1 Use Validated RP-HPLC Method Goal1->Method1 Method2 1. Isolate by Prep-HPLC 2. Characterize by 1D/2D NMR Goal2->Method2 Method3 Use Quantitative NMR (qNMR) Goal3->Method3 Method4 Use HPLC for separation and qNMR to determine RRFs for higher accuracy QC Method1->Method4 For higher accuracy Method3->Method4 Orthogonal Check

Caption: Decision tree for selecting the appropriate analytical method. (Within 100 characters)

Master Comparison Table

Parameter RP-HPLC GC-MS Quantitative NMR (qNMR)
Primary Function Separation & QuantificationSeparation & IdentificationAbsolute Quantification & Structure ID
Separation Power High to ExcellentHigh (for volatile compounds)None (analyzes bulk sample)
Quantification Accuracy Good (Excellent with RRFs)Semi-quantitative (Area %)Excellent (Primary Method)
Structure Confirmation Low (Retention time match)Medium (Fragmentation pattern)Excellent (Unambiguous)
Need for Standards Requires standards for ID and high-accuracy quantificationRequires standards for IDRequires only an internal standard
Sample Throughput HighMediumLow to Medium
Pros Robust, reproducible, widely available, high resolution.[13][15][16]High sensitivity, provides MW and fragmentation data.No specific impurity standards needed, "universal" response.[10][23][25]
Cons UV response can vary between isomers, requires method development.Limited to thermally stable/volatile compounds, potential for degradation.Lower sensitivity than chromatography, requires high-field instrument, overlapping signals can be an issue.

Conclusion

The determination of isomeric purity for bromo-chloro-indazoles is a critical task in pharmaceutical development that demands a multi-faceted analytical approach. While RP-HPLC stands as the indispensable workhorse for routine quality control due to its high resolving power and throughput, its accuracy is significantly enhanced when validated with Relative Response Factors. For the unambiguous identification of isomers produced in a new synthetic route, NMR spectroscopy , particularly 2D experiments like HMBC, is the gold standard. Finally, qNMR emerges as a uniquely powerful primary method for absolute quantification, capable of delivering highly accurate results without the need for isomer-specific reference standards. The most robust analytical strategy involves the synergistic use of these techniques: employing chromatography for separation and orthogonal spectroscopic methods like NMR for confirmation and absolute quantification, ensuring the safety, quality, and efficacy of the final drug product.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the journey of discovery does not end with the final experimental result. The responsible management and disposal of chemical reagents, such as the halogenated heterocyclic compound 3-Bromo-4-chloro-1H-indazole, are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks.

Core Principles of Hazardous Waste Management

The United States Environmental Protection Agency (EPA) has established a "cradle to grave" hazardous waste management system under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework mandates that the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[8] Key principles for managing chemical waste in a laboratory setting include:

  • Waste Identification: Properly characterizing the waste to determine if it meets the criteria for hazardous waste (ignitable, corrosive, reactive, or toxic).[9]

  • Waste Minimization: Implementing practices to reduce the quantity of hazardous waste generated.[7]

  • Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions and to facilitate proper disposal.[10]

  • Proper Containment: Using appropriate, well-labeled, and securely closed containers for waste accumulation.[10][11]

  • Regulatory Compliance: Adhering to all federal, state, and local regulations for hazardous waste disposal.[7][9]

Pre-Disposal Safety and Handling

Before initiating the disposal process, ensure all necessary personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4][6] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

Due to its chemical structure as a halogenated heterocyclic compound, this compound waste must be classified as halogenated organic waste . It is crucial to segregate this waste stream from non-halogenated solvents and other incompatible chemicals.[12] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting solid and liquid waste containing this compound. The original container, if in good condition, can be used.[10] The container must have a tight-fitting screw cap.[11]

  • Labeling: Label the waste container clearly with the words "HAZARDOUS WASTE ".[10] The label must also include:

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation

  • Solid Waste: Collect any solid residues, contaminated weighing papers, or disposable labware in the designated hazardous waste container. Avoid generating dust during transfer.[1]

  • Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated liquid halogenated organic waste container. Use a funnel to prevent spills.

  • Empty Containers: A container that has held this compound should be considered hazardous waste unless properly decontaminated. To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as halogenated hazardous waste. Once decontaminated, the original labels on the container should be defaced before disposal as regular trash.

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The storage area should be secure, well-ventilated, and away from incompatible materials. Ensure the container is kept closed at all times except when adding waste.[10][11]

Step 5: Disposal Request and Pickup

Once the waste container is full or has reached the accumulation time limit set by your institution or local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10] Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[11][13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Have 3-Bromo-4-chloro- 1H-indazole Waste ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Halogenated Organic Waste fume_hood->characterize segregate Segregate from Non-Halogenated and Other Wastes characterize->segregate container Select & Label Approved Hazardous Waste Container segregate->container accumulate Accumulate Waste (Solid & Liquid) container->accumulate storage Store in Designated Satellite Accumulation Area (SAA) accumulate->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Professional Disposal by Licensed Contractor ehs_contact->disposal

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table provides general guidelines for halogenated solvent waste, which should be applied as a conservative measure.

ParameterGuidelineRationale
Halogen Content > 2%Wastes with significant halogen content require specific disposal methods, often incineration at high temperatures, to prevent the formation of toxic byproducts.[12]
Container Filling Level < 90%Leaving adequate headspace prevents pressure buildup due to temperature changes and reduces the risk of spills during transport.[12]
Accumulation Time Limit Varies by generator status (e.g., 90-180 days)Adherence to EPA and local regulations for the timely disposal of accumulated hazardous waste is mandatory.[14]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chloro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-1H-indazole

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